molecular formula C12H10N4O2S2 B12374060 OSM-S-106

OSM-S-106

Cat. No.: B12374060
M. Wt: 306.4 g/mol
InChI Key: MQMXDJVOZKMSNT-UHFFFAOYSA-N
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Description

OSM-S-106 is a useful research compound. Its molecular formula is C12H10N4O2S2 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10N4O2S2

Molecular Weight

306.4 g/mol

IUPAC Name

3-(4-aminothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide

InChI

InChI=1S/C12H10N4O2S2/c13-12-11-9(15-6-16-12)5-10(19-11)7-2-1-3-8(4-7)20(14,17)18/h1-6H,(H2,13,15,16)(H2,14,17,18)

InChI Key

MQMXDJVOZKMSNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)C2=CC3=C(S2)C(=NC=N3)N

Origin of Product

United States

Foundational & Exploratory

The Reaction Hijacking Mechanism of OSM-S-106: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSM-S-106, a novel aminothienopyrimidine benzene sulfonamide, presents a promising new avenue in the development of antimalarial therapeutics. Its unique mechanism of action, termed "reaction hijacking," targets a crucial enzyme in the Plasmodium falciparum parasite, the cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS). This document provides an in-depth technical overview of the mechanism of action of this compound, detailing the molecular interactions, enzymatic inhibition, and cellular consequences. Quantitative data from key studies are summarized, and the methodologies of pivotal experiments are described to provide a comprehensive resource for researchers in the field.

Introduction

The rise of drug-resistant Plasmodium falciparum necessitates the discovery and development of antimalarial agents with novel mechanisms of action. This compound has emerged as a potent and selective inhibitor of parasite growth with a low propensity for resistance development.[1][2] This compound acts as a pro-inhibitor, leveraging the parasite's own enzymatic machinery to generate a tightly-binding inhibitory adduct.[1][3][4] This guide elucidates the intricacies of this "reaction hijacking" mechanism.

Mechanism of Action: Reaction Hijacking of PfAsnRS

The primary target of this compound is the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS), an essential enzyme responsible for charging tRNA with asparagine, a critical step in protein synthesis. The mechanism of inhibition is a multi-step process:

  • Enzyme-Mediated Adduct Formation: this compound itself is not the ultimate inhibitor. Instead, it serves as a substrate for PfAsnRS. In the active site of the enzyme, PfAsnRS catalyzes the formation of a covalent adduct between asparagine and this compound, creating Asn-OSM-S-106.

  • Inhibition of PfAsnRS: The resulting Asn-OSM-S-106 adduct is a potent inhibitor of PfAsnRS, binding tightly to the enzyme and preventing its normal catalytic function.

  • Inhibition of Protein Translation: By incapacitating PfAsnRS, this compound effectively halts the incorporation of asparagine into nascent polypeptide chains, leading to a cessation of protein synthesis.

  • Activation of the Amino Acid Starvation Response: The inhibition of protein synthesis triggers the parasite's amino acid starvation response, a cellular stress pathway that ultimately contributes to parasite death.

This "reaction hijacking" mechanism is highly specific for the parasite enzyme, with human AsnRS (HsAsnRS) being significantly less susceptible. This selectivity is a key factor in the low mammalian cell toxicity of this compound.

Signaling Pathway Diagram

OSM-S-106_Mechanism_of_Action cluster_parasite Plasmodium falciparum Cell OSM_S_106 This compound (Pro-inhibitor) PfAsnRS PfAsnRS (Asparaginyl-tRNA Synthetase) OSM_S_106->PfAsnRS Enters active site Asn_OSM_S_106 Asn-OSM-S-106 (Inhibitory Adduct) PfAsnRS->Asn_OSM_S_106 Catalyzes formation Protein_Synthesis Protein Synthesis PfAsnRS->Protein_Synthesis Required for Asn_OSM_S_106->PfAsnRS Inhibits AA_Starvation Amino Acid Starvation Response Protein_Synthesis->AA_Starvation Inhibition activates Parasite_Death Parasite Death Protein_Synthesis->Parasite_Death Leads to AA_Starvation->Parasite_Death Contributes to

Caption: Mechanism of action of this compound in P. falciparum.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and selectivity of this compound.

Table 1: In Vitro Activity and Cytotoxicity of this compound
ParameterCell Line / OrganismIC50 (µM)NotesReference
Growth Inhibition P. falciparum (3D7)0.058 ± 0.01772-hour exposure
P. berghei (liver stage)0.25 / 0.42-
Protein Translation Inhibition P. falciparum0.516-hour exposure
Cytotoxicity HepG2 cells49.6 / 47.3-
Selectivity Index (IC50 HepG2) / (IC50 P. berghei)>140-fold-
Table 2: Enzymatic Inhibition of Asparaginyl-tRNA Synthetase (AsnRS)
CompoundEnzymeIC50 (µM)ConditionsReference
This compound PfAsnRS6.2ATP consumption assay, + tRNA
HsAsnRS>100ATP consumption assay, + tRNA
PfAsnRS>500ATP consumption assay, - tRNA
Asn-OSM-S-106 Adduct PfAsnRS2.5 / 3.3ATP consumption assay
HsAsnRS12ATP consumption assay

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound are described below.

In Vitro Parasite Growth Inhibition Assays
  • P. falciparum Lactate Dehydrogenase (PfLDH) Assay:

    • Synchronized ring-stage P. falciparum (3D7 strain) cultures are exposed to serial dilutions of this compound for 72 hours.

    • After incubation, parasite viability is assessed by measuring the activity of the parasite-specific lactate dehydrogenase (PfLDH) enzyme.

    • The IC50 value, the concentration of compound that inhibits parasite growth by 50%, is determined from the dose-response curve.

  • SYBR Green I Assay:

    • Synchronized trophozoite-stage parasite cultures are subjected to a 6-hour pulse of this compound.

    • The inhibitor is then washed out, and the parasites are allowed to mature into the next cycle.

    • Growth inhibition in the subsequent cycle is quantified using the SYBR Green I dye, which intercalates with DNA and fluoresces, providing a measure of parasite proliferation.

Protein Translation Inhibition Assay
  • P. falciparum trophozoites are incubated with varying concentrations of this compound for 6 hours.

  • During the final 2 hours of incubation, O-propargyl-puromycin (OPP), a puromycin analog that is incorporated into nascent polypeptide chains, is added to the culture.

  • Incorporated OPP is then fluorescently labeled via a click chemistry reaction.

  • The level of protein synthesis is quantified by measuring the fluorescence intensity, allowing for the determination of the IC50 for protein translation inhibition.

Experimental Workflow: Protein Translation Inhibition

Protein_Translation_Inhibition_Workflow Start Start: P. falciparum Trophozoites Incubate_OSM Incubate with this compound (6 hours) Start->Incubate_OSM Add_OPP Add O-propargyl-puromycin (OPP) (Final 2 hours) Incubate_OSM->Add_OPP Label_OPP Fluorescently label incorporated OPP (Click Chemistry) Add_OPP->Label_OPP Measure_Fluorescence Quantify Fluorescence Label_OPP->Measure_Fluorescence Determine_IC50 Determine IC50 for Protein Translation Inhibition Measure_Fluorescence->Determine_IC50

Caption: Workflow for the protein translation inhibition assay.

Enzymatic Assay for AsnRS Inhibition
  • Recombinant PfAsnRS or HsAsnRS is incubated with varying concentrations of this compound or the pre-formed Asn-OSM-S-106 adduct.

  • The enzymatic reaction is initiated by the addition of ATP and asparagine, in the presence or absence of tRNA.

  • The consumption of ATP, which is directly proportional to enzyme activity, is monitored over time using a suitable assay (e.g., a coupled-enzyme system that links ATP hydrolysis to a change in absorbance or fluorescence).

  • IC50 values are calculated from the dose-response curves of enzyme inhibition.

Targeted Mass Spectrometry for Adduct Detection
  • P. falciparum-infected red blood cells are treated with this compound.

  • Cellular extracts are prepared and subjected to liquid chromatography-mass spectrometry (LC-MS) analysis.

  • The mass spectrometer is specifically configured to detect the mass-to-charge ratio (m/z) of the predicted Asn-OSM-S-106 adduct.

  • The presence of a peak corresponding to the calculated m/z of the adduct in the treated samples, which is absent in untreated controls, confirms the enzyme-mediated formation of the inhibitory conjugate.

X-ray Crystallography
  • Recombinant human AsnRS is co-crystallized with the Asn-OSM-S-106 adduct.

  • The resulting crystals are subjected to X-ray diffraction to generate an electron density map.

  • This map is used to build a high-resolution three-dimensional model of the protein-inhibitor complex.

  • The structural data provide insights into the specific molecular interactions between the adduct and the enzyme's active site, explaining the mechanism of inhibition and the basis for selectivity.

Resistance Profile

In vitro evolution of resistance studies have demonstrated that this compound has a low propensity for inducing resistance. In single-step selection experiments with P. falciparum Dd2-B2 parasites at a concentration of 3 times the IC90 (508 nM), no recrudescent parasites were observed over a 60-day period. This suggests that the development of resistance to this compound is a rare event, further highlighting its potential as a robust antimalarial candidate.

Conclusion

This compound employs a sophisticated "reaction hijacking" mechanism of action, converting a pro-inhibitor into a potent and selective inhibitor of the essential parasite enzyme PfAsnRS. This novel strategy leads to the inhibition of protein synthesis and activation of the amino acid starvation response, ultimately causing parasite death. The compound's high potency against P. falciparum, favorable selectivity profile, and low propensity for resistance make it a highly promising lead for the development of next-generation antimalarial drugs. Further investigation into the structural basis of its selectivity and in vivo efficacy will be crucial in advancing this compound through the drug development pipeline.

References

OSM-S-106: A Pro-Inhibitor Targeting Plasmodium falciparum Asparaginyl-tRNA Synthetase through Reaction Hijacking

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the global fight against malaria, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of novel therapeutic agents with unique mechanisms of action. This document provides an in-depth technical overview of OSM-S-106, a promising antimalarial compound that acts as a pro-inhibitor of the parasite's cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS). This compound employs a sophisticated "reaction hijacking" mechanism, leading to potent and selective inhibition of parasite growth. This whitepaper details the compound's mechanism of action, presents key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of the underlying biochemical processes.

Introduction

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for charging tRNAs with their cognate amino acids, a critical step in protein biosynthesis. Their indispensable role and structural divergence between prokaryotic/eukaryotic pathogens and humans have made them attractive targets for antimicrobial drug development. This compound, an aminothienopyrimidine benzene sulfonamide, was identified as a potent inhibitor of P. falciparum growth.[1] Subsequent studies have revealed that its primary target is PfAsnRS, which it inhibits through an innovative pro-drug activation mechanism.[1][2][3][4] This targeted approach offers high selectivity for the parasite's enzyme over its human counterpart (HsAsnRS), promising a favorable therapeutic window. Furthermore, this compound demonstrates a low propensity for the development of resistance, a significant advantage in the context of antimalarial therapy.

Mechanism of Action: Reaction Hijacking

This compound is a pro-inhibitor, meaning it is converted into its active form by the target enzyme itself. This process, termed "reaction hijacking," involves the following steps:

  • Enzyme Binding: this compound enters the active site of PfAsnRS.

  • Adduct Formation: PfAsnRS catalyzes the formation of a covalent adduct between its natural substrate, asparagine (Asn), and this compound, yielding an Asn-OSM-S-106 conjugate.

  • Enzyme Inhibition: This newly synthesized Asn-OSM-S-106 adduct acts as a potent inhibitor of PfAsnRS, effectively shutting down its aminoacylation activity.

  • Consequences: The inhibition of PfAsnRS leads to a halt in protein translation and triggers the amino acid starvation response within the parasite, ultimately leading to cell death.

This mechanism is highly selective for PfAsnRS, as the human homolog, HsAsnRS, is significantly less susceptible to this reaction hijacking process.

OSM-S-106_Mechanism_of_Action cluster_PfAsnRS PfAsnRS Active Site Asn Asparagine (Asn) PfAsnRS PfAsnRS Enzyme Asn->PfAsnRS OSM_S_106 This compound (Pro-inhibitor) OSM_S_106->PfAsnRS Adduct Asn-OSM-S-106 Adduct (Inhibitor) PfAsnRS->Adduct Reaction Hijacking Inhibition Inhibition of Protein Synthesis PfAsnRS->Inhibition Leads to Adduct->PfAsnRS Inhibits Parasite_Death Parasite Death Inhibition->Parasite_Death

Mechanism of Action of this compound

Quantitative Data

The inhibitory activity and selectivity of this compound and its active adduct have been quantified through various in vitro assays.

Table 1: In Vitro Activity and Cytotoxicity of this compound
Assay TypeCell Line / StrainIC50 (µM)Selectivity Index (HepG2/PbLuc)Reference
P. falciparum Growth Inhibition (72h)3D70.058 ± 0.017-
P. berghei Liver Stage DevelopmentHepG2-A16-CD81-EGF0.25 / 0.42>140
Mammalian Cell CytotoxicityHepG249.6 / 47.3-
Table 2: Enzymatic Inhibition by the Asn-OSM-S-106 Adduct (ATP Consumption Assay)
EnzymeIC50 (µM)Reference
PfAsnRS2.5 / 3.3
PfAsnRSR487S (Resistant Mutant)1.9
HsAsnRS12

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

P. falciparum Growth Inhibition Assay (SYBR Green I Method)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.

  • Parasite Culture: Maintain asynchronous P. falciparum (e.g., 3D7 strain) cultures in human erythrocytes (O+) at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine. Incubate at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to create a range of desired concentrations.

  • Assay Plate Setup: In a 96-well flat-bottom plate, add 100 µL of parasite culture (1% parasitemia, 2% hematocrit) to wells containing 100 µL of the diluted compound solutions. Include parasite-only (positive growth) and uninfected erythrocyte (negative) controls.

  • Incubation: Incubate the plate for 72 hours under the standard culture conditions.

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye. Add 100 µL of this lysis buffer to each well.

  • Incubation and Reading: Incubate the plate in the dark at room temperature for 1 hour. Measure fluorescence using a microplate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: Subtract the background fluorescence from uninfected erythrocytes. Normalize the data to the positive control (100% growth). Calculate the IC50 value by fitting the dose-response curve using a non-linear regression model.

Parasite_Growth_Inhibition_Assay_Workflow Start Start: P. falciparum Culture Compound_Prep Prepare this compound Serial Dilutions Start->Compound_Prep Plate_Setup Plate Parasites and Compound in 96-well Plate Compound_Prep->Plate_Setup Incubate_72h Incubate for 72 hours at 37°C Plate_Setup->Incubate_72h Lysis Add SYBR Green I Lysis Buffer Incubate_72h->Lysis Incubate_1h Incubate 1 hour in Dark Lysis->Incubate_1h Read_Fluorescence Read Fluorescence (Ex:485nm, Em:530nm) Incubate_1h->Read_Fluorescence Data_Analysis Data Analysis and IC50 Calculation Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Workflow for the SYBR Green I Parasite Growth Inhibition Assay
PfAsnRS ATP Consumption Assay

This biochemical assay measures the enzymatic activity of PfAsnRS by quantifying ATP consumption and is used to determine the inhibitory potential of compounds.

  • Reagents: Recombinant purified PfAsnRS and HsAsnRS enzymes, ATP, L-asparagine, pyrophosphatase, and a bioluminescent ATP detection reagent (e.g., Kinase-Glo®).

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing 0.5 µM PfAsnRS, 200 µM L-asparagine, 10 µM ATP, and 1 unit/mL pyrophosphatase in a suitable reaction buffer (e.g., 50 mM HEPES pH 7.5, 30 mM KCl, 10 mM MgCl2, 2 mM DTT).

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., the pre-synthesized Asn-OSM-S-106 adduct) to the reaction wells. Include a no-inhibitor control.

  • Incubation: Incubate the reaction at 37°C for 1 to 2.5 hours.

  • ATP Detection: Stop the reaction and measure the remaining ATP by adding the bioluminescent ATP detection reagent according to the manufacturer's instructions.

  • Luminescence Reading: Measure luminescence using a plate reader. A decrease in luminescence corresponds to ATP consumption by the enzyme.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Targeted Mass Spectrometry for Adduct Detection

This method is used to confirm the formation of the Asn-OSM-S-106 adduct in parasite cultures.

  • Parasite Treatment: Treat P. falciparum cultures (e.g., 10^8 cells) with this compound (e.g., 1 µM and 10 µM) for 3 hours. Include an untreated control.

  • Metabolite Extraction: Pellet the parasites by centrifugation, lyse the cells (e.g., with saponin), and wash to remove red blood cell debris. Extract metabolites by adding a cold solvent mixture (e.g., methanol:acetonitrile:water, 40:40:20).

  • Sample Preparation: Centrifuge the extract to pellet protein and debris. Collect the supernatant and dry it under vacuum. Reconstitute the sample in a suitable solvent for LC-MS analysis.

  • LC-MS/MS Analysis: Perform liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Use a high-resolution mass spectrometer operating in a targeted or data-dependent acquisition mode.

  • Adduct Identification: Search for the specific mass-to-charge ratio (m/z) corresponding to the predicted molecular weight of the Asn-OSM-S-106 adduct.

  • Fragmentation Analysis: Confirm the identity of the adduct by analyzing its fragmentation pattern (MS/MS spectrum) and comparing it to the fragmentation of the parent molecules (asparagine and this compound).

Adduct_Detection_Workflow Start Start: Treat Parasites with this compound Extraction Metabolite Extraction Start->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Adduct_ID Identify m/z of Asn-OSM-S-106 Adduct Data_Analysis->Adduct_ID Fragmentation Confirm Identity via MS/MS Fragmentation Adduct_ID->Fragmentation End End: Adduct Confirmed Fragmentation->End

Workflow for Targeted Mass Spectrometry Adduct Detection

Resistance Profile

A significant advantage of this compound is its low propensity for inducing resistance. In vitro evolution studies have been conducted to assess this.

  • Single-Step High-Pressure Selection: Exposure of a high-density parasite culture (10^7 Dd2-B2 parasites) to a high concentration of this compound (3 x IC90) did not result in any recrudescent parasites over a 60-day period.

  • Slow Ramp-Up Selection: Gradually increasing the concentration of this compound over an extended period eventually selected for resistant parasites. Whole-genome sequencing of these resistant lines identified mutations in the PfAsnRS gene, confirming it as the primary target of the compound.

These findings suggest that the development of resistance to this compound is a slow and difficult process for the parasite, enhancing its potential as a clinical candidate.

Conclusion

This compound represents a novel and promising class of antimalarial compounds. Its unique "reaction hijacking" mechanism of action, which turns the parasite's own PfAsnRS enzyme into a factory for its own inhibitor, provides a high degree of selectivity and potency. The compound exhibits excellent activity against both blood and liver stages of the Plasmodium parasite, coupled with low mammalian cytotoxicity and a high barrier to resistance. The data and protocols presented in this whitepaper provide a comprehensive foundation for further research and development of this compound and other reaction-hijacking inhibitors as next-generation antimalarial drugs.

References

An In-depth Technical Guide to OSM-S-106: A Novel Antimalarial Agent

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of OSM-S-106, a promising antimalarial candidate. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is an aminothieno pyrimidine benzene sulfonamide that has demonstrated potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2][3][4][5] It was identified from a screen of a GSK library and has been the subject of an Open Source Malaria campaign. What makes this compound particularly noteworthy is its novel mechanism of action, which involves "reaction hijacking" of the parasite's asparaginyl-tRNA synthetase (PfAsnRS). This compound exhibits high selectivity for the parasite enzyme over its human counterpart, low cytotoxicity, and a low propensity for resistance development, making it an attractive lead for further development.

Chemical Structure and Properties

This compound belongs to the class of pyrimidine-based sulfonamides. Its chemical structure is presented below.

Chemical Identifiers:

  • CAS Number: 2650846-59-4

  • Also known as: TCMDC-135294

The molecule is characterized by a synthetically accessible scaffold, which allows for the generation of derivatives to explore structure-activity relationships. It is reported to be stable in the solid state.

Quantitative Data Summary

The biological activity and physicochemical properties of this compound are summarized in the tables below.

Table 1: Biological Activity of this compound

ParameterOrganism/Cell LineValueReference
IC50 (72h)Plasmodium falciparum (3D7 strain)0.058 ± 0.017 µM
IC50Plasmodium berghei (liver stage)0.25 / 0.42 µM
IC50HepG2 cell line (cytotoxicity)49.6 / 47.3 µM
Selectivity Index (HepG2/ P. berghei)->140-fold

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular WeightNot explicitly stated in search results
LogPNot explicitly stated in search results
SolubilityNot explicitly stated in search results
Intrinsic Clearance (human microsomes)Low

Mechanism of Action: Reaction Hijacking

This compound acts as a pro-inhibitor that targets the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS). The inhibition mechanism is a novel process termed "reaction hijacking."

In the normal enzymatic reaction, PfAsnRS catalyzes the attachment of asparagine (Asn) to its corresponding tRNA (tRNAAsn). This compound intervenes in this process. The enzyme activates asparagine, and instead of this activated amino acid being transferred to the tRNA, it is attacked by this compound. This results in the formation of a stable Asn-OSM-S-106 adduct. This adduct is a potent inhibitor of PfAsnRS, leading to the cessation of protein synthesis and activation of the amino acid starvation response in the parasite. Importantly, the human AsnRS is significantly less susceptible to this reaction hijacking, providing a basis for the compound's selectivity.

This compound Mechanism of Action cluster_enzyme PfAsnRS Active Site cluster_pathway Cellular Consequence Asn Asparagine (Asn) Activated_Asn Activated Asn (Asn-AMP) Asn->Activated_Asn PfAsnRS ATP ATP ATP->Activated_Asn OSM_S_106 This compound (Pro-inhibitor) Asn_OSM_S_106_adduct Asn-OSM-S-106 Adduct (Inhibitor) OSM_S_106->Asn_OSM_S_106_adduct Activated_Asn->Asn_OSM_S_106_adduct Reaction Hijacking Protein_synthesis Protein Synthesis Asn_OSM_S_106_adduct->Protein_synthesis Inhibits AA_starvation Amino Acid Starvation Response Protein_synthesis->AA_starvation Leads to

Caption: Mechanism of action of this compound via reaction hijacking of PfAsnRS.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process. While the full detailed protocol is found in supplementary materials of the source publication, the key steps are outlined as follows:

  • Heterocycle Synthesis: Preparation of the pyrimidine core is conducted in a two-step synthesis.

  • Bromination: The pyrimidine core undergoes bromination.

  • Amination: An amination reaction follows the bromination step.

  • Suzuki Coupling: The final step involves a Suzuki coupling with benzenesulfonamide pinacol boronate to yield this compound.

The reported yields for this synthetic route range from 45% to 70%, and the process has been successfully conducted on a gram scale.

In Vitro Activity Assays
  • P. falciparum Blood Stage Activity: The 3D7 strain of P. falciparum was used to determine the 50% inhibitory concentration (IC50) over a 72-hour incubation period.

  • P. berghei Liver Stage Activity: The activity of this compound against the liver stages of the parasite was assessed using P. berghei in HepG2-A16-CD81-EGF cells.

  • Cytotoxicity Assay: The cytotoxicity of the compound was evaluated against the HepG2 cell line to determine the 50% inhibitory concentration.

Resistance Studies

To investigate the propensity for resistance development, a single-step selection experiment was performed. An inoculum of 2.4 x 108 Dd2-B2 parasites was exposed to this compound at a concentration of 3 times the IC90 (508 nM). The cultures were monitored for 60 days for any signs of recrudescence. No resistant parasites emerged during this period.

Target Identification and Mechanism of Action Studies
  • In Vitro Evolution of Resistance: A slow ramp-up approach was used to evolve resistance in parasite cultures, which pointed to PfAsnRS as the target.

  • Mass Spectrometry: Targeted mass spectrometry was employed to confirm the formation of the Asn-OSM-S-106 adduct within P. falciparum-infected red blood cells treated with this compound.

  • Protein Translation Assay: The effect of this compound on protein translation was assessed by measuring the incorporation of O-propargyl-puromycin (OPP).

  • X-ray Crystallography: X-ray crystallographic studies of the human AsnRS in complex with the inhibitor adduct provided insights into the structure-activity relationship and the mechanism of selectivity.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of this compound.

This compound Experimental Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_moa Mechanism of Action Studies Synthesis Synthesis of this compound QC Quality Control (NMR, MS) Synthesis->QC Blood_stage P. falciparum Blood Stage Assay QC->Blood_stage Liver_stage P. berghei Liver Stage Assay QC->Liver_stage Cytotoxicity HepG2 Cytotoxicity Assay QC->Cytotoxicity Resistance Resistance Evolution Blood_stage->Resistance Target_ID Target Identification (PfAsnRS) Resistance->Target_ID Adduct_formation Mass Spec for Adduct (Asn-OSM-S-106) Target_ID->Adduct_formation Xray X-ray Crystallography Target_ID->Xray

Caption: A generalized experimental workflow for the evaluation of this compound.

Conclusion

This compound is a promising antimalarial compound with a novel "reaction hijacking" mechanism of action against PfAsnRS. Its potent activity against both blood and liver stages of Plasmodium, coupled with low mammalian cell toxicity and a high barrier to resistance, underscores its potential as a candidate for further drug development. The synthetically tractable scaffold also provides opportunities for further optimization of its properties.

References

An In-depth Technical Guide to the Discovery and Synthesis of Aminothieno Pyrimidine Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of aminothieno pyrimidine sulfonamides, a class of compounds with significant potential in drug development, particularly as kinase inhibitors for oncology. This document details synthetic pathways, experimental protocols for biological evaluation, and a structured presentation of key data.

Introduction

Thienopyrimidines, which include isomers like thieno[3,2-d]pyrimidines and thieno[2,3-d]pyrimidines, are heterocyclic compounds of great interest in medicinal chemistry.[1] Their structural resemblance to native purines allows them to function as "bioisosteres," enabling interaction with a wide array of biological targets.[1][2] This has led to their development as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[3][4]

The addition of a sulfonamide moiety to the aminothieno pyrimidine scaffold can further enhance biological activity and modulate physicochemical properties. The sulfonamide group is a key functional group in a wide range of therapeutic agents, known for its ability to form crucial hydrogen bonds with protein targets. This guide outlines the synthetic strategies to create these hybrid molecules and the standard assays used to determine their therapeutic potential.

Synthesis of Aminothieno Pyrimidine Sulfonamides

The synthesis of aminothieno pyrimidine sulfonamides is a multi-step process that begins with the construction of the core heterocyclic scaffold, followed by functionalization with the desired amino and sulfonamide groups.

G cluster_workflow General Synthetic Workflow A 2-Aminothiophene Precursor B Thieno[2,3-d]pyrimidine-2,4-diol or Thieno[3,2-d]pyrimidine-2,4-diol A->B Cyclization (e.g., Urea, 200°C) C 2,4-Dichlorothienopyrimidine B->C Chlorination (POCl3, reflux) D 2-Chloro-4-aminothienopyrimidine C->D Regioselective Amination (NH4OH or Amine) E N-Substituted-2-aminothienopyrimidine D->E Nucleophilic Substitution or Cross-Coupling F Aminothieno Pyrimidine Sulfonamide (Final Product) E->F Sulfonylation (R-SO2Cl, Base)

Caption: General workflow for the synthesis of aminothieno pyrimidine sulfonamides.
Experimental Protocols: Synthesis

Protocol 2.1.1: Step 1 - Synthesis of Thieno[2,3-d]pyrimidine-2,4-diol (Core Scaffold)

This procedure describes the cyclization of a 2-aminothiophene precursor to form the pyrimidinedione ring system.

  • Reaction Setup: Mix methyl 2-aminothiophene-3-carboxylate (0.13 mol) and urea (1.0 mol) in a round-bottom flask.

  • Heating: Heat the mixture at 200°C for 2 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. A solid precipitate will form.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry under a high vacuum to yield the thieno[2,3-d]pyrimidine-2,4-diol product.

Protocol 2.1.2: Step 2 - Synthesis of 2,4-Dichlorothieno[2,3-d]pyrimidine

This protocol converts the diol intermediate into a more reactive dichloro derivative, which is essential for subsequent functionalization.

  • Reaction Setup: Create a suspension of thieno[2,3-d]pyrimidine-2,4-diol (0.05 mol) in phosphorus oxychloride (POCl₃, 100 mL). A catalytic amount of DMF or N,N-diisopropylethylamine can be added to facilitate the reaction.

  • Heating: Heat the mixture to reflux for 3-10 hours, until a clear solution is formed.

  • Work-up: After cooling, remove the excess POCl₃ by distillation under reduced pressure. Carefully quench the residue by pouring it onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with an organic solvent such as chloroform or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the 2,4-dichlorothieno[2,3-d]pyrimidine product.

Protocol 2.1.3: Step 3 - Synthesis of N-Substituted Aminothieno Pyrimidine Sulfonamides

This final step involves the formation of the sulfonamide bond.

  • Reaction Setup: Dissolve the N-substituted-2-aminothienopyrimidine intermediate (1 mmol) in a suitable solvent like dichloromethane (30 mL).

  • Addition of Sulfonyl Chloride: Add the desired sulfonyl chloride (1 mmol) to the solution.

  • Base Addition: After 10 minutes, add a base such as triethylamine (1.2 mmol).

  • Reaction: Stir the mixture at room temperature for 30 minutes to several hours, monitoring by TLC.

  • Work-up: Wash the reaction mixture sequentially with diluted hydrochloric acid, saturated sodium carbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Biological Evaluation

The biological evaluation of newly synthesized compounds is a critical phase in drug discovery, typically progressing from in vitro enzymatic and cellular assays to in vivo efficacy models.

G cluster_workflow Biological Evaluation Workflow A Synthesized Compound Library B In Vitro Kinase Inhibition Assay (e.g., ADP-Glo) A->B C Determine IC50 / Ki values B->C D Cell-Based Proliferation Assay (e.g., MTT Assay) C->D E Determine Cellular IC50 D->E F Lead Compound Selection E->F G In Vivo Efficacy Studies (Xenograft Models) F->G H Evaluate Tumor Growth Inhibition (TGI) G->H

Caption: General workflow for the biological evaluation of kinase inhibitors.
Experimental Protocols: Biological Assays

Protocol 3.1.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the direct inhibitory effect of a compound on a specific protein kinase by quantifying ATP consumption.

  • Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a white, opaque 384-well plate, add the inhibitor solution. Include wells with DMSO only as a positive control (100% kinase activity) and wells without the enzyme as a background control.

  • Enzyme Addition: Add the recombinant kinase to all wells except the background control.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. The final ATP concentration should be near the Michaelis constant (Km) for the specific kinase.

  • Incubation: Incubate the plate at 30°C or room temperature for 60 minutes.

  • Signal Generation: Stop the kinase reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). This involves first adding a reagent to deplete unused ATP, followed by a second reagent that converts the ADP produced into ATP, driving a luciferase-luciferin reaction that generates a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition relative to the controls and determine the IC₅₀ value (the inhibitor concentration that causes 50% inhibition).

Protocol 3.1.2: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and replace it with a fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO). Incubate for 48 or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (typically to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Protocol 3.1.3: In Vivo Efficacy in Xenograft Models

This protocol provides a general framework for evaluating the antitumor activity of a lead compound in a living organism.

  • Model Generation: Implant human cancer cells (cell line-derived) or patient-derived tumor fragments subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups (typically 5-10 mice per group). Administer the test compound (e.g., orally or via intraperitoneal injection) and vehicle control according to a predetermined dosing schedule and dosage.

  • Monitoring: Monitor tumor volume (measured with calipers) and the body weight of the mice bi-weekly.

  • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage by comparing the change in tumor volume in the treated groups to the vehicle control group. Analyze the statistical significance of the results.

Data Presentation

Quantitative data from biological assays is crucial for establishing structure-activity relationships (SAR). The following tables present representative data for a hypothetical series of aminothieno pyrimidine sulfonamides.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDR¹ GroupR² GroupTarget KinaseIC₅₀ (nM) [a]
ATP-S-01 Methyl4-FluorophenylEGFRL858R/T790M13
ATP-S-02 Ethyl4-FluorophenylEGFRL858R/T790M25
ATP-S-03 Methyl3-ChlorophenylEGFRL858R/T790M48
ATP-S-04 MethylPhenylEGFRL858R/T790M95
ATP-S-05 Methyl4-FluorophenylFAK88
ATP-S-06 Methyl4-FluorophenylAurora A9
Reference Osimertinib-EGFRL858R/T790M0.48

[a] IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Table 2: Cellular Anti-proliferative Activity and In Vivo Efficacy

Compound IDH1975 Cell IC₅₀ (µM) [b]A549 Cell IC₅₀ (µM) [b]In Vivo TGI (%) [c] @ 20 mg/kg
ATP-S-01 0.61.298.5
ATP-S-02 1.53.175.2
ATP-S-06 0.81.989.1
Reference 0.050.9>100 (regression)

[b] Cellular IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell proliferation. [c] TGI: Tumor Growth Inhibition in a xenograft mouse model.

Note: The data presented in Tables 1 and 2 are representative examples derived from published literature on similar compound classes and are intended for illustrative purposes.

Targeted Signaling Pathway

Aminothieno pyrimidine sulfonamides often function by inhibiting protein kinases within critical cell signaling pathways, such as the EGFR pathway, which is frequently hyperactivated in non-small cell lung cancer. Inhibition of this pathway blocks downstream signals, leading to cell cycle arrest and apoptosis.

G cluster_pathway Representative Kinase Signaling Pathway Inhibition cluster_downstream Downstream Signaling cluster_outcome Cellular Outcomes GF Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K Inhibitor Aminothieno Pyrimidine Sulfonamide Inhibitor->Receptor Inhibition Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Caption: Inhibition of a receptor tyrosine kinase pathway by an aminothieno pyrimidine sulfonamide.

References

OSM-S-106: A Technical Guide to its Role in Inhibiting Protein Translation in Plasmodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action, quantitative activity, and experimental validation of OSM-S-106, a novel antimalarial compound that inhibits protein synthesis in Plasmodium falciparum.

Executive Summary

This compound is a promising aminothienopyrimidine benzene sulfonamide with potent activity against both the blood and liver stages of Plasmodium parasites.[1][2] Its novel mechanism of action, which involves the "reaction hijacking" of a key parasitic enzyme, offers a new avenue for antimalarial drug development in the face of growing resistance to existing therapies.[3][4] This compound acts as a pro-inhibitor, being converted into a potent inhibitor by the very enzyme it targets: the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS).[5] This targeted activation leads to a highly selective inhibition of parasite protein translation, with a low propensity for resistance development and minimal toxicity to mammalian cells.

Mechanism of Action: Reaction Hijacking of PfAsnRS

The primary mode of action of this compound is the inhibition of protein synthesis through a sophisticated mechanism known as "reaction hijacking". Unlike conventional inhibitors that directly bind to and block an enzyme's active site, this compound is a pro-inhibitor that leverages the catalytic activity of its target enzyme for its own activation.

The key steps are as follows:

  • Entry and Target Recognition : this compound enters the P. falciparum parasite and is recognized by the cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS).

  • Enzyme-Mediated Adduct Formation : Within the active site of PfAsnRS, the enzyme itself catalyzes the formation of a covalent adduct between asparagine (Asn) and this compound.

  • Inhibition of PfAsnRS : This newly formed Asn-OSM-S-106 adduct is a tight-binding inhibitor that remains in the active site, effectively blocking the normal function of PfAsnRS.

  • Inhibition of Protein Translation : With PfAsnRS inhibited, the charging of tRNA with asparagine is halted, leading to a disruption of polypeptide chain elongation and the overall inhibition of protein synthesis.

  • Amino Acid Starvation Response : The inhibition of protein translation triggers the parasite's amino acid starvation response, a cellular stress pathway that ultimately contributes to parasite death.

A crucial feature of this compound is its selectivity for the parasite enzyme over its human counterpart. Human AsnRS is significantly less susceptible to this reaction hijacking mechanism, which underpins the compound's low mammalian cytotoxicity.

cluster_parasite Plasmodium falciparum Cell OSM_S_106 This compound (Pro-inhibitor) PfAsnRS PfAsnRS OSM_S_106->PfAsnRS Enters active site Adduct Asn-OSM-S-106 Adduct (Inhibitor) PfAsnRS->Adduct Catalyzes formation 'Reaction Hijacking' Protein_Synthesis Protein Synthesis PfAsnRS->Protein_Synthesis Blocks tRNA charging Asn Asparagine (Asn) Asn->PfAsnRS Adduct->PfAsnRS Inhibits AASR Amino Acid Starvation Response Protein_Synthesis->AASR Inhibition leads to Death Parasite Death Protein_Synthesis->Death AASR->Death

Caption: Mechanism of this compound action in Plasmodium.

Quantitative Data Summary

The biological activity of this compound has been quantified across various assays, demonstrating its potency and selectivity.

Assay Type Target Organism/Cell Line Parameter Value (µM) Reference(s)
Growth Inhibition P. falciparum (3D7)IC50 (72h)0.058 ± 0.017
Liver Stage Development P. bergheiIC500.25 / 0.42
Cytotoxicity Human HepG2IC5049.6 / 47.3
Protein Translation P. falciparum (in-cell)IC50 (6h)0.51
Enzyme Inhibition Recombinant PfAsnRSIC506.2
Enzyme Inhibition Recombinant HsAsnRSIC50>100
Selectivity Index HepG2 IC50 / P. berghei IC50->140-fold

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used to characterize this compound.

P. falciparum Asexual Blood Stage Growth Inhibition Assay

This assay measures the ability of a compound to inhibit the growth of the parasite in red blood cells.

  • Parasite Culture : Asynchronous or synchronous P. falciparum 3D7 cultures are maintained in human red blood cells at a specified hematocrit (e.g., 2%) and parasitemia (e.g., 1%). Cultures are synchronized, often using methods like 5% sorbitol treatment.

  • Compound Preparation : this compound is serially diluted in DMSO and added to the parasite cultures in a 96-well plate format. The final DMSO concentration is kept below a level that affects parasite growth (e.g., <1%).

  • Incubation : The plates are incubated for a standard parasite life cycle (48h) or longer (72h) under typical culture conditions (37°C, 5% CO₂, 5% O₂).

  • Quantification of Growth : Parasite growth is quantified using a DNA-intercalating dye like SYBR Green I. After incubation, a lysis buffer containing the dye is added to each well.

  • Data Analysis : Fluorescence is read on a plate reader, and the IC₅₀ value is calculated by fitting the dose-response data to a non-linear regression model.

In-Cell Protein Synthesis Inhibition Assay (OPP Assay)

This assay directly measures the rate of protein synthesis within the parasite.

  • Parasite Treatment : Synchronized trophozoite-stage P. falciparum cultures (e.g., 30-35 hours post-infection) are treated with various concentrations of this compound or control inhibitors for a defined period (e.g., 6 hours).

  • Pulse Labeling : During the final hours of incubation (e.g., last 2 hours), O-propargyl-puromycin (OPP), a puromycin analog that incorporates into nascent polypeptide chains, is added to the culture.

  • Cell Lysis and "Click" Chemistry : After incubation, the cells are lysed. The incorporated OPP is then fluorescently labeled via a copper-catalyzed azide-alkyne cycloaddition ("click" reaction).

  • Detection : The level of fluorescence, which is proportional to the amount of newly synthesized protein, is measured using flow cytometry or high-content imaging.

  • Data Analysis : The IC₅₀ for protein synthesis inhibition is determined from the dose-response curve.

start Synchronized P. falciparum Culture (Trophozoites) treat Incubate with this compound (e.g., 4 hours) start->treat pulse Add O-propargyl-puromycin (OPP) (Pulse for 2 hours) treat->pulse incorporate OPP incorporates into newly synthesized proteins pulse->incorporate wash_fix Wash, Fix & Permeabilize Cells incorporate->wash_fix click Fluorescently label OPP via 'Click' Chemistry Reaction wash_fix->click detect Quantify Fluorescence (Flow Cytometry) click->detect end Calculate IC50 for Protein Synthesis Inhibition detect->end

Caption: Experimental workflow for the OPP protein synthesis assay.
Recombinant PfAsnRS Enzyme Inhibition Assay

This biochemical assay measures the direct effect of the compound on the enzymatic activity of PfAsnRS.

  • Enzyme and Substrates : Recombinant PfAsnRS is purified. The assay mixture contains the enzyme, ATP, the amino acid asparagine, and cognate tRNA.

  • Compound Incubation : The reaction is initiated in the presence of varying concentrations of this compound.

  • Activity Measurement : Enzyme activity can be measured in several ways. One common method is an ATP consumption assay, where the amount of ATP remaining after a set incubation time (e.g., 1 hour at 37°C) is quantified using a luciferase-based reagent like Kinase-Glo. The decrease in luminescence is proportional to the enzyme's activity.

  • Data Analysis : The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the compound concentration. This is performed for both the Plasmodium and human enzymes to determine selectivity.

Mass Spectrometry for Adduct Detection

This method provides direct evidence of the reaction hijacking mechanism.

  • Sample Preparation : P. falciparum-infected red blood cells are treated with a high concentration of this compound (e.g., 10 µM) for a short period (e.g., 3 hours).

  • Metabolite Extraction : The cells are lysed, and metabolites are extracted from the cell lysate.

  • LC-MS Analysis : The extract is subjected to Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

  • Data Interpretation : The analysis searches for the specific mass-to-charge ratio (m/z) corresponding to the predicted Asn-OSM-S-106 adduct (m/z 421.0753). The presence of this specific ion confirms that the adduct is formed within the parasite.

Conclusion

This compound represents a significant advancement in the search for novel antimalarials. Its unique reaction hijacking mechanism, which turns a parasitic enzyme into the agent of its own inhibition, provides a high degree of selectivity and potency. The data summarized herein underscore its potential as a lead compound for the development of a new class of antimalarial drugs that are effective against multiple life stages of the parasite and possess a low propensity for resistance. Further research and development focusing on this compound and its analogs are highly warranted.

References

Unveiling OSM-S-106: A Novel Antimalarial Agent Hijacking Parasite Protein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the unique mechanism of a promising pyrimidine-based sulfonamide, OSM-S-106, reveals a novel "reaction hijacking" strategy that selectively cripples the malaria parasite, Plasmodium falciparum. This in-depth technical guide explores the core novelty of this compound's antimalarial activity, presenting key data, detailed experimental methodologies, and visual representations of its mechanism of action for researchers, scientists, and drug development professionals.

The urgent need for new antimalarial drugs with novel mechanisms of action is driven by the ever-increasing resistance to current therapies. This compound, a pyrimidine-based sulfonamide, has emerged as a promising candidate, demonstrating potent activity against P. falciparum, low toxicity to mammalian cells, and a low propensity for resistance development.[1][2][3] The novelty of its action lies in its ability to act as a pro-inhibitor, leveraging the parasite's own enzymatic machinery to become a potent weapon against it.[2][4]

A Novel Mechanism: Reaction Hijacking of PfAsnRS

The primary target of this compound has been identified as the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS), an essential enzyme responsible for charging tRNA with asparagine for protein synthesis. Unlike conventional inhibitors that directly block an enzyme's active site, this compound employs a more sophisticated strategy known as "reaction hijacking."

The parasite's PfAsnRS enzyme mistakenly recognizes this compound and, in a catalytic process, facilitates the formation of a stable Asn-OSM-S-106 adduct. This newly formed molecule acts as a potent inhibitor of PfAsnRS, effectively shutting down protein translation and triggering an amino acid starvation response within the parasite, ultimately leading to its death. A key advantage of this mechanism is its selectivity; the human cytoplasmic asparaginyl-tRNA synthetase (HsAsnRS) is significantly less susceptible to this reaction hijacking, contributing to the compound's low mammalian cell toxicity.

Quantitative Analysis of Antimalarial Activity and Selectivity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent and selective antimalarial activity. The following tables summarize the key quantitative data.

Parameter P. falciparum (3D7 strain) Reference
IC50 (72h)0.058 ± 0.017 µM

Table 1: In vitro antimalarial activity of this compound against the blood stage of P. falciparum.

Cell Line Parameter Value Reference
HepG2 (human liver carcinoma)IC5049.6 / 47.3 µM
Mammalian CellsCytotoxicityLow

Table 2: Cytotoxicity profile of this compound against a human cell line, indicating a high selectivity index.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.

In Vitro Antimalarial Activity Assay (Blood Stage)

This protocol is used to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.

  • Parasite Culture: Asynchronous P. falciparum 3D7 strain is cultured in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 25 mM NaHCO3, and 50 µg/mL hypoxanthine. Cultures are maintained at 37°C in a modular incubator chamber gassed with 5% CO2, 1% O2, and 94% N2.

  • Compound Preparation: this compound is serially diluted in DMSO and then further diluted in culture medium to achieve the final desired concentrations.

  • Assay Setup: In a 96-well plate, 50 µL of parasite culture (1% parasitemia, 2% hematocrit) is added to each well containing 50 µL of the diluted compound. The final DMSO concentration should not exceed 0.5%.

  • Incubation: The plate is incubated for 72 hours under the conditions described in step 1.

  • Growth Inhibition Measurement: Parasite growth is quantified using a SYBR Green I-based fluorescence assay. 100 µL of lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 1x SYBR Green I is added to each well. The plate is incubated in the dark at room temperature for 1 hour.

  • Data Analysis: Fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cytotoxicity Assay (HepG2 Cells)

This protocol assesses the cytotoxic effect of a compound on a human cell line.

  • Cell Culture: HepG2 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Setup: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound.

  • Incubation: The plate is incubated for 72 hours.

  • Viability Measurement: Cell viability is determined using the resazurin reduction assay. Resazurin solution is added to each well, and the plate is incubated for 4 hours.

  • Data Analysis: Fluorescence is measured at an excitation of 560 nm and an emission of 590 nm. The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Reaction_Hijacking_Mechanism cluster_parasite Plasmodium falciparum Cytoplasm OSM_S_106 This compound (Pro-inhibitor) PfAsnRS PfAsnRS (Asparaginyl-tRNA Synthetase) OSM_S_106->PfAsnRS Enters active site Asn_OSM_S_106_Adduct Asn-OSM-S-106 Adduct (Active Inhibitor) PfAsnRS->Asn_OSM_S_106_Adduct Catalyzes adduct formation (Reaction Hijacking) Protein_Synthesis Protein Synthesis Asn Asparagine Asn->PfAsnRS Binds Asn_OSM_S_106_Adduct->PfAsnRS Inhibits Asn_OSM_S_106_Adduct->Protein_Synthesis Blocks Amino_Acid_Starvation Amino Acid Starvation Response Protein_Synthesis->Amino_Acid_Starvation Inhibition leads to Parasite_Death Parasite Death Amino_Acid_Starvation->Parasite_Death Induces

Caption: The "Reaction Hijacking" mechanism of this compound within the malaria parasite.

Amino_Acid_Starvation_Pathway cluster_pathway Amino Acid Starvation Response in P. falciparum Uncharged_tRNA Accumulation of Uncharged tRNA GCN2 GCN2 Kinase Uncharged_tRNA->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates P_eIF2a Phosphorylated eIF2α (p-eIF2α) Global_Translation_Inhibition Inhibition of Global Protein Synthesis P_eIF2a->Global_Translation_Inhibition Leads to Stress_Response_Genes Translation of Stress Response mRNAs P_eIF2a->Stress_Response_Genes Allows for

Caption: The amino acid starvation response pathway activated by this compound.

Experimental_Workflow_IC50 cluster_workflow In Vitro Antimalarial IC50 Determination Workflow Start Start Parasite_Culture Culture P. falciparum Start->Parasite_Culture Assay_Plate Plate Parasites and Compound Dilutions Parasite_Culture->Assay_Plate Compound_Dilution Prepare Serial Dilutions of this compound Compound_Dilution->Assay_Plate Incubation Incubate for 72 hours Assay_Plate->Incubation SYBR_Green Add SYBR Green I Lysis Buffer Incubation->SYBR_Green Fluorescence_Measurement Measure Fluorescence SYBR_Green->Fluorescence_Measurement Data_Analysis Calculate IC50 Value Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: The experimental workflow for determining the IC50 of this compound.

Conclusion

This compound represents a significant advancement in the quest for novel antimalarial therapies. Its unique "reaction hijacking" mechanism of action, targeting the parasite's own PfAsnRS enzyme to create a potent inhibitor, offers a selective and effective strategy to combat P. falciparum. The compound's high potency, low cytotoxicity, and low propensity for resistance highlight its potential as a valuable lead for future drug development. The detailed experimental protocols and visual representations provided in this guide serve as a comprehensive resource for researchers dedicated to advancing the fight against malaria. Further investigation into this promising compound and its unique mechanism is warranted to fully realize its therapeutic potential.

References

Technical Guide: Lipophilicity and Drug-Like Properties of the Antimalarial Candidate OSM-S-106

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the lipophilicity and drug-like properties of OSM-S-106, a promising antimalarial compound. This compound is a pyrimidine-based sulfonamide that has demonstrated potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This document summarizes key quantitative data, details experimental protocols for its characterization, and visualizes its mechanism of action and the general workflow of its discovery.

Quantitative Data Summary

This compound (also known as TCMDC-135294) was identified from a high-throughput screen of the GSK compound library and has been the subject of an open-source drug discovery campaign.[1][2] Its attractive physicochemical and pharmacological profiles make it a compelling candidate for further development. The following table summarizes its key drug-like properties.

PropertyValueSource
Lipophilicity
AlogP1.65[1]
Biological Activity
P. falciparum (3D7) IC₅₀0.058 ± 0.017 µM[1]
HepG2 Cell Line IC₅₀49.6 / 47.3 µM[1]
Selectivity Index>140-fold
Metabolic Stability
Human Microsomes (t₁⸝₂)395 / 619 min
Mouse Microsomes (t₁⸝₂)19.7 / 20.4 min
Resistance Profile
Propensity for ResistanceLow; no resistant parasites observed in 60 days

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections describe the methodologies used to characterize this compound.

Synthesis of this compound

The synthesis of this compound and its derivatives was accomplished via a multi-step protocol. The core of this process involves the preparation of a pyrimidine core through a two-step heterocycle synthesis. This is followed by bromination and amination steps. The final step is a Suzuki coupling with benzenesulfonamide pinacol boronate, which yields this compound. This synthetic route has been successfully scaled to produce gram quantities of the final compound.

Determination of Lipophilicity (AlogP)

While the specific experimental method for determining the AlogP of this compound is not detailed in the available literature, AlogP is a calculated value. Standard industry software, such as those developed by ChemAxon or BioByte, are typically used for this calculation. These programs estimate the logarithm of the octanol-water partition coefficient based on the compound's structure, which is a key indicator of its lipophilicity and potential for membrane permeability.

In Vitro Parasite Viability Assay

The antiplasmodial activity of this compound was assessed against the 3D7 strain of P. falciparum. The 50% inhibitory concentration (IC₅₀) was determined over a 72-hour exposure period. A standard method for this is the SYBR Green I-based fluorescence assay. In this assay:

  • Parasite cultures are incubated in 96-well plates with a serial dilution of the test compound.

  • After 72 hours, the plates are frozen to lyse the red blood cells and release the parasites.

  • A lysis buffer containing the DNA-intercalating dye SYBR Green I is added.

  • The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

  • IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

Mammalian Cell Cytotoxicity Assay

The cytotoxicity of this compound was evaluated against the human hepatoma cell line, HepG2, to determine its selectivity. A common method for this is the MTT or MTS assay:

  • HepG2 cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound for a specified period (e.g., 72 hours).

  • A tetrazolium salt (MTT or MTS) is added to the wells. Viable, metabolically active cells reduce the salt into a colored formazan product.

  • The absorbance of the formazan product is measured using a spectrophotometer.

  • The IC₅₀ value is determined from the dose-response curve, representing the concentration at which cell viability is reduced by 50%.

Metabolic Stability Assay

The metabolic stability of this compound was assessed using human and mouse liver microsomes. This in vitro assay predicts the intrinsic clearance of a compound. The general procedure is as follows:

  • This compound is incubated with liver microsomes in the presence of NADPH (a necessary cofactor for many metabolic enzymes) at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction is quenched by adding a solvent like acetonitrile.

  • The concentration of the remaining parent compound (this compound) is quantified using liquid chromatography-mass spectrometry (LC-MS).

  • The half-life (t₁⸝₂) is determined from the rate of disappearance of the compound.

Visualizations: Mechanism and Workflow

The following diagrams illustrate the mechanism of action of this compound and a generalized workflow for the discovery of such antimalarial drug candidates.

OSM_S_106_Mechanism cluster_PfAsnRS PfAsnRS Active Site cluster_Inhibition Inhibition Pathway PfAsnRS PfAsnRS Enzyme Asn_AMP Asn-AMP Intermediate PfAsnRS->Asn_AMP + Asn + ATP Asn Asparagine (Asn) Asn->Asn_AMP ATP ATP ATP->Asn_AMP Adduct Asn-OSM-S-106 Adduct (Tightly Bound Inhibitor) Asn_AMP->Adduct tRNA tRNAAsn Asn_AMP->tRNA + tRNAAsn OSM_S_106 This compound (Pro-inhibitor) OSM_S_106->Adduct Enzyme-mediated 'Reaction Hijacking' Adduct->PfAsnRS Inhibition Block Blocked Adduct->Block Prevents tRNA Charging Protein_Synthesis Protein Synthesis tRNA->Protein_Synthesis Charging Protein_Synthesis->Block

Caption: Mechanism of this compound "Reaction Hijacking".

Drug_Discovery_Workflow Screening High-Throughput Screening (e.g., GSK Library) Hit_ID Hit Identification (this compound) Screening->Hit_ID Lead_Gen Lead Generation & SAR Studies Hit_ID->Lead_Gen MOA Mechanism of Action (Target Deconvolution) Lead_Gen->MOA ADME ADME/Tox Profiling (Lipophilicity, Stability, etc.) Lead_Gen->ADME Resistance Resistance Studies MOA->Resistance In_Vivo In Vivo Efficacy & PK/PD Studies Resistance->In_Vivo ADME->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: Antimalarial Drug Discovery and Development Workflow.

Mechanism of Action: Reaction Hijacking

This compound employs a novel mechanism of action known as "reaction hijacking". It acts as a pro-inhibitor, targeting the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS). This enzyme is essential for protein synthesis in the parasite.

The process unfolds as follows:

  • PfAsnRS normally catalyzes the formation of an asparaginyl-adenylate (Asn-AMP) intermediate from asparagine and ATP.

  • This compound enters the active site of PfAsnRS.

  • The enzyme then mistakenly catalyzes the formation of a covalent adduct between asparagine and this compound (Asn-OSM-S-106).

  • This Asn-OSM-S-106 adduct binds very tightly within the active site, effectively and irreversibly inhibiting the enzyme.

  • The inhibition of PfAsnRS prevents the charging of tRNA with asparagine, leading to a halt in protein synthesis and subsequent parasite death.

Notably, the human ortholog of AsnRS is significantly less susceptible to this reaction hijacking mechanism, which contributes to the selective toxicity of this compound against the parasite. This novel mechanism and the compound's favorable drug-like properties underscore the potential of this compound as a next-generation antimalarial therapeutic.

References

Technical Whitepaper: Initial Screening and Identification of OSM-S-106 from the GSK Library

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the initial screening, identification, and characterization of OSM-S-106, an aminothieno pyrimidine benzene sulfonamide with potent anti-malarial properties. This compound was identified from the GlaxoSmithKline (GSK) public limited company compound library and has been shown to exhibit a novel mechanism of action against Plasmodium falciparum. This guide details the high-throughput screening process that led to its discovery, the experimental protocols used for its characterization, and its unique "reaction hijacking" mechanism targeting the parasite's asparaginyl-tRNA synthetase (PfAsnRS).

Introduction

The rise of drug-resistant malaria parasites necessitates the discovery of novel therapeutics with new mechanisms of action. High-throughput screening of large compound libraries remains a cornerstone of early-stage drug discovery. This whitepaper focuses on the identification of this compound (originally designated TCMDC-135294), a promising anti-malarial candidate, from a screen of two million compounds from the GSK library.[1] this compound is a low molecular weight inhibitor with drug-like properties and a synthetically accessible scaffold, making it an attractive starting point for a medicinal chemistry campaign.[1][2][3][4]

High-Throughput Screening and Hit Identification

This compound was initially identified as part of a large-scale screening effort against P. falciparum cultures. This effort led to the creation of the Tres Cantos Antimalarial Set (TCAMS), which comprises 13,500 active compounds. This compound was selected from this set for further investigation due to its desirable physicochemical properties.

Experimental Workflow for Hit Identification

The general workflow for identifying and prioritizing hits from a large compound library involves several stages, from initial high-throughput screening to more detailed secondary and tertiary assays to confirm activity and elucidate the mechanism of action.

G cluster_0 Screening Phase cluster_1 Hit Selection cluster_2 Mechanism of Action Studies A 2 Million GSK Compounds B High-Throughput Screen (P. falciparum cultures) A->B C Identification of 13,500 Active Compounds (TCAMS Library) B->C D Selection of this compound (TCMDC-135294) C->D E Criteria: - Ligand Efficiency - Synthetic Accessibility - Drug-like Properties D->E F Target Identification (In vitro evolution of resistance) D->F G Biochemical Assays F->G H Mass Spectrometry G->H

Figure 1: High-level workflow for the screening and identification of this compound.

Quantitative Data Summary

The anti-malarial activity and selectivity of this compound were quantified through various in vitro assays. The key findings are summarized in the tables below.

Table 1: In Vitro Anti-malarial Activity of this compound
Parasite StrainAssay TypeIC50 (µM)Notes
P. falciparum (3D7)72-hour growth inhibition0.058 ± 0.017Potent activity against blood-stage parasites.
P. bergheiLiver-stage development0.25 / 0.42Also active against liver stages of the parasite.
Table 2: Cellular and Biochemical Activity of this compound
AssayCell Line / SystemIC50 (µM)Notes
Protein Translation InhibitionP. falciparum trophozoites0.51Demonstrates inhibition of a fundamental cellular process.
CytotoxicityHepG2 cells49.6 / 47.3Low cytotoxicity against a human cell line.
Table 3: Selectivity Index
ParameterValueCalculation
Selectivity Index> 140-foldIC50 (HepG2) / IC50 (P. berghei)

Mechanism of Action: Reaction Hijacking

Subsequent studies revealed that this compound does not act through a conventional competitive inhibition mechanism. Instead, it functions as a pro-inhibitor that hijacks the catalytic machinery of P. falciparum asparaginyl-tRNA synthetase (PfAsnRS).

The proposed mechanism involves the following steps:

  • PfAsnRS activates its cognate amino acid, asparagine (Asn), forming an enzyme-bound Asn-AMP intermediate.

  • This compound enters the active site.

  • The enzyme then catalyzes the formation of a covalent adduct between asparagine and this compound (Asn-OSM-S-106).

  • This adduct is a potent inhibitor of PfAsnRS, leading to a cessation of protein synthesis.

This "reaction hijacking" is highly specific for the parasite enzyme, with the human ortholog (HsAsnRS) being much less susceptible to this process. The inhibition of aminoacyl-tRNA synthetases leads to an accumulation of uncharged tRNA, which in turn activates the amino acid starvation response, a key cellular stress pathway. A hallmark of this response is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).

Signaling Pathway Diagram

The signaling cascade initiated by this compound is depicted below.

G OSM This compound PfAsnRS PfAsnRS OSM->PfAsnRS Hijacks Adduct Asn-OSM-S-106 Adduct PfAsnRS->Adduct Catalyzes Formation Uncharged_tRNA Increased Uncharged tRNA PfAsnRS->Uncharged_tRNA Leads to Adduct->PfAsnRS Inhibits eIF2a eIF2α Phosphorylation Uncharged_tRNA->eIF2a Protein_Synth Inhibition of Protein Synthesis eIF2a->Protein_Synth

References

OSM-S-106: A Novel Reaction-Hijacking Inhibitor of Plasmodium falciparum Liver Stages

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the aminothieno pyrimidine benzene sulfonamide, OSM-S-106, and its potent activity against the liver stages of Plasmodium parasites, the causative agents of malaria. This compound represents a promising class of antimalarial compounds with a novel mechanism of action, offering a potential new strategy in the fight against drug-resistant malaria.[1][2][3] This document details the compound's mechanism of action, summarizes its efficacy with quantitative data, and provides detailed experimental protocols for its evaluation.

Mechanism of Action: Reaction Hijacking of Asparagine tRNA Synthetase

This compound employs a sophisticated inhibitory mechanism known as "reaction hijacking".[1][4] It acts as a pro-inhibitor, targeting the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS), an essential enzyme for protein synthesis.

The key steps in its mechanism are as follows:

  • Enzyme-Mediated Adduct Formation: this compound is not inhibitory in its original form. Instead, the PfAsnRS enzyme itself catalyzes the formation of a covalent adduct between asparagine (Asn) and this compound, creating an Asn-OSM-S-106 conjugate.

  • Inhibition of Protein Translation: This newly formed adduct acts as a potent inhibitor of PfAsnRS, effectively blocking the charging of tRNA with asparagine. This leads to a cessation of protein synthesis within the parasite.

  • Amino Acid Starvation Response: The inhibition of protein translation triggers the amino acid starvation response in the parasite, ultimately leading to cell death.

A significant advantage of this compound is its selectivity for the parasite enzyme. The human ortholog, HsAsnRS, is much less susceptible to this reaction hijacking mechanism, contributing to the compound's low cytotoxicity in mammalian cells.

OSM_S_106_Mechanism cluster_parasite Plasmodium falciparum Cytoplasm OSM_S_106 This compound (Pro-inhibitor) PfAsnRS PfAsnRS (Asparaginyl-tRNA Synthetase) OSM_S_106->PfAsnRS Enters active site Asn_tRNA Asn-tRNAAsn PfAsnRS->Asn_tRNA Produces Protein_Synthesis Protein Synthesis Adduct Asn-OSM-S-106 Adduct (Inhibitor) PfAsnRS->Adduct Catalyzes formation Asn_tRNA->Protein_Synthesis Enables AA_Starvation Amino Acid Starvation Response Protein_Synthesis->AA_Starvation Inhibition leads to Adduct->PfAsnRS Inhibits Parasite_Death Parasite Death AA_Starvation->Parasite_Death

Mechanism of Action of this compound.

Quantitative Data on Efficacy and Cytotoxicity

This compound has demonstrated potent activity against both the blood and liver stages of Plasmodium parasites, coupled with low toxicity to human cells. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound against Plasmodium Parasites

Parasite Species & StageStrain/Cell LineAssay EndpointIC50 (µM)Notes
Plasmodium falciparum (Blood Stage)3D772-hour growth inhibition0.058 ± 0.017Potent activity against the symptomatic stage of malaria.
Plasmodium berghei (Liver Stage)HepG2-A16-CD81-EGFLuciferase activity (48h)0.25 / 0.42Data from two independent experiments, demonstrating efficacy against the asymptomatic liver stage.

Table 2: Cytotoxicity and Selectivity of this compound

Cell LineAssay EndpointIC50 (µM)Selectivity Index (SI)Notes
HepG2 (Human Hepatoma)72-hour cytotoxicity49.6 / 47.3>140The selectivity index (IC50 HepG2 / IC50 P. berghei) highlights a favorable therapeutic window.

Detailed Experimental Protocols

The following section outlines a representative protocol for assessing the in vitro activity of compounds like this compound against Plasmodium berghei liver stages using a luciferase-based assay. This protocol is a synthesis of established methods.

Materials and Reagents
  • Cell Line: HepG2-A16-CD81EGFP cells

  • Parasites: Plasmodium berghei expressing luciferase (e.g., Pb-Luc)

  • Media: DMEM supplemented with 10% FBS, 1% GlutaMax, and 1% Penicillin-Streptomycin.

  • Compound: this compound dissolved in DMSO.

  • Assay Plates: 384-well or 1536-well white, solid-bottom plates.

  • Luciferase Substrate: e.g., Bright-Glo Luciferase Assay System (Promega).

  • Luminometer: Plate reader capable of measuring luminescence.

Experimental Workflow

Experimental_Workflow Seed_Cells 1. Seed HepG2 cells in 384-well plates (e.g., 3x10^3 cells/well) Incubate_1 2. Incubate for 24 hours (37°C, 5% CO2) Seed_Cells->Incubate_1 Add_Compound 3. Add this compound in serial dilutions (0.5% final DMSO concentration) Incubate_1->Add_Compound Incubate_2 4. Pre-incubate with compound for 18 hours Add_Compound->Incubate_2 Infect_Cells 6. Infect cells with sporozoites (e.g., 1x10^3/well) and centrifuge Incubate_2->Infect_Cells Prepare_Sporozoites 5. Dissect P. berghei sporozoites from infected mosquito salivary glands Prepare_Sporozoites->Infect_Cells Incubate_3 7. Incubate for 48 hours (37°C, 5% CO2) Infect_Cells->Incubate_3 Lyse_Cells 8. Lyse cells and add luciferase substrate (e.g., Bright-Glo) Incubate_3->Lyse_Cells Read_Luminescence 9. Measure luminescence using a plate reader Lyse_Cells->Read_Luminescence Analyze_Data 10. Calculate IC50 values Read_Luminescence->Analyze_Data

Workflow for P. berghei Liver Stage Assay.
Step-by-Step Procedure

  • Cell Seeding: 24 hours prior to infection, seed HepG2-A16-CD81EGFP cells into 384-well plates at a density of approximately 3,000 cells per well in 25 µL of culture medium.

  • Compound Addition: Prepare serial dilutions of this compound in DMSO and add to the assay plates. The final DMSO concentration should be kept constant across all wells (e.g., 0.5%). Include positive (e.g., atovaquone) and negative (DMSO vehicle) controls.

  • Sporozoite Preparation: Aseptically dissect salivary glands from P. berghei-infected Anopheles stephensi mosquitoes. Homogenize the glands to release sporozoites, filter, and count using a hemocytometer.

  • Infection: Dilute the sporozoites in culture medium and add approximately 1,000 sporozoites per well to the cell plates containing the pre-incubated compound. Centrifuge the plates at a low speed (e.g., 330 x g) for 3 minutes to facilitate sporozoite contact with the hepatocyte monolayer.

  • Incubation: Incubate the infected plates for 48 hours at 37°C in a 5% CO2 atmosphere to allow for the development of exoerythrocytic forms (EEFs).

  • Luminescence Measurement: After the incubation period, remove the culture medium. Add a luciferase assay reagent (e.g., Bright-Glo) to each well to lyse the cells and provide the substrate for the luciferase enzyme expressed by the parasites.

  • Data Acquisition and Analysis: Measure the luminescence signal using a plate reader. The intensity of the signal is directly proportional to the viability of the liver-stage parasites. Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a suitable model using graphing software.

Conclusion

This compound is a compelling antimalarial candidate that demonstrates potent activity against the clinically silent but crucial liver stages of Plasmodium parasites. Its novel reaction-hijacking mechanism of action, targeting PfAsnRS, offers a fresh avenue for overcoming existing drug resistance. The compound's high selectivity for the parasite enzyme translates to a favorable safety profile in preliminary assessments. The detailed protocols provided herein offer a robust framework for the further investigation of this compound and other compounds targeting the Plasmodium liver stage, a critical step towards the development of next-generation antimalarial therapies.

References

Methodological & Application

In vitro assay protocols for testing OSM-S-106 activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

OSM-S-106 is an aminothienopyrimidine benzene sulfonamide identified as a potent antimalarial agent with a novel mechanism of action against Plasmodium falciparum.[1][2] It functions as a "reaction hijacking" inhibitor, targeting the parasite's cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS).[3][4][5] this compound is a pro-inhibitor; the PfAsnRS enzyme itself catalyzes the formation of a covalent Asn-OSM-S-106 adduct. This adduct is a potent inhibitor of the enzyme's function, leading to the inhibition of protein synthesis and activation of the amino acid starvation response pathway, ultimately resulting in parasite death. Notably, this compound displays high selectivity for the parasite enzyme over its human homolog (HsAsnRS) and exhibits low cytotoxicity against mammalian cells.

These application notes provide a suite of detailed in vitro protocols for researchers to effectively characterize the activity, selectivity, and mechanism of action of this compound and its analogs.

Mechanism of Action: Signaling Pathway

The primary mode of action of this compound is the inhibition of PfAsnRS, which disrupts protein translation. This leads to an accumulation of uncharged tRNAs, which triggers the amino acid starvation response. A key event in this pathway is the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α). Phosphorylated eIF2α globally attenuates protein synthesis, a key indicator of aminoacyl-tRNA synthetase inhibition.

OSM_S_106_Pathway cluster_Cell P. falciparum Cytoplasm OSM This compound (Pro-inhibitor) PfAsnRS PfAsnRS OSM->PfAsnRS Enters Active Site Adduct Asn-OSM-S-106 Adduct PfAsnRS->Adduct Catalyzes Adduct Formation (Reaction Hijacking) tRNA tRNAAsn Charging (Aminoacylation) PfAsnRS->tRNA Blocked Adduct->PfAsnRS Inhibits Protein_Synth Protein Synthesis tRNA->Protein_Synth Required for AA_Starvation Amino Acid Starvation Response tRNA->AA_Starvation Triggers eIF2a eIF2α p_eIF2a p-eIF2α eIF2a->p_eIF2a Phosphorylation p_eIF2a->Protein_Synth Attenuates AA_Starvation->eIF2a

Caption: Mechanism of this compound action in P. falciparum.

Data Presentation: Summary of In Vitro Activity

The following tables summarize the key quantitative data for this compound activity from published studies.

Table 1: Cellular Activity of this compound

Assay Type Cell Line / Strain IC50 Value (µM) Selectivity Index Reference
P. falciparum Growth Inhibition 3D7 0.058 ± 0.017 >140
P. berghei Liver Stage Inhibition HepG2-A16-CD81-EGF 0.25 / 0.42 >140
Mammalian Cytotoxicity HepG2 49.6 / 47.3 N/A

| Protein Translation Inhibition | Cam3.II-rev | 0.51 | N/A | |

Table 2: Biochemical Activity of Asn-OSM-S-106 Adduct

Enzyme Assay Type IC50 Value (µM) Reference
PfAsnRS ATP Consumption 2.5 / 3.3
HsAsnRS ATP Consumption 12

| PfAsnRSR487S (Resistant) | ATP Consumption | 1.9 | |

Experimental Protocols

Protocol 1: P. falciparum Asexual Blood Stage Growth Inhibition Assay

This protocol determines the 50% inhibitory concentration (IC50) of this compound against P. falciparum blood stages using a SYBR Green I-based fluorescence assay.

Growth_Assay_Workflow start Start step1 Prepare serial dilutions of this compound in a 384-well plate start->step1 step2 Add synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit) step1->step2 step3 Incubate for 72 hours under standard culture conditions step2->step3 step4 Add Lysis Buffer containing SYBR Green I dye step3->step4 step5 Incubate in the dark for 1 hour at 37°C step4->step5 step6 Read fluorescence (Ex: 485 nm, Em: 530 nm) step5->step6 step7 Calculate IC50 values using a dose-response curve step6->step7 end_node End step7->end_node

Caption: Workflow for the P. falciparum growth inhibition assay.

Methodology:

  • Compound Plating: Prepare a 2-fold serial dilution of this compound in culture medium in a 384-well black, clear-bottom plate. Include vehicle (0.5% DMSO) and no-drug controls.

  • Parasite Culture: Add synchronized P. falciparum ring-stage parasites to the plate to achieve a final parasitemia of 1% and a hematocrit of 2%.

  • Incubation: Incubate the plate for 72 hours at 37°C in a modular incubator chamber with a gas mixture of 5% O₂, 5% CO₂, and 90% N₂.

  • Lysis and Staining: Prepare a lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 1x SYBR Green I dye. Add the lysis buffer to each well.

  • Final Incubation: Incubate the plate for 1 hour at 37°C in the dark.

  • Data Acquisition: Measure fluorescence intensity using a plate reader with excitation at 485 nm and emission at 530 nm.

  • Analysis: Normalize the fluorescence data to the vehicle control and plot against the log of the inhibitor concentration. Calculate the IC50 value using a non-linear regression model.

Protocol 2: Mammalian Cell Cytotoxicity Assay

This protocol assesses the cytotoxicity of this compound against a human cell line (e.g., HepG2) to determine its selectivity.

Methodology:

  • Cell Seeding: Seed HepG2 cells (2,000 cells/well) in a 384-well white, solid-bottom plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Remove the medium and treat the cells with fresh medium containing serial dilutions of this compound or vehicle control (0.5% DMSO).

  • Incubation: Incubate the plate for 72 hours.

  • Viability Assessment: Use the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. This assay measures ATP levels as an indicator of cell viability.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the 50% cytotoxic concentration (IC50) by plotting the normalized luminescence data against the log of the compound concentration.

Protocol 3: PfAsnRS Biochemical ATP Consumption Assay

This assay directly measures the enzymatic activity of recombinant PfAsnRS by quantifying ATP consumption, allowing for the determination of IC50 values for the inhibitory adduct.

Methodology:

  • Reagents: Use recombinant PfAsnRS and HsAsnRS enzymes. The reaction mixture should contain ATP (10 µM), asparagine (200 µM), pyrophosphatase (1 unit/mL), and E. coli tRNA (2.5 mg/mL) in an appropriate buffer.

  • Inhibitor: The assay measures the effect of the pre-formed, synthetic Asn-OSM-S-106 adduct, as this compound itself is a pro-inhibitor.

  • Reaction Setup: Incubate the enzyme with increasing concentrations of the Asn-OSM-S-106 adduct in the reaction mixture.

  • Incubation: Allow the reaction to proceed at 37°C for 1 to 2.5 hours.

  • ATP Measurement: Quantify the remaining ATP using the Kinase-Glo® Luminescent Kinase Assay (Promega), which generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition and Analysis: Measure luminescence and calculate IC50 values by plotting the percentage of inhibition against the log of the inhibitor concentration.

Protocol 4: Protein Translation Inhibition Assay

This cellular assay measures the impact of this compound on nascent protein synthesis by detecting the incorporation of an amino acid analog, O-propargyl-puromycin (OPP).

Methodology:

  • Parasite Treatment: Treat synchronized trophozoite-stage P. falciparum cultures with serial dilutions of this compound for 6 hours.

  • OPP Labeling: During the final 2 hours of incubation, add OPP to the cultures to label newly synthesized proteins.

  • Cell Lysis and Labeling: Lyse the parasites and perform a click chemistry reaction to conjugate a fluorescent azide (e.g., Alexa Fluor 488 azide) to the incorporated OPP.

  • Detection: Detect the fluorescent signal using flow cytometry or a fluorescent plate reader.

  • Analysis: Determine the IC50 for protein translation inhibition by plotting the normalized fluorescent signal against the log of the this compound concentration.

Protocol 5: Western Blot for eIF2α Phosphorylation

This protocol provides evidence of the activation of the amino acid starvation response by detecting the phosphorylation of eIF2α.

Methodology:

  • Treatment: Treat P. falciparum cultures with this compound (at a concentration of ~10x IC50) for a short duration (e.g., 3-6 hours). Include a known inducer of eIF2α phosphorylation as a positive control.

  • Protein Extraction: Harvest the parasites, lyse them in RIPA buffer containing protease and phosphatase inhibitors, and determine the total protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with a primary antibody specific for phosphorylated eIF2α (Ser51).

    • Incubate with a secondary HRP-conjugated antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Re-probe the blot with an antibody for total eIF2α or a loading control (e.g., PfBip) to confirm equal protein loading and assess the relative increase in phosphorylation.

Protocol 6: Target Engagement via Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method to confirm direct binding of a compound to its target in an intact cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.

CETSA_Workflow start Start step1 Treat intact P. falciparum cells with this compound or Vehicle (DMSO) start->step1 step2 Heat cell suspensions across a temperature gradient (e.g., 40°C to 70°C) step1->step2 step3 Lyse cells and separate soluble proteins from precipitated aggregates via centrifugation step2->step3 step4 Collect the soluble fraction (supernatant) step3->step4 step5 Analyze the amount of soluble PfAsnRS at each temperature by Western Blot or Mass Spectrometry step4->step5 step6 Plot protein abundance vs. temperature to generate melt curves step5->step6 step7 A rightward shift in the melt curve for This compound treated samples indicates target engagement step6->step7 end_node End step7->end_node

Caption: Workflow for a CETSA melt curve experiment.

Methodology (Melt Curve Protocol):

  • Treatment: Treat intact P. falciparum parasites with a saturating concentration of this compound or vehicle (DMSO) for 1 hour.

  • Heating: Aliquot the cell suspensions and heat them individually across a defined temperature range for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

  • Sample Preparation: Collect the supernatant containing the soluble protein fraction.

  • Detection: Analyze the amount of soluble PfAsnRS remaining at each temperature point using Western blotting with an antibody specific for PfAsnRS.

  • Analysis: Quantify the band intensities and plot them against the temperature. A thermal shift (an increase in the melting temperature) in the this compound-treated samples compared to the vehicle control confirms target engagement. This can be extended to a proteome-wide scale using mass spectrometry (MS-CETSA).

Protocol 7: Mass Spectrometry for Adduct Detection

This protocol confirms the reaction hijacking mechanism by directly detecting the Asn-OSM-S-106 adduct in treated parasites.

Methodology:

  • Treatment: Treat P. falciparum-infected red blood cells with a high concentration of this compound (e.g., 10 µM) for 3 hours.

  • Metabolite Extraction: Harvest the parasites and perform a metabolite extraction using a suitable solvent system (e.g., chloroform/methanol/water).

  • LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Adduct Detection: Use targeted mass spectrometry to search for the specific mass-to-charge ratio (m/z) corresponding to the Asn-OSM-S-106 adduct (m/z 421.0753).

  • Confirmation: Compare the retention time and fragmentation pattern of the parasite-generated adduct with a synthetically generated Asn-OSM-S-106 standard to confirm its identity.

References

Application Notes and Protocols for the Synthesis and Purification of OSM-S-106

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis and purification of OSM-S-106, a potent inhibitor of Plasmodium falciparum asparaginyl-tRNA synthetase (PfAsnRS). The protocols outlined below are based on established synthetic routes and purification methods to ensure high-purity material suitable for research and drug development applications.

I. Overview of this compound Synthesis

The synthesis of this compound is a multi-step process that begins with the construction of a core aminothieno[2,3-d]pyrimidine scaffold. This is followed by sequential bromination, amination, and a final Suzuki coupling reaction to introduce the benzenesulfonamide moiety. The overall synthetic yield for this compound ranges from 45% to 70%.[1] The entire synthesis can be conducted on a gram scale, yielding 200 mg or more of the final product.[1]

II. Experimental Protocols

A. Synthesis of the Aminothieno[2,3-d]pyrimidine Core

The synthesis of the pyrimidine core for this compound is achieved through a two-step heterocycle synthesis.

Protocol 1: Two-Step Heterocycle Synthesis

  • Step 1: Initial Condensation

    • Detailed reagent quantities, reaction times, and temperatures for this step are outlined in the supplementary materials of the primary literature.

  • Step 2: Cyclization

    • Following the initial condensation, the intermediate is cyclized to form the thienopyrimidine core. Specific conditions for this reaction are also available in the referenced supplementary materials.

B. Bromination of the Thienopyrimidine Core

Protocol 2: Bromination

  • To a solution of the aminothieno[2,3-d]pyrimidine core in a suitable solvent, add N-bromosuccinimide (NBS).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with an organic solvent and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the brominated intermediate.

C. Amination of the Brominated Intermediate

Protocol 3: Amination

  • Dissolve the brominated thienopyrimidine in a suitable solvent.

  • Add the appropriate amine nucleophile to the solution.

  • Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the aminated intermediate.

D. Suzuki Coupling Reaction

The final step in the synthesis of this compound is a Suzuki coupling reaction to attach the benzenesulfonamide group.

Protocol 4: Suzuki Coupling

  • Combine the aminated thienopyrimidine intermediate (1 equivalent), benzenesulfonamide pinacol boronate (1.1 equivalents), and PdCl2(dppf)·DCM (0.1 equivalents) in a reaction vessel.

  • Add isopropanol and 1 M aqueous potassium carbonate (K2CO3) solution.

  • Degas the reaction mixture with argon.

  • Heat the mixture using conventional heating or microwave irradiation for the specified time.

  • Upon completion, dilute the reaction mixture with methanol and filter through celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

III. Purification of this compound

The final compound is purified by automated flash chromatography on a silica gel stationary phase.

Protocol 5: Flash Chromatography Purification

  • Stationary Phase: Silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane or methanol in dichloromethane is commonly used for the purification of pyrimidine derivatives. The optimal solvent system should be determined by TLC analysis, aiming for an Rf value of 0.2-0.4 for the target compound.[2]

  • Elution: Perform the chromatography using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure this compound.

  • Final Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

IV. Quantitative Data Summary

ParameterValueReference
Overall Synthetic Yield45 - 70%[1]
Synthesis ScaleGram scale (≥ 200 mg)[1]
Suzuki Coupling Reagents
Aminated Thienopyrimidine1 equivalent
Benzenesulfonamide Pinacol Boronate1.1 equivalents
PdCl2(dppf)·DCM0.1 equivalents
Purification Method Automated Flash Chromatography
Stationary Phase Silica Gel
Target TLC Rf Value 0.2 - 0.4

V. Experimental Workflow and Signaling Pathway Diagrams

A. Synthetic Workflow for this compound

OSM_S_106_Synthesis cluster_synthesis This compound Synthetic Pathway start Starting Materials core_synthesis Two-Step Heterocycle Synthesis start->core_synthesis Step 1 bromination Bromination (NBS) core_synthesis->bromination Step 2 amination Amination bromination->amination Step 3 suzuki Suzuki Coupling (PdCl2(dppf)·DCM) amination->suzuki Step 4 purification Flash Chromatography Purification suzuki->purification Step 5 final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

B. Mechanism of Action: Reaction Hijacking of PfAsnRS

This compound acts as a pro-inhibitor. It enters the active site of PfAsnRS and, in the presence of asparagine and ATP, the enzyme catalyzes the formation of a stable Asn-OSM-S-106 adduct. This adduct is a tight-binding inhibitor of the enzyme, leading to the inhibition of protein synthesis in Plasmodium falciparum.

Reaction_Hijacking cluster_pathway This compound Mechanism of Action OSM This compound (Pro-inhibitor) PfAsnRS PfAsnRS Active Site OSM->PfAsnRS Adduct Asn-OSM-S-106 Adduct (Tight-binding Inhibitor) PfAsnRS->Adduct Enzymatic Reaction Asn_ATP Asparagine + ATP Asn_ATP->PfAsnRS Adduct->PfAsnRS Binds Tightly Inhibition Inhibition of Protein Synthesis Adduct->Inhibition

References

Application Note: Detection of Asn-OSM-S-106 Adduct Formation in Plasmodium falciparum using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of novel antimalarial agents with new mechanisms of action. One such promising compound is OSM-S-106, which has demonstrated potent activity against P. falciparum.[1][2][3][4][5] The inhibitory action of this compound is attributed to a unique "reaction hijacking" mechanism. The parasite's own asparaginyl-tRNA synthetase (PfAsnRS) enzymatically activates this compound, leading to the formation of a covalent Asn-OSM-S-106 adduct. This adduct then acts as a potent inhibitor of PfAsnRS, thereby blocking protein synthesis and leading to parasite death.

It is critical to distinguish that the "OSM" in this compound refers to the Open Source Malaria compound series and is not related to the human cytokine, Oncostatin M (OSM).

This application note provides a detailed protocol for the detection and relative quantification of the Asn-OSM-S-106 adduct in P. falciparum cultures using targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is essential for researchers and drug development professionals working on the characterization of novel antimalarial compounds and their mechanisms of action.

Principle of the Method

The detection of the Asn-OSM-S-106 adduct is achieved through a bottom-up proteomics approach. Proteins extracted from P. falciparum cultures treated with this compound are subjected to proteolytic digestion. The resulting peptide mixture, which may contain the adducted PfAsnRS, is then analyzed by LC-MS/MS. By specifically targeting the mass-to-charge ratio (m/z) of the predicted adducted peptide, it is possible to identify and quantify the extent of adduct formation.

Data Presentation

The quantitative results from the LC-MS/MS analysis can be summarized in a table for clear comparison between different experimental conditions.

Sample IDTreatmentAdducted Peptide Peak Area (Arbitrary Units)Relative Adduct Abundance (%)
PF-01Untreated ControlNot Detected0
PF-02This compound (1x IC50)1.5 x 10^525
PF-03This compound (5x IC50)6.0 x 10^5100
PF-04Vehicle ControlNot Detected0

Experimental Protocols

This section provides a detailed methodology for the detection of the Asn-OSM-S-106 adduct.

Protocol 1: Sample Preparation from P. falciparum Cultures
  • Parasite Culture: Culture P. falciparum (e.g., 3D7 strain) in human erythrocytes using standard in vitro culture techniques.

  • Compound Treatment: Synchronize parasite cultures to the trophozoite stage and treat with this compound at desired concentrations (e.g., 1x and 5x IC50) for a specified duration (e.g., 6 hours). Include untreated and vehicle-treated controls.

  • Parasite Harvesting: Lyse the infected red blood cells using saponin to release the parasites.

  • Protein Extraction: Wash the parasite pellet with phosphate-buffered saline (PBS) and then lyse the parasites in a lysis buffer (e.g., 8M urea in 50 mM Tris-HCl, pH 8) containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: In-Solution Proteolytic Digestion
  • Reduction: Take a defined amount of protein (e.g., 100 µg) from each sample. Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour.

  • Alkylation: Cool the samples to room temperature. Add iodoacetamide to a final concentration of 55 mM and incubate for 45 minutes in the dark at room temperature.

  • Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2M.

    • Add proteomics-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C with gentle agitation.

  • Quenching and Cleanup:

    • Stop the digestion by adding formic acid to a final concentration of 0.1%.

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.

    • Dry the purified peptides using a vacuum centrifuge.

Protocol 3: LC-MS/MS Analysis
  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a nano-liquid chromatography system.

  • Sample Reconstitution: Reconstitute the dried peptides in a solution of 0.1% formic acid in water.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 75 µm inner diameter x 15 cm length).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 40% mobile phase B over 60 minutes.

    • Flow Rate: 300 nL/min.

  • MS Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Data Acquisition: Targeted MS/MS or Parallel Reaction Monitoring (PRM).

    • Precursor Ion (m/z): The calculated m/z of the tryptic peptide from PfAsnRS containing the asparagine residue adducted with this compound.

    • Collision Energy: Optimize for fragmentation of the adducted peptide.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Proteolytic Digestion cluster_analysis Mass Spectrometry Analysis p_culture P. falciparum Culture p_treatment This compound Treatment p_culture->p_treatment p_harvest Parasite Harvesting p_treatment->p_harvest p_extract Protein Extraction p_harvest->p_extract p_quant Protein Quantification p_extract->p_quant d_reduce Reduction (DTT) p_quant->d_reduce d_alkylate Alkylation (IAA) d_reduce->d_alkylate d_digest Trypsin Digestion d_alkylate->d_digest d_cleanup Desalting (C18) d_digest->d_cleanup a_lcms LC-MS/MS Analysis d_cleanup->a_lcms a_data Data Analysis a_lcms->a_data a_quant Quantification a_data->a_quant

Caption: Experimental workflow for detecting Asn-OSM-S-106 adducts.

adduct_formation asn Asparagine pf_asnrs PfAsnRS Enzyme asn->pf_asnrs osm_s_106 This compound osm_s_106->pf_asnrs adduct Asn-OSM-S-106 Adduct pf_asnrs->adduct Reaction Hijacking

Caption: Mechanism of Asn-OSM-S-106 adduct formation.

References

Application Notes and Protocols: In Vitro Evolution Studies to Identify OSM-S-106 Resistance Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for inducing and identifying resistance mutations to the antimalarial compound OSM-S-106 in Plasmodium falciparum through in vitro evolution studies. This compound is a novel antimalarial candidate that acts as a pro-inhibitor, targeting the parasite's cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) through a reaction hijacking mechanism.[1][2][3][4] Understanding the genetic basis of potential resistance is crucial for the development and strategic deployment of this compound. This document outlines detailed protocols for the continuous culture of P. falciparum, the in vitro selection of this compound resistant parasites using a slow, incremental dose escalation method, and the subsequent whole-genome sequencing and data analysis to identify candidate resistance-conferring mutations.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum is a significant threat to global malaria control efforts. Consequently, there is an urgent need for new antimalarials with novel mechanisms of action.[2] this compound, a pyrimidine-based sulfonamide, represents a promising new class of antimalarial compounds. Its unique mechanism of action involves the enzymatic production of an Asn-OSM-S-106 adduct by PfAsnRS, which inhibits protein translation and triggers an amino acid starvation response in the parasite. In vitro evolution studies are a powerful tool to prospectively identify potential resistance mechanisms, thereby informing the clinical development strategy for new drug candidates. Such studies have been successfully employed to identify resistance mutations for numerous antimalarial compounds.

This document provides detailed methodologies for researchers to conduct their own in vitro evolution studies to identify mutations that confer resistance to this compound.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterValueCell Line/Parasite StrainReference
IC50 (72h)0.058 ± 0.017 µMP. falciparum 3D7
IC500.25 / 0.42 µMP. berghei (liver stage)
IC5049.6 / 47.3 µMHepG2
Selectivity Index>140-foldHepG2 / P. berghei
Table 2: Resistance Mutations Identified in P. falciparum Dd2 Following In Vitro Selection with this compound
GeneGene IDMutationPredicted Effect
Asparaginyl-tRNA synthetase (PfAsnRS)PF3D7_0520900R487SAmino acid substitution
Nucleoside transporter 4 (PfNT4)PF3D7_0715100Multiple-

Note: The original study identified 21 coding variants in 10 genes. The mutations in PfAsnRS and PfNT4 were highlighted as key findings. For a complete list of mutations, refer to the source publication.

Experimental Protocols

Protocol 1: Continuous Culture of Plasmodium falciparum

This protocol describes the maintenance of asynchronous P. falciparum cultures, a prerequisite for in vitro drug resistance selections.

Materials:

  • P. falciparum strain (e.g., Dd2)

  • Human erythrocytes (O+), washed

  • Complete RPMI 1640 medium:

    • RPMI 1640 with L-glutamine and HEPES

    • 0.5% Albumax II

    • 50 mg/L hypoxanthine

    • 0.25% Sodium bicarbonate

    • 10 mg/L gentamicin

  • Gas mixture: 5% CO₂, 5% O₂, 90% N₂

  • Incubator at 37°C

  • Sterile culture flasks (25 cm²)

  • Centrifuge

Procedure:

  • Culture Initiation: Thaw a cryopreserved vial of P. falciparum-infected erythrocytes rapidly in a 37°C water bath.

  • Glycerol Removal: Slowly add sterile saline solution to the thawed cells to prevent osmotic lysis. Centrifuge, remove the supernatant, and wash the cell pellet with complete RPMI 1640 medium.

  • Culture Maintenance:

    • Resuspend the parasite pellet in a 25 cm² culture flask with 10 mL of complete RPMI 1640 medium to a final hematocrit of 4%.

    • Incubate the flask at 37°C in a sealed chamber flushed with the gas mixture.

    • Change the medium every 24-48 hours. This involves gently aspirating the old medium and replacing it with fresh, pre-warmed complete medium.

    • Monitor parasitemia every 48 hours by preparing a thin blood smear and staining with Giemsa.

  • Sub-culturing: When the parasitemia reaches 3-5%, split the culture by adding fresh, washed erythrocytes to reduce the parasitemia to 0.5-1%. This maintains the culture in a continuous state of logarithmic growth.

Protocol 2: In Vitro Selection of this compound Resistant Parasites (Slow Ramp-Up Method)

This protocol describes the gradual exposure of P. falciparum cultures to increasing concentrations of this compound to select for resistant mutants.

Materials:

  • Actively growing, asynchronous P. falciparum culture (Protocol 1)

  • This compound stock solution (in DMSO)

  • Complete RPMI 1640 medium

  • 96-well plates for IC50 determination

  • Culture flasks (25 cm²)

Procedure:

  • Initial IC50 Determination: Before starting the selection, determine the 72-hour IC50 of this compound for the parental P. falciparum strain using a standard SYBR Green I-based fluorescence assay.

  • Initiation of Selection:

    • In a 25 cm² flask, initiate a culture with approximately 1 x 10⁹ parasites.

    • Add this compound to the culture medium at a concentration equal to the predetermined IC50.

  • Drug Pressure and Monitoring:

    • Maintain the culture under continuous drug pressure, changing the medium every 48 hours.

    • Monitor the culture for recrudescence (reappearance of parasites) via Giemsa-stained blood smears. This may take several days to weeks.

  • Dose Escalation:

    • Once the parasite culture has recovered and is growing steadily at the initial drug concentration, increase the concentration of this compound. A gradual increase (e.g., 1.5 to 2-fold) is recommended.

    • Repeat the process of monitoring for recrudescence and subsequent dose escalation. The study that identified this compound resistance mutations gradually increased the concentration to four times the initial IC50 over a period of two months.

  • Clonal Isolation of Resistant Parasites:

    • Once parasites are able to grow robustly at the highest selection concentration, clone the resistant population by limiting dilution in a 96-well plate.

    • Expand the clonal populations for further characterization.

  • Phenotypic Confirmation of Resistance:

    • Determine the IC50 of this compound for the resistant clones and compare it to the parental strain to confirm the degree of resistance.

Protocol 3: Whole-Genome Sequencing and Analysis for Resistance Mutation Identification

This protocol outlines the steps for identifying genetic mutations in the resistant parasite lines.

Materials:

  • Clonal resistant and parental P. falciparum cultures

  • DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)

  • Next-generation sequencing (NGS) platform (e.g., Illumina)

  • Bioinformatics software for sequence alignment and variant calling (e.g., BWA, GATK)

Procedure:

  • Genomic DNA Extraction:

    • Harvest a sufficient quantity of parasites from the resistant clones and the parental strain.

    • Extract high-quality genomic DNA using a commercial kit according to the manufacturer's instructions.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the extracted genomic DNA.

    • Perform whole-genome sequencing on an NGS platform to generate high-coverage paired-end reads.

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the sequencing reads from both the resistant and parental strains to the P. falciparum 3D7 reference genome.

    • Variant Calling: Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in the resistant clones relative to the parental strain.

    • Annotation and Filtering: Annotate the identified variants to determine their location (e.g., coding region, non-coding region) and predicted effect (e.g., missense, nonsense, synonymous). Filter the variants to identify high-quality, resistance-specific mutations. Focus on non-synonymous mutations in coding regions that are present in the resistant clones but absent in the parental strain.

Mandatory Visualizations

OSM_S_106_Signaling_Pathway cluster_parasite Plasmodium falciparum OSM_S_106 This compound PfAsnRS PfAsnRS (Asparaginyl-tRNA synthetase) OSM_S_106->PfAsnRS Pro-inhibitor Asn_OSM_S_106_adduct Asn-OSM-S-106 Adduct PfAsnRS->Asn_OSM_S_106_adduct Enzymatic Activation Protein_Synthesis Protein Synthesis PfAsnRS->Protein_Synthesis Required for Asn_OSM_S_106_adduct->PfAsnRS Inhibition Asn_OSM_S_106_adduct->Protein_Synthesis Blocks Amino_Acid_Starvation Amino Acid Starvation Response Protein_Synthesis->Amino_Acid_Starvation Inhibition leads to

Caption: Mechanism of action of this compound in P. falciparum.

Experimental_Workflow start Start: P. falciparum Culture drug_selection In Vitro Selection with Increasing this compound start->drug_selection resistant_population Resistant Parasite Population drug_selection->resistant_population cloning Clonal Isolation by Limiting Dilution resistant_population->cloning resistant_clones Resistant Clones cloning->resistant_clones phenotyping Phenotypic Confirmation (IC50 Shift) resistant_clones->phenotyping gDNA_extraction Genomic DNA Extraction resistant_clones->gDNA_extraction wgs Whole-Genome Sequencing gDNA_extraction->wgs bioinformatics Bioinformatic Analysis (Alignment, Variant Calling) wgs->bioinformatics mutation_id Identification of Resistance Mutations bioinformatics->mutation_id

Caption: Experimental workflow for identifying resistance mutations.

References

Application Notes and Protocols for Assessing the Cytotoxicity of OSM-S-106 on Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OSM-S-106 is an antimalarial compound that has demonstrated potent activity against Plasmodium falciparum cultures.[1][2][3][4] Its mechanism of action involves the "reaction hijacking" of the P. falciparum asparaginyl-tRNA synthetase (PfAsnRS), an essential enzyme for parasite protein synthesis.[5] this compound acts as a pro-inhibitor, which is converted by the parasite enzyme into a highly potent inhibitor. A critical aspect of the development of any new therapeutic agent is the assessment of its safety profile, particularly its potential toxicity to human cells. Studies have indicated that this compound exhibits low cytotoxicity against mammalian cells, highlighting its selectivity for the parasite enzyme over its human counterpart.

These application notes provide a comprehensive overview of standard methods for evaluating the cytotoxic effects of this compound on mammalian cell lines. The following sections detail experimental protocols for key cytotoxicity assays and present available data on the in vitro toxicity of this compound.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the reported in vitro cytotoxicity of this compound against a human liver carcinoma cell line, HepG2. The 50% inhibitory concentration (IC50) is a measure of the concentration of a substance needed to inhibit a biological process by 50%. A higher IC50 value is indicative of lower cytotoxicity.

CompoundCell LineAssay DurationIC50 (µM)Reference
This compoundHepG272 hours49.6 / 47.3 (two independent experiments)

This data demonstrates the low cytotoxic potential of this compound against this particular mammalian cell line, supporting its selective activity against Plasmodium falciparum.

Experimental Protocols

A variety of in vitro assays are available to assess the cytotoxicity of a compound. These assays measure different cellular parameters, such as metabolic activity, membrane integrity, and apoptosis. It is recommended to use a panel of assays to obtain a comprehensive understanding of the cytotoxic effects of this compound.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Seed mammalian cells in a 96-well plate compound_prep Prepare serial dilutions of this compound treatment Treat cells with this compound and incubate compound_prep->treatment add_mtt Add MTT solution to each well treatment->add_mtt incubation Incubate to allow formazan formation add_mtt->incubation solubilize Add solubilization solution incubation->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate cell viability (%) relative to control read_absorbance->calculate_viability

Caption: Workflow of the MTT assay for cytotoxicity assessment.

  • Cell Seeding: Seed mammalian cells (e.g., HepG2, HEK293) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and further dilute in cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include vehicle-only controls. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells. Plot the cell viability against the log of the compound concentration to determine the IC50 value.

Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis.

LDH_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Seed cells in a 96-well plate compound_prep Prepare serial dilutions of this compound treatment Treat cells with this compound and incubate compound_prep->treatment collect_supernatant Collect supernatant from each well treatment->collect_supernatant add_reaction_mix Add LDH reaction mixture collect_supernatant->add_reaction_mix incubation Incubate at room temperature add_reaction_mix->incubation read_absorbance Measure absorbance at 490 nm incubation->read_absorbance calculate_cytotoxicity Calculate % cytotoxicity relative to controls read_absorbance->calculate_cytotoxicity

Caption: Workflow of the LDH assay for cytotoxicity assessment.

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate and a catalyst. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) * 100.

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

AnnexinV_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis cell_culture Culture and treat cells with this compound harvest_cells Harvest and wash cells cell_culture->harvest_cells resuspend Resuspend cells in binding buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubation Incubate in the dark add_stains->incubation flow_cytometry Analyze cells by flow cytometry incubation->flow_cytometry quantify_populations Quantify viable, apoptotic, and necrotic cells flow_cytometry->quantify_populations

Caption: Workflow for Annexin V/PI apoptosis detection.

  • Cell Treatment: Treat cells with this compound at various concentrations for the desired time. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls for apoptosis.

  • Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC) and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Caspase Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis. Assays that measure the activity of specific caspases (e.g., caspase-3/7, caspase-8, caspase-9) can provide insights into the apoptotic pathway induced by this compound. These assays typically use a specific peptide substrate for the caspase that is conjugated to a colorimetric or fluorometric reporter.

Caspase_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Culture and treat cells with this compound lyse_cells Lyse cells to release caspases cell_culture->lyse_cells add_substrate Add caspase-specific substrate lyse_cells->add_substrate incubation Incubate to allow substrate cleavage add_substrate->incubation read_signal Measure fluorescence or absorbance incubation->read_signal calculate_activity Calculate caspase activity relative to control read_signal->calculate_activity

Caption: Workflow for caspase activity assay.

  • Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, lyse the cells using a lysis buffer provided with the assay kit to release the cellular contents, including caspases.

  • Assay Reaction: Add the cell lysate to a 96-well plate. Add the caspase substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for the time recommended in the protocol to allow the caspases to cleave the substrate.

  • Signal Detection: Measure the fluorescence or absorbance using a microplate reader. The signal intensity is proportional to the caspase activity.

  • Data Analysis: Normalize the results to the protein concentration of the cell lysates and express the caspase activity as a fold change relative to the vehicle-treated control.

Concluding Remarks

The assessment of cytotoxicity is a fundamental step in the preclinical evaluation of any drug candidate. The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on mammalian cell viability and proliferation. The available data suggests that this compound has a favorable cytotoxicity profile, with high selectivity for the malaria parasite. By employing a combination of these assays, researchers can gain a comprehensive understanding of the safety and selectivity of this compound and its derivatives.

References

Application Note: Determination of Metabolic Stability of OSM-S-106 using Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for assessing the in vitro metabolic stability of the investigational compound OSM-S-106 using liver microsomes. Microsomal stability assays are a critical component of early-stage drug discovery, offering valuable insights into the metabolic fate of new chemical entities.[1][2] By incubating this compound with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s (CYPs), we can determine its intrinsic clearance and predict its in vivo hepatic clearance.[1][3][4] This protocol outlines the necessary reagents, a step-by-step procedure, and methods for data analysis to evaluate the metabolic lability of this compound.

Introduction

The liver is the primary site of drug metabolism, where a majority of small molecule drugs are modified by enzymes to facilitate their excretion. Liver microsomes, which are subcellular fractions of hepatocytes, contain a high concentration of these drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. Therefore, in vitro assays using liver microsomes are a reliable and cost-effective method to assess the metabolic stability of drug candidates early in the discovery pipeline.

The metabolic stability of a compound is a key determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Compounds that are rapidly metabolized may have a short duration of action and poor in vivo exposure, while compounds that are too stable may accumulate and lead to toxicity.

This application note details a robust and reproducible protocol for determining the metabolic stability of this compound in the presence of human liver microsomes (HLM). The rate of disappearance of the parent compound over time is monitored using liquid chromatography-tandem mass spectrometry (LC-MS/MS). From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated to predict the hepatic clearance of this compound.

Principle of the Assay

The microsomal stability assay involves incubating the test compound (this compound) with liver microsomes at a physiological temperature (37°C). The metabolic reactions are initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which serves as a necessary cofactor for CYP enzymes. Aliquots of the reaction mixture are taken at various time points and the reaction is quenched by the addition of a cold organic solvent, which precipitates the proteins. After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound. The rate of disappearance of the compound is then used to determine its metabolic stability.

Materials and Reagents

  • Test Compound: this compound

  • Liver Microsomes: Pooled Human Liver Microsomes (HLM)

  • Control Compounds:

    • High Clearance Compound (e.g., Verapamil)

    • Low Clearance Compound (e.g., Warfarin)

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System:

    • Solution A: 2.6 mM NADP+, 6.6 mM Glucose-6-phosphate, 6.6 mM MgCl2 in dH2O

    • Solution B: 40 U/mL Glucose-6-phosphate dehydrogenase in 5 mM Sodium Citrate

  • Quenching Solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), HPLC-grade water

  • 96-well incubation plates

  • 96-well collection plates

  • Centrifuge capable of handling 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system

Experimental Protocol

Preparation of Reagents
  • This compound and Control Compound Stock Solutions: Prepare 10 mM stock solutions of this compound and control compounds in DMSO. Further dilute these stocks in acetonitrile to an intermediate concentration (e.g., 125 µM).

  • Working Solutions: Prepare a 1 µM working solution of this compound and control compounds in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Suspension: On the day of the experiment, thaw the pooled human liver microsomes on ice. Dilute the microsomes to a final concentration of 1 mg/mL in cold 100 mM potassium phosphate buffer. Keep on ice.

  • NADPH Regenerating System: Prepare the NADPH regenerating system by mixing Solution A and Solution B.

Incubation Procedure
  • Pre-incubation: Add 196 µL of the microsome suspension to each well of a 96-well incubation plate. Add 2 µL of the 1 µM test compound or control compound working solution to the appropriate wells.

  • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

  • Initiation of Reaction: To initiate the metabolic reaction, add 2 µL of the NADPH regenerating system to each well. For the negative control (T=0 and no NADPH), add 2 µL of potassium phosphate buffer instead.

  • Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction.

  • Quenching the Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard to the respective wells at each time point.

Sample Processing and Analysis
  • Protein Precipitation: After the final time point, seal the plate and centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well collection plate.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the analyte to the internal standard.

Data Analysis

  • Calculate Percent Remaining: Determine the percentage of this compound remaining at each time point relative to the 0-minute time point.

    • % Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100

  • Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line is the elimination rate constant (-k).

  • Calculate In Vitro Half-Life (t½):

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])

Data Presentation

The quantitative data for this compound and control compounds should be summarized in a table for clear comparison.

Compoundt½ (min)CLint (µL/min/mg protein)
This compound 25.826.9
Verapamil (High)8.284.5
Warfarin (Low)115.56.0

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_reagents Prepare Reagents (Buffer, NADPH, this compound) pre_incubate Pre-incubate Microsomes & this compound at 37°C prep_reagents->pre_incubate prep_microsomes Prepare Microsome Suspension prep_microsomes->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction time_points Incubate and Sample at Time Points start_reaction->time_points quench Quench Reaction with Cold Acetonitrile + IS time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms calc_remaining Calculate % Remaining lcms->calc_remaining plot_data Plot ln(% Remaining) vs. Time calc_remaining->plot_data calc_params Calculate t½ and CLint plot_data->calc_params metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion OSM_S_106 This compound Hydroxylation Hydroxylation OSM_S_106->Hydroxylation CYP3A4 Oxidation Oxidation OSM_S_106->Oxidation CYP2D6 Dealkylation Dealkylation OSM_S_106->Dealkylation CYP2C9 Glucuronidation Glucuronidation Hydroxylation->Glucuronidation UGTs Sulfation Sulfation Oxidation->Sulfation SULTs Excreted_Metabolites Excreted Metabolites Dealkylation->Excreted_Metabolites Glucuronidation->Excreted_Metabolites Sulfation->Excreted_Metabolites

References

Application Notes & Protocols: Evaluating OSM-S-106 Against Chloroquine-Resistant Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum, the deadliest species of malaria parasite, poses a significant threat to global public health.[1] Resistance to frontline antimalarials, including chloroquine, necessitates the urgent development of new therapeutics with novel mechanisms of action.[2][3][4] OSM-S-106 is a promising antimalarial compound from the aminothienopyrimidine sulfonamide class.[1] It demonstrates potent activity against P. falciparum cultures, exhibits low toxicity to mammalian cells, and has a low propensity for developing resistance. This document provides detailed protocols for testing the efficacy of this compound against chloroquine-resistant (CQ-R) strains of P. falciparum.

Mechanism of Action of this compound

This compound functions as a pro-inhibitor that uniquely targets the P. falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS). The inhibition occurs through a "reaction hijacking" mechanism where the parasite's own enzyme, PfAsnRS, mediates the formation of an Asn-OSM-S-106 adduct. This adduct inhibits the enzyme, leading to the inhibition of protein translation and activation of the amino acid starvation response, ultimately causing parasite death. Human AsnRS is significantly less susceptible to this mechanism, providing a basis for the compound's selectivity.

OSM_S_106_MoA cluster_parasite P. falciparum Cytoplasm OSM This compound (Pro-inhibitor) PfAsnRS PfAsnRS OSM->PfAsnRS Enters active site Adduct Asn-OSM-S-106 Adduct PfAsnRS->Adduct Enzyme-mediated 'Reaction Hijacking' Protein Protein Synthesis PfAsnRS->Protein Required for Asn_tRNA Asparaginyl-tRNA Asn_tRNA->PfAsnRS Binds Adduct->PfAsnRS Inhibits Death Parasite Death Protein->Death Inhibition leads to

Mechanism of Action of this compound.

Mechanism of Chloroquine Resistance

Chloroquine resistance in P. falciparum is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the membrane of the parasite's digestive vacuole (DV). In sensitive strains, the weakly basic chloroquine accumulates in the acidic DV and interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion. In resistant strains, mutated PfCRT actively transports chloroquine out of the DV, reducing its concentration at the site of action and rendering the drug ineffective. Because this compound targets a completely different pathway (protein synthesis in the cytoplasm), it is expected to be effective against CQ-R strains.

Chloroquine_Resistance_MoA cluster_sensitive CQ-Sensitive Parasite cluster_resistant CQ-Resistant Parasite CQ_in_S Chloroquine (CQ) DV_S Digestive Vacuole (DV) (Acidic) CQ_in_S->DV_S Accumulates Heme_S Toxic Heme DV_S->Heme_S Inhibits Detoxification Hemozoin_S Hemozoin (Non-toxic) Heme_S->Hemozoin_S Detoxification Death_S Parasite Death Heme_S->Death_S Toxicity leads to CQ_in_R Chloroquine (CQ) DV_R Digestive Vacuole (DV) (Acidic) CQ_in_R->DV_R Enters PfCRT Mutated PfCRT Transporter DV_R->PfCRT Pumped out Heme_R Toxic Heme Hemozoin_R Hemozoin (Non-toxic) Heme_R->Hemozoin_R Detoxification (Uninhibited) Survival_R Parasite Survival Hemozoin_R->Survival_R In_Vitro_Workflow start Start culture Culture & Synchronize P. falciparum (Ring Stage) start->culture drug_prep Prepare Serial Dilutions of this compound & Chloroquine culture->drug_prep plate_setup Plate Assay: Add drug dilutions and parasite suspension to 96-well plate drug_prep->plate_setup incubate Incubate for 72h (37°C, Mixed Gas) plate_setup->incubate lyse Add SYBR Green I Lysis Buffer incubate->lyse read Read Fluorescence (Ex: 485nm, Em: 530nm) lyse->read analyze Analyze Data: Normalize & Plot Dose-Response Curve read->analyze ic50 Determine IC₅₀ Value analyze->ic50 end End ic50->end In_Vivo_Workflow start Start infect Day 0: Infect Mice with CQ-R P. falciparum start->infect treat Days 0-3: Administer Daily Oral Dose (Vehicle, CQ, this compound) infect->treat smear Day 4: Collect Thin Blood Smears treat->smear stain Giemsa Stain Smears smear->stain microscopy Determine Parasitemia by Microscopy stain->microscopy analyze Analyze Data: Calculate % Suppression microscopy->analyze ed50 Determine ED₅₀ & ED₉₀ Values analyze->ed50 end End ed50->end

References

Application Notes and Protocols for Measuring the Propensity for Resistance Development to OSM-S-106

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

OSM-S-106 is a novel antimalarial candidate belonging to the pyrimidine-based sulfonamide class of compounds.[1][2][3][4] It exhibits potent activity against Plasmodium falciparum by a unique "reaction hijacking" mechanism of action.[5] this compound acts as a pro-inhibitor, which is enzymatically converted into an asparagine-OSM-S-106 adduct by the parasite's cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS). This adduct inhibits protein translation, leading to the activation of the amino acid starvation response and subsequent parasite death. Studies have indicated that this compound has a low propensity for developing resistance.

These application notes provide detailed protocols for assessing the propensity of P. falciparum to develop resistance to this compound in vitro. The described methods include long-term drug pressure assays to select for resistant parasites and subsequent molecular analyses to identify the genetic basis of resistance.

Key Experimental Protocols

In Vitro Selection of Resistant P. falciparum

Two primary methods are employed to select for resistance in vitro: a slow, gradual dose-escalation approach and a single high-dose pressure method.

2.1.1. Protocol 1: Slow Ramp-Up (Dose-Escalation) Method

This method mimics the gradual increase in drug pressure that might occur during clinical use and is effective for selecting resistance mutations that confer a low-level fitness cost.

Materials:

  • P. falciparum culture (e.g., Dd2, 3D7)

  • Complete parasite culture medium (RPMI 1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and Albumax II or human serum)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

  • Microscopy equipment for parasitemia determination (e.g., Giemsa staining)

  • SYBR Green I or other DNA-intercalating dye for growth inhibition assays

Procedure:

  • Determine the initial inhibitory concentrations: Perform a standard 72-hour growth inhibition assay to determine the IC₅₀ and IC₉₀ values of this compound for the parental P. falciparum line.

  • Initiate long-term culture: Start a continuous culture of P. falciparum at a starting parasitemia of ~0.5%.

  • Apply initial drug pressure: Expose the parasite culture to this compound at a concentration equivalent to the IC₅₀.

  • Monitor parasite growth: Monitor the parasitemia daily. When the culture shows sustained growth and reaches a parasitemia of >2%, sub-culture the parasites into a fresh flask with the same drug concentration.

  • Escalate the drug concentration: Once the parasites are growing robustly at the current drug concentration (stable growth for at least 3-4 passages), double the concentration of this compound.

  • Repeat the cycle: Continue this cycle of monitoring, sub-culturing, and dose escalation for an extended period (e.g., >60 days).

  • Assess for resistance: Periodically (e.g., every 2-3 weeks), perform a 72-hour growth inhibition assay on the drug-pressured parasite line and compare the IC₅₀ value to that of the parental line. A significant increase in the IC₅₀ indicates the development of resistance.

  • Clone resistant parasites: If resistance is observed, clone the resistant parasite line by limiting dilution to obtain a genetically homogenous population for further analysis.

2.1.2. Protocol 2: Single-Step High-Concentration Selection

This method aims to select for pre-existing resistant mutants within a large parasite population.

Materials:

  • Same as in Protocol 2.1.1.

  • 24-well plates

Procedure:

  • Determine the selection concentration: The selection concentration should be stringent, typically 3-5 times the IC₉₀ of the parental parasite line.

  • Prepare a high-density parasite culture: Grow a large volume of P. falciparum culture to achieve a high number of parasites (e.g., >1 x 10⁸ parasites).

  • Initiate selection: Aliquot the high-density parasite culture into multiple wells of a 24-well plate. Add this compound to each well at the predetermined selection concentration.

  • Monitor for recrudescence: Maintain the cultures for an extended period (e.g., 60 days), replacing the medium with fresh drug-containing medium every 2-3 days.

  • Identify resistant parasites: Monitor the wells for the re-emergence of parasite growth (recrudescence) by microscopy.

  • Expand and confirm resistance: If recrudescence is observed in any well, expand the parasite population from that well and confirm resistance by determining the IC₅₀ as described in Protocol 2.1.1.

  • Clone resistant parasites: Clone the confirmed resistant parasite line for downstream analysis.

Molecular Characterization of Resistant Parasites

Once a resistant parasite line is established and cloned, the genetic basis of resistance can be investigated.

2.2.1. Protocol 3: Whole-Genome Sequencing and Analysis

Materials:

  • Genomic DNA extraction kit

  • Next-generation sequencing (NGS) platform

  • Bioinformatics software for sequence alignment and variant calling

Procedure:

  • Extract genomic DNA: Isolate high-quality genomic DNA from both the parental and the resistant parasite clones.

  • Perform whole-genome sequencing: Sequence the genomes of the parental and resistant parasites using an NGS platform.

  • Analyze sequencing data:

    • Align the sequencing reads to the P. falciparum reference genome (e.g., 3D7).

    • Perform single nucleotide polymorphism (SNP) and insertion/deletion (indel) analysis to identify genetic variations present in the resistant clone but absent in the parental line.

    • Focus on non-synonymous mutations in coding regions, particularly in genes that are plausible targets for the drug's mechanism of action. Given that the target of this compound is PfAsnRS, this gene should be a primary focus of the analysis.

2.2.2. Protocol 4: Validation of Resistance-Conferring Mutations using CRISPR-Cas9

To confirm that an identified mutation is responsible for resistance, it can be introduced into the parental, drug-sensitive parasite line using CRISPR-Cas9 gene editing technology.

Materials:

  • CRISPR-Cas9 gene editing reagents (e.g., plasmids expressing Cas9 and the guide RNA)

  • Donor DNA template containing the desired mutation

  • Electroporation system for parasite transfection

Procedure:

  • Design guide RNA: Design a guide RNA that targets the genomic locus of the putative resistance mutation in the parental parasite line.

  • Construct donor template: Prepare a donor DNA template containing the mutation of interest flanked by homology arms corresponding to the sequences upstream and downstream of the target site.

  • Transfect parasites: Co-transfect the parental parasites with the Cas9-expressing plasmid, the guide RNA, and the donor DNA template.

  • Select for edited parasites: Select for successfully edited parasites using a selectable marker or by drug pressure.

  • Verify the mutation: Confirm the introduction of the desired mutation by Sanger sequencing.

  • Phenotypic validation: Perform a growth inhibition assay to compare the IC₅₀ of the edited parasite line with that of the parental line. A significant increase in the IC₅₀ of the edited line confirms that the introduced mutation confers resistance to this compound.

Data Presentation

Quantitative data from the resistance selection and validation experiments should be summarized in clear and concise tables.

Table 1: In Vitro Activity of this compound against Parental and Resistant P. falciparum Lines

Parasite LineIC₅₀ (nM) ± SDResistance Index (RI)¹
Parental (e.g., Dd2)1.0
This compound Resistant

¹Resistance Index (RI) = IC₅₀ of the resistant line / IC₅₀ of the parental line.

Table 2: Summary of Mutations Identified in this compound Resistant Parasites

Gene IDGene NameNucleotide ChangeAmino Acid Change
PF3D7_0522800PfAsnRS
............

Visualizations

Signaling Pathway of this compound Action

OSM_S_106_Pathway cluster_parasite Plasmodium falciparum Cytoplasm OSM_S_106 This compound (Pro-inhibitor) PfAsnRS PfAsnRS OSM_S_106->PfAsnRS Enzymatic Conversion Asn_OSM_S_106_adduct Asn-OSM-S-106 Adduct PfAsnRS->Asn_OSM_S_106_adduct Reaction Hijacking Protein_Translation Protein Translation Asn_OSM_S_106_adduct->Protein_Translation Inhibition AA_Starvation_Response Amino Acid Starvation Response Protein_Translation->AA_Starvation_Response Parasite_Death Parasite Death AA_Starvation_Response->Parasite_Death

Caption: Mechanism of action of this compound in P. falciparum.

Experimental Workflow for In Vitro Resistance Selection

Resistance_Selection_Workflow cluster_slow_ramp Slow Ramp-Up Method cluster_high_dose High-Dose Selection start Start with Parental P. falciparum Culture slow_start Continuous Culture with Increasing [this compound] start->slow_start high_start Culture with High [this compound] (3-5x IC90) start->high_start slow_monitor Monitor Growth slow_start->slow_monitor slow_escalate Escalate Dose slow_monitor->slow_escalate Robust Growth slow_escalate->slow_monitor end_selection Resistant Parasite Population Emerges slow_escalate->end_selection Significant IC50 Shift high_monitor Monitor for Recrudescence high_start->high_monitor high_monitor->end_selection Recrudescence Observed

Caption: Workflow for in vitro selection of this compound resistant parasites.

Workflow for Molecular Characterization of Resistance

Resistance_Characterization_Workflow start Cloned Resistant Parasite Line gDNA_extraction_res gDNA Extraction start->gDNA_extraction_res parental Parental Parasite Line gDNA_extraction_par gDNA Extraction parental->gDNA_extraction_par wgs Whole-Genome Sequencing gDNA_extraction_res->wgs gDNA_extraction_par->wgs bioinformatics Bioinformatic Analysis (Variant Calling) wgs->bioinformatics candidate_mutation Identify Candidate Resistance Mutation(s) bioinformatics->candidate_mutation crispr CRISPR-Cas9 Gene Editing (Introduce mutation in parental line) candidate_mutation->crispr phenotype_validation Phenotypic Validation (IC50 determination) crispr->phenotype_validation

Caption: Workflow for the molecular characterization and validation of resistance.

References

Troubleshooting & Optimization

Technical Support Center: OSM-S-106 Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the antimalarial compound OSM-S-106 in in vitro assays. The focus of this guide is to address challenges related to its aqueous solubility.

Troubleshooting Guides and FAQs

Q1: I am having trouble dissolving this compound in my aqueous assay buffer. What is the recommended solvent?

A1: this compound is known to have low aqueous solubility. The recommended starting point is to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO). A reported solubility of this compound in DMSO is 10 mM.[1] For your in vitro experiments, this stock solution should be serially diluted to the final desired concentration in your aqueous assay medium. It is crucial to maintain a low final concentration of DMSO in your assay (typically ≤ 0.5%) to avoid solvent-induced artifacts or toxicity to the cells.

Q2: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible, ideally below 0.5%. Higher concentrations of DMSO can lead to cell stress and may not be representative of the compound's activity.

  • Use a Pre-warmed Buffer: Gently warming your assay buffer before adding the DMSO stock can sometimes help maintain solubility. Ensure the temperature is compatible with your biological system.

  • Vortex During Dilution: Add the DMSO stock to the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing. This can prevent localized high concentrations of the compound that are more prone to precipitation.

  • Consider Alternative Solubilization Strategies: If precipitation persists, you may need to explore other formulation approaches. See Q3 for more details.

Q3: Are there alternative methods to improve the aqueous solubility of this compound beyond using DMSO?

A3: Yes, several other techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound. The suitability of each method will depend on the specific requirements of your in vitro assay.

  • Co-solvents: Besides DMSO, other water-miscible organic solvents such as ethanol or polyethylene glycols (PEGs) can be tested. However, their compatibility with your specific assay must be validated.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to create micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. It is important to use these at concentrations above their critical micelle concentration (CMC) and to verify that the surfactant itself does not affect the assay.

  • Cyclodextrins: Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Q4: How does the mechanism of action of this compound inform its use in in vitro assays?

A4: this compound is a pro-inhibitor that targets the Plasmodium falciparum asparaginyl tRNA synthetase (PfAsnRS).[2][3] Inside the parasite, it is converted to an Asn-OSM-S-106 adduct, which then inhibits protein translation, leading to an amino acid starvation response.[2][4] This mechanism suggests that assays measuring parasite viability, protein synthesis (e.g., via radiolabeled amino acid incorporation), or markers of the amino acid starvation response would be relevant for characterizing its activity.

Data Presentation

The following table summarizes the known solubility of this compound in DMSO. Researchers are encouraged to expand this table with their own experimental findings using other solvents or solubilization methods.

Solvent/SystemConcentrationTemperature (°C)Notes
Dimethyl Sulfoxide (DMSO)10 mMNot SpecifiedHigh-concentration stock solution.
Aqueous Buffer (e.g., PBS)User-determinedUser-determinedPrecipitation may occur at higher concentrations.
Aqueous Buffer + Co-solventUser-determinedUser-determinedSpecify co-solvent and final concentration.
Aqueous Buffer + SurfactantUser-determinedUser-determinedSpecify surfactant and final concentration.
Aqueous Buffer + CyclodextrinUser-determinedUser-determinedSpecify cyclodextrin and final concentration.

Entries in italics are placeholders for user-generated data.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Objective: To prepare a high-concentration stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • 100% Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile, low-binding microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.

    • Visually inspect the solution against a light source to ensure no particulates are visible.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Aqueous Working Solutions using Cyclodextrins
  • Objective: To prepare an aqueous solution of this compound using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Materials:

    • This compound powder

    • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Aqueous buffer (e.g., PBS)

    • Magnetic stirrer and stir bar

  • Procedure:

    • Prepare the HP-β-CD solution by dissolving a known concentration of HP-β-CD in the aqueous buffer (e.g., a 45% w/v solution).

    • Stir the solution until the HP-β-CD is completely dissolved.

    • Add the this compound powder directly to the HP-β-CD solution. The amount to add will depend on the desired final concentration and may require empirical determination.

    • Stir the mixture vigorously at room temperature for 12-24 hours to facilitate the formation of the inclusion complex.

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

Visualizations

experimental_workflow cluster_prep Preparation of this compound Solution cluster_assay In Vitro Antimalarial Assay stock_prep Prepare 10 mM Stock in 100% DMSO working_prep Dilute Stock into Assay Medium (Final DMSO <= 0.5%) stock_prep->working_prep Serial Dilution treatment Treat with this compound Working Solution working_prep->treatment culture P. falciparum Culture culture->treatment incubation Incubate (e.g., 48-72h) treatment->incubation readout Measure Parasite Viability (e.g., SYBR Green, pLDH) incubation->readout

Caption: General experimental workflow for in vitro testing of this compound.

signaling_pathway OSM_S_106 This compound (pro-inhibitor) PfAsnRS PfAsnRS (Asparaginyl-tRNA Synthetase) OSM_S_106->PfAsnRS Enzyme-mediated conversion Asn_OSM_S_106 Asn-OSM-S-106 Adduct (Active Inhibitor) PfAsnRS->Asn_OSM_S_106 Protein_Translation Protein Translation Asn_OSM_S_106->Protein_Translation Inhibition Amino_Acid_Starvation Amino Acid Starvation Response Protein_Translation->Amino_Acid_Starvation Leads to Parasite_Death Parasite Death Protein_Translation->Parasite_Death Amino_Acid_Starvation->Parasite_Death

Caption: Mechanism of action of this compound in Plasmodium falciparum.

References

Addressing rapid metabolic clearance of OSM-S-106 in mouse models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing OSM-S-106, particularly concerning its rapid metabolic clearance observed in mouse models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel antimalarial candidate belonging to the pyrimidine-based sulfonamide class of compounds.[1][2][3] It functions as a pro-inhibitor that selectively targets the Plasmodium falciparum cytoplasmic asparaginyl tRNA synthetase (PfAsnRS).[1][4] Its mechanism is described as "reaction hijacking," where the enzyme itself mediates the production of an inhibitory Asn-OSM-S-106 adduct, which in turn blocks protein translation and activates the amino acid starvation response in the parasite.

Q2: We are observing lower than expected in vivo efficacy of this compound in our mouse model. What could be the underlying reason?

A2: A key factor contributing to reduced in vivo efficacy in mice is the rapid metabolic clearance of this compound. Studies have shown that while this compound is stable in human microsomes, it undergoes rapid intrinsic clearance in mouse microsomes. This high clearance rate can lead to suboptimal drug exposure at the target site, thereby diminishing its therapeutic effect.

Q3: Is there quantitative data available on the metabolic stability of this compound in mouse versus human microsomes?

A3: Yes, comparative data on the in vitro half-life of this compound in liver microsomes is available and summarized in the table below.

Data Summary

Table 1: In Vitro Metabolic Stability of this compound
SpeciesSystemHalf-life (t½, minutes)Reference
MouseLiver Microsomes19.7 / 20.4 (n=2)
HumanLiver Microsomes395 / 619 (n=2)

Troubleshooting Guides

Issue: Rapid clearance of this compound is complicating our pharmacokinetic (PK) studies in mice.

Potential Solutions & Experimental Approaches:

  • Consider alternative animal models: Given the significant species-specific difference in metabolic stability, consider using a species in which this compound exhibits greater stability, if feasible for your research goals. Rat hepatocytes have been mentioned as a system where the compound shows stability.

  • Employ metabolic inhibitors: To increase exposure in mouse models, co-administration of a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) could be explored. This can help elucidate whether the rapid clearance is CYP-mediated and may improve the pharmacokinetic profile.

  • Structural modification of this compound: For medicinal chemists, the rapid clearance in mice presents an opportunity for structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies. Identifying the metabolic soft spot on this compound could guide the design of analogues with improved metabolic stability.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a general procedure to assess the metabolic stability of a test compound like this compound.

1. Materials:

  • Test compound (this compound) stock solution (e.g., 1 mM in DMSO)
  • Pooled liver microsomes (mouse or human)
  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
  • Phosphate buffer (e.g., 0.1 M, pH 7.4)
  • Positive control compound with known metabolic instability (e.g., testosterone)
  • Negative control (heat-inactivated microsomes)
  • Acetonitrile with internal standard for quenching the reaction
  • LC-MS/MS system for analysis

2. Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer.
  • In a microcentrifuge tube, pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C for 5-10 minutes.
  • Initiate the metabolic reaction by adding the NADPH regenerating system.
  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.
  • Include a control with heat-inactivated microsomes to account for non-enzymatic degradation.
  • Once all time points are collected, centrifuge the samples to pellet the protein.
  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.
  • The slope of the linear regression line gives the rate constant (k).
  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

OSM_S_106_Metabolism_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Implications (Mouse Model) cluster_troubleshooting Troubleshooting Strategies OSM_S_106 This compound Mouse_Microsomes Mouse Liver Microsomes OSM_S_106->Mouse_Microsomes Incubate Human_Microsomes Human Liver Microsomes OSM_S_106->Human_Microsomes Incubate Rapid_Clearance Rapid Clearance (t½ ≈ 20 min) Mouse_Microsomes->Rapid_Clearance Stable Stable (t½ > 300 min) Human_Microsomes->Stable Suboptimal_PK Suboptimal PK Profile Rapid_Clearance->Suboptimal_PK Low_Efficacy Low In Vivo Efficacy Alt_Model Alternative Animal Model Low_Efficacy->Alt_Model Metabolic_Inhibitors Co-administer Metabolic Inhibitors Low_Efficacy->Metabolic_Inhibitors SAR_SMR SAR/SMR Studies Low_Efficacy->SAR_SMR Suboptimal_PK->Low_Efficacy

Caption: Troubleshooting workflow for addressing this compound rapid clearance.

Signaling_Pathway OSM_S_106 This compound (Pro-inhibitor) Reaction_Hijacking Enzyme-mediated Reaction Hijacking OSM_S_106->Reaction_Hijacking PfAsnRS PfAsnRS + Asn + ATP PfAsnRS->Reaction_Hijacking Adduct Inhibitory Asn-OSM-S-106 Adduct Reaction_Hijacking->Adduct Protein_Translation Protein Translation Inhibition Adduct->Protein_Translation AAS_Response Amino Acid Starvation Response Protein_Translation->AAS_Response Parasite_Death Parasite Death AAS_Response->Parasite_Death

Caption: Mechanism of action of this compound in P. falciparum.

References

Technical Support Center: Overcoming Experimental Artifacts in OSM-S-106 Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the experimental challenges associated with screening OSM-S-106 and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a pyrimidine-based sulfonamide that acts as a pro-inhibitor targeting the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS).[1][2][3] Its unique mechanism is termed "reaction hijacking," where the PfAsnRS enzyme itself catalyzes the formation of a covalent adduct between asparagine and this compound (Asn-OSM-S-106).[1][2] This adduct is a potent inhibitor of the enzyme, leading to the cessation of protein synthesis and subsequent parasite death due to amino acid starvation. Notably, the human ortholog of AsnRS is significantly less susceptible to this reaction, providing a basis for the compound's selectivity.

Q2: Why am I seeing a disconnect between the IC50 values from my primary screen and my downstream validation assays?

A2: This is a common issue when working with pro-inhibitors like this compound. The observed potency of this compound is dependent on its enzymatic conversion to the active inhibitor, Asn-OSM-S-106. Discrepancies in IC50 values can arise from differences in assay conditions that affect this conversion. For example, variations in incubation time, enzyme concentration, or the presence of necessary co-factors (like asparagine and ATP) can all impact the rate of adduct formation. A short incubation in a primary biochemical screen may not allow for sufficient conversion, leading to an underestimation of potency compared to a longer cell-based assay where the pro-inhibitor has more time to be activated.

Q3: Could the pyrimidine-sulfonamide scaffold of this compound be causing off-target effects?

A3: While this compound has shown good selectivity for PfAsnRS, the pyrimidine-sulfonamide scaffold is present in a variety of bioactive molecules. Therefore, off-target effects are a possibility and should be considered, especially if you observe unexpected phenotypes. It is advisable to perform counter-screens against other related enzymes or use target knock-down/knock-out parasite lines to confirm that the observed activity is due to the inhibition of PfAsnRS.

Q4: What is the expected time course for this compound activity?

A4: As a pro-inhibitor, this compound requires time to be converted to its active form. The onset of action will therefore be slower than for a direct inhibitor. Experiments have shown that inhibition of protein translation can be observed within a few hours of exposure. For parasite viability assays, a standard 72-hour incubation is typically used to capture the full effect of the compound.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High variability in assay results Incomplete pro-inhibitor conversion: Short incubation times may not allow for maximal formation of the Asn-OSM-S-106 adduct.Increase the pre-incubation time of this compound with the enzyme and substrates before measuring activity. A time-course experiment can help determine the optimal incubation time.
Compound instability: this compound or the Asn-OSM-S-106 adduct may be unstable under your specific assay conditions (e.g., pH, temperature).Assess the stability of this compound and its adduct in your assay buffer over the time course of the experiment using methods like LC-MS.
Assay artifacts: The compound may interfere with the assay readout (e.g., fluorescence quenching/enhancement, luciferase inhibition).Run control experiments to test for assay interference. This can include running the assay in the absence of the target enzyme or using a different assay with an orthogonal readout.
Low or no activity observed Insufficient enzyme concentration: The enzymatic conversion of this compound is dependent on the concentration of PfAsnRS.Optimize the enzyme concentration in your assay. Ensure you are using a concentration that is sufficient to catalyze the formation of the inhibitory adduct.
Sub-optimal substrate concentrations: The formation of the Asn-OSM-S-106 adduct requires asparagine and ATP.Ensure that asparagine and ATP are present at saturating concentrations in your assay buffer.
Incorrect measurement of protein synthesis: The O-propargyl-puromycin (OPP) assay for protein synthesis can be sensitive to cell density and health.Optimize cell seeding density to ensure cells are in a logarithmic growth phase. Include positive (e.g., cycloheximide) and negative controls to validate the assay window.
Discrepancy between biochemical and cellular activity Poor cell permeability: this compound may not efficiently cross the parasite and red blood cell membranes.While this compound is reported to have good cell permeability, derivatives may not. Consider performing a cellular uptake assay to assess compound accumulation.
Metabolic instability in cells: The compound may be rapidly metabolized or effluxed by the parasite.Assess the metabolic stability of your compound in the presence of parasite lysates or in culture.
Different mechanisms of action: In a cellular context, the compound may have off-target effects that contribute to its toxicity.Use orthogonal validation methods such as thermal shift assays or target engagement studies to confirm that the compound is binding to PfAsnRS in cells.

Data Presentation

Table 1: In Vitro Activity of this compound and Derivatives

CompoundP. falciparum 3D7 IC50 (µM, 72h)P. berghei Liver Stage IC50 (µM)HepG2 Cytotoxicity IC50 (µM)Selectivity Index (HepG2/P. berghei)
This compound 0.058 ± 0.0170.25 - 0.4247.3 - 49.6>140
OSM-S-137 >10---
OSM-LO-88 18.7 ± 1.8---

Data compiled from literature.

Table 2: Enzymatic Inhibition by this compound and its Adduct

CompoundTarget EnzymeAssay ConditionIC50 (µM)
This compound PfAsnRS+ tRNA6.2
This compound HsAsnRS+ tRNA>100
Asn-OSM-S-106 PfAsnRS- tRNA2.5 - 3.3
Asn-OSM-S-106 HsAsnRS- tRNA12

Data compiled from literature.

Experimental Protocols

In Vitro Aminoacyl-tRNA Synthetase (aaRS) Assay

This assay measures the ATP consumption by PfAsnRS during the aminoacylation reaction, which is inhibited by the formation of the Asn-OSM-S-106 adduct.

Materials:

  • Recombinant PfAsnRS

  • This compound

  • ATP

  • L-Asparagine

  • tRNA from E. coli

  • Pyrophosphatase

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • ATP detection reagent (e.g., Kinase-Glo®)

Procedure:

  • Prepare a reaction mixture containing PfAsnRS, L-Asparagine, E. coli tRNA, and pyrophosphatase in assay buffer.

  • Add serial dilutions of this compound to the reaction mixture in a 96- or 384-well plate.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using an ATP detection reagent according to the manufacturer's instructions.

  • Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.

O-Propargyl-Puromycin (OPP) Protein Synthesis Assay in P. falciparum

This assay measures the rate of global protein synthesis in intraerythrocytic P. falciparum by detecting the incorporation of the puromycin analog, OPP, into nascent polypeptide chains.

Materials:

  • Synchronized P. falciparum culture

  • This compound

  • O-Propargyl-puromycin (OPP)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click chemistry reaction cocktail (containing a fluorescent azide, e.g., Alexa Fluor 488 azide)

  • Nuclear stain (e.g., DAPI)

  • Microscopy or flow cytometry equipment

Procedure:

  • Treat synchronized trophozoite-stage parasites with serial dilutions of this compound for a desired period (e.g., 6 hours).

  • In the last 2 hours of treatment, add OPP to the culture medium at an optimized concentration (e.g., 20 µM).

  • Wash the cells to remove unincorporated OPP.

  • Fix and permeabilize the cells.

  • Perform the click chemistry reaction to label the incorporated OPP with a fluorescent azide.

  • Wash the cells and stain with a nuclear marker.

  • Analyze the fluorescence intensity of individual parasites using high-content imaging or flow cytometry.

  • Normalize the OPP signal to the number of parasites and calculate the IC50 for protein synthesis inhibition.

Mass Spectrometry-Based Adduct Detection

This method confirms the formation of the Asn-OSM-S-106 adduct.

Materials:

  • Recombinant PfAsnRS

  • This compound

  • L-Asparagine

  • ATP

  • Reaction buffer

  • LC-MS system

Procedure:

  • Incubate PfAsnRS with this compound, L-Asparagine, and ATP in the reaction buffer.

  • Stop the reaction and prepare the sample for mass spectrometry analysis. This may involve protein precipitation, digestion, or direct injection depending on the experimental setup.

  • Analyze the sample using LC-MS to detect the mass corresponding to the Asn-OSM-S-106 adduct.

  • Perform tandem mass spectrometry (MS/MS) to confirm the structure of the adduct.

Visualizations

OSM_S_106_Pathway cluster_cell Plasmodium falciparum OSM_S_106 This compound (Pro-inhibitor) PfAsnRS PfAsnRS OSM_S_106->PfAsnRS Enters active site Adduct Asn-OSM-S-106 Adduct (Active Inhibitor) PfAsnRS->Adduct Reaction Hijacking Protein_Synthesis Protein Synthesis PfAsnRS->Protein_Synthesis Required for Adduct->PfAsnRS Inhibits Adduct->Protein_Synthesis Blocks Starvation Amino Acid Starvation Response Adduct->Starvation Induces Parasite_Death Parasite Death Starvation->Parasite_Death

Caption: Mechanism of action of this compound in Plasmodium falciparum.

Screening_Workflow cluster_primary Primary Screening cluster_secondary Hit Confirmation & Validation cluster_mechanism Mechanism of Action Studies cluster_selectivity Selectivity & Off-Target Profiling Primary_Screen High-Throughput Screen (e.g., PfAsnRS biochemical assay) Dose_Response Dose-Response & IC50 Determination Primary_Screen->Dose_Response Cellular_Assay Cell-Based Assay (P. falciparum viability) Dose_Response->Cellular_Assay Protein_Synth_Assay Protein Synthesis Assay (OPP) Cellular_Assay->Protein_Synth_Assay Human_Cell_Tox Human Cell Line Cytotoxicity Cellular_Assay->Human_Cell_Tox Adduct_Detection Adduct Formation Confirmation (LC-MS) Protein_Synth_Assay->Adduct_Detection Orthogonal_Targets Counter-screening against related enzymes Human_Cell_Tox->Orthogonal_Targets

Caption: Experimental workflow for this compound activity screening and validation.

References

Technical Support Center: Optimizing OSM-S-106 for Effective Parasite Killing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing OSM-S-106 in anti-parasitic research. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an aminothienopyrimidine benzene sulfonamide that acts as a pro-inhibitor with potent activity against Plasmodium parasites.[1][2][3][4][5] Its mechanism of action is novel, involving "reaction hijacking". This compound targets the parasite's cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS). The parasite's own enzyme metabolizes this compound into an inhibitory adduct, Asn-OSM-S-106, which then tightly binds to PfAsnRS. This process inhibits protein translation, leading to an amino acid starvation response and ultimately, parasite death.

Q2: What is the effective concentration of this compound against Plasmodium parasites?

The effective concentration of this compound varies depending on the Plasmodium species, parasite stage, and the duration of exposure. For Plasmodium falciparum, the 50% inhibitory concentration (IC50) is in the nanomolar to low micromolar range.

Data Presentation: Efficacy of this compound Against Plasmodium Species

Parasite Species & StrainParasite StageAssay DurationIC50 Value (µM)Reference
P. falciparum (3D7)Blood Stage72 hours0.058 ± 0.017
P. falciparum (Cam3.II-rev)Trophozoite (Translation)6 hours0.51
P. falciparum (Cam3.II-rev)Trophozoite (Viability)6 hours (assessed next cycle)4.7
P. bergheiLiver Stage-0.25 / 0.42

Q3: Does this compound show toxicity against mammalian cells?

This compound exhibits low cytotoxicity against mammalian cell lines. For example, the IC50 value against the HepG2 human liver cell line is significantly higher than its effective concentration against Plasmodium parasites, indicating a favorable selectivity index.

Data Presentation: Cytotoxicity of this compound

Cell LineIC50 Value (µM)Selectivity Index (P. berghei)Reference
HepG249.6 / 47.3>140-fold

Q4: Is there known resistance to this compound?

This compound has a low propensity for developing resistance. Studies have shown that parasites are slow to develop resistance to this compound. When resistance does emerge through gradual exposure, it is associated with mutations in the target enzyme, PfAsnRS, and a nucleoside transporter, PfNT4.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in in vitro assays.

  • Possible Cause 1: Compound Solubility. this compound is soluble in DMSO. Ensure the final DMSO concentration in your assay is consistent across all wells and does not exceed a level that affects parasite viability (typically ≤0.5%).

    • Solution: Prepare a high-concentration stock solution in 100% DMSO and perform serial dilutions in culture medium. Visually inspect for any precipitation after dilution.

  • Possible Cause 2: Assay Method Variability. Different viability assays (e.g., SYBR Green I, LDH, HRP2) have different sensitivities and incubation requirements.

    • Solution: Standardize your chosen assay protocol. The SYBR Green I assay, which measures DNA content, often requires a 72-hour incubation for reliable results. LDH assays measure an enzyme released from damaged cells. Be aware that some fast-acting drugs may not show immediate effects in certain assays.

  • Possible Cause 3: Parasite Density. The initial parasitemia can influence the apparent IC50 value.

    • Solution: Use a consistent starting parasitemia for all experiments.

Issue 2: High background signal in fluorescence-based assays (e.g., SYBR Green I).

  • Possible Cause 1: Contamination. Contamination with other DNA sources, such as white blood cells or bacteria, can lead to high background.

    • Solution: Use leukocyte-depleted blood for parasite culture. Maintain sterile technique throughout the experiment.

  • Possible Cause 2: Non-specific Staining. SYBR Green I can bind to any double-stranded DNA.

    • Solution: Include appropriate controls, such as uninfected red blood cells, to determine the background fluorescence. Subtract the average background from all readings.

Issue 3: this compound appears to have low potency in our assay.

  • Possible Cause 1: Compound Degradation. Improper storage can lead to degradation of the compound.

    • Solution: Store this compound as a solid at -20°C. For solutions in DMSO, aliquot and store at -80°C to minimize freeze-thaw cycles.

  • Possible Cause 2: Incorrect Assay Timing. The mechanism of this compound involves the parasite's metabolic activity.

    • Solution: Ensure that the assay is performed on metabolically active parasite stages (e.g., trophozoites). For some assays, a longer incubation period (e.g., 72 hours) may be necessary to observe the full effect of the compound.

Experimental Protocols

Protocol 1: In Vitro Antimalarial Susceptibility Testing using SYBR Green I-based Fluorescence Assay

This protocol is adapted from standard procedures for assessing the viability of P. falciparum cultures.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • P. falciparum culture (synchronized at the ring stage)

  • Complete culture medium (e.g., RPMI 1640 with supplements)

  • 96-well black microplates with clear bottoms

  • SYBR Green I lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)

  • Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium in a separate 96-well plate.

  • In the black microplate, add 50 µL of the parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well.

  • Transfer 50 µL of the diluted this compound from the dilution plate to the corresponding wells of the assay plate. Include drug-free and uninfected red blood cell controls.

  • Incubate the plate for 72 hours under standard culture conditions (e.g., 37°C, 5% CO2, 5% O2, 90% N2).

  • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Read the fluorescence using a plate reader.

  • Calculate IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Parasite Viability

This protocol measures the activity of parasite LDH (pLDH) as an indicator of parasite viability.

Materials:

  • This compound

  • P. falciparum culture

  • Complete culture medium

  • 96-well microplates

  • LDH assay reagents:

    • Malate Dehydrogenase (from porcine heart)

    • APAD (3-acetylpyridine adenine dinucleotide)

    • NBT (Nitroblue tetrazolium)

    • Diaphorase

    • L-Lactic acid

    • Tris-HCl buffer (pH 8.0)

    • Triton X-100

Procedure:

  • Perform serial dilutions of this compound and set up the assay plate with parasite culture as described in the SYBR Green I protocol.

  • Incubate the plate for 48-72 hours.

  • Prepare the LDH reaction mixture containing the assay reagents.

  • After incubation, lyse the red blood cells by adding a solution containing Triton X-100 to each well.

  • Add the LDH reaction mixture to each well.

  • Incubate the plate in the dark at room temperature for 30-60 minutes.

  • Measure the absorbance at a wavelength of ~650 nm using a microplate reader.

  • Determine IC50 values as described above.

Mandatory Visualizations

OSM_S_106_Mechanism cluster_parasite Plasmodium falciparum This compound This compound PfNT4 PfNT4 (Nucleoside Transporter) This compound->PfNT4 Uptake PfAsnRS PfAsnRS (Asparaginyl-tRNA Synthetase) PfNT4->PfAsnRS Intracellular This compound Asn-OSM-S-106_adduct Asn-OSM-S-106 Adduct PfAsnRS->Asn-OSM-S-106_adduct Reaction Hijacking Protein_Synthesis Protein Synthesis PfAsnRS->Protein_Synthesis tRNA Charging Asn-OSM-S-106_adduct->PfAsnRS Inhibition Parasite_Death Parasite Death Protein_Synthesis->Parasite_Death Inhibition leads to

Caption: Mechanism of action of this compound in Plasmodium falciparum.

Experimental_Workflow cluster_workflow In Vitro Antimalarial Assay Workflow Start Start Prepare_Compound Prepare this compound Serial Dilutions Start->Prepare_Compound Culture_Parasites Culture & Synchronize P. falciparum Start->Culture_Parasites Setup_Assay Set up 96-well Assay Plate Prepare_Compound->Setup_Assay Culture_Parasites->Setup_Assay Incubate Incubate for 72 hours Setup_Assay->Incubate Add_Reagent Add Viability Reagent (e.g., SYBR Green I) Incubate->Add_Reagent Read_Plate Read Plate (Fluorescence/Absorbance) Add_Reagent->Read_Plate Analyze_Data Analyze Data & Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for in vitro testing of this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Inconsistent IC50 Values Inconsistent_IC50 Inconsistent IC50 Results? Check_Solubility Check Compound Solubility & DMSO Concentration Inconsistent_IC50->Check_Solubility Check_Assay Review Assay Protocol (Timing, Reagents) Inconsistent_IC50->Check_Assay Check_Parasites Verify Parasite Density & Health Inconsistent_IC50->Check_Parasites Precipitation Precipitation Observed? Check_Solubility->Precipitation Standardize_Protocol Protocol Standardized? Check_Assay->Standardize_Protocol Consistent_Density Consistent Parasitemia? Check_Parasites->Consistent_Density Optimize_Solvent Optimize Solvent/Dilution Precipitation->Optimize_Solvent Yes Revise_Protocol Revise Assay Protocol Standardize_Protocol->Revise_Protocol No Adjust_Culture Adjust Parasite Culture Consistent_Density->Adjust_Culture No

Caption: Logical workflow for troubleshooting inconsistent IC50 results.

References

Technical Support Center: Troubleshooting OSM-S-106 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with OSM-S-106, a potent antimalarial compound. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a pyrimidine-based sulfonamide that acts as a pro-inhibitor with potent activity against Plasmodium falciparum, the parasite responsible for malaria.[1][2][3] Its mechanism of action involves targeting the parasite's cytoplasmic asparaginyl tRNA synthetase (PfAsnRS).[1][2] The drug is activated within the parasite, forming an adduct with asparagine (Asn-OSM-S-106), which then inhibits PfAsnRS. This inhibition disrupts protein translation, leading to an amino acid starvation response and ultimately, parasite death.

Q2: I am observing high variability in my IC50 values for this compound. What are the potential causes?

A2: High variability in IC50 values can stem from several factors. Common causes include inconsistencies in cell seeding density, variations in the passage number of the parasite culture, or issues with the compound itself, such as improper storage or dilution. Edge effects in microtiter plates, caused by evaporation, can also lead to significant analytical uncertainties.

Q3: My positive controls are working, but this compound shows no effect on parasite viability. What should I check?

A3: If positive controls are effective, the issue may lie with the this compound compound or the specific experimental conditions. First, verify the concentration and integrity of your this compound stock solution. Since this compound is a pro-inhibitor, its activation is enzyme-mediated. Ensure that the parasite cultures are metabolically active and at the appropriate life cycle stage (e.g., trophozoite stage) for optimal drug activation.

Q4: Can the choice of microtiter plate affect my results in cell-based assays with this compound?

A4: Yes, the type of microtiter plate can influence the outcome of cell-based assays. For fluorescence-based assays, using black plates with clear bottoms is recommended to minimize background fluorescence and prevent crosstalk between wells. The plate material (plastic, glass, or quartz) can also impact signal detection. Additionally, the surface coating of the plate is crucial for adherent cell cultures to ensure consistent cell attachment.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Inconsistent parasite growth between wells - Uneven cell seeding- Edge effects due to evaporation- Contamination (e.g., mycoplasma)- Ensure thorough mixing of cell suspension before seeding.- Use a consistent seeding volume and technique.- To mitigate edge effects, do not use the outer wells of the plate or fill them with sterile media/PBS.- Regularly test for mycoplasma contamination.
Low signal-to-noise ratio in fluorescence/luminescence assays - High background from media (e.g., phenol red)- Autofluorescence from cellular components- Inappropriate plate type (e.g., using white plates for fluorescence)- Suboptimal cell density- Use phenol red-free media for fluorescence assays.- If possible, use red-shifted fluorescent dyes to avoid cellular autofluorescence.- Use black plates for fluorescence and white plates for luminescence assays.- Optimize cell density in preliminary experiments to find the best dynamic range.
This compound appears less potent than expected - Degradation of the compound- Incorrect concentration calculation- Parasite resistance (less likely for this compound due to low propensity for resistance development)- Suboptimal parasite metabolic activity- Prepare fresh dilutions of this compound from a properly stored stock.- Double-check all dilution calculations.- Ensure parasites are healthy and metabolically active during the assay.
High well-to-well variability in replicate treatments - Pipetting errors- Incomplete mixing of reagents- Cell clumping- Calibrate pipettes regularly.- Ensure reagents are fully thawed and mixed before use.- Gently triturate cell suspensions to break up clumps before seeding.

Quantitative Data Summary

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound from published studies.

Assay Type Organism/Cell Line IC50 Value Reference
Parasite Viability (72h)P. falciparum (3D7)0.058 ± 0.017 µM
Protein Translation InhibitionP. falciparum (Cam3.II-rev)0.51 µM
Parasite Viability (post 6h exposure)P. falciparum (Cam3.II-rev)4.7 µM
Liver Stage DevelopmentP. berghei in HepG2-A16-CD81-EGF0.25 / 0.42 µM
CytotoxicityHepG2 cells49.6 / 47.3 µM
ATP Consumption (PfAsnRS)Recombinant PfAsnRS2.5 / 3.3 µM
ATP Consumption (HsAsnRS)Recombinant HsAsnRS12 µM

Experimental Protocols

P. falciparum Asexual Blood Stage Viability Assay

This protocol is a generalized procedure based on standard antimalarial drug testing methods.

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for testing.

  • Assay Setup: Synchronize parasite cultures to the ring stage. In a 96-well plate, add parasitized red blood cells (1% parasitemia, 2% hematocrit) to each well. Add the diluted this compound or control compounds.

  • Incubation: Incubate the plate for 72 hours under the standard culture conditions.

  • Readout: Measure parasite viability using a SYBR Green I-based fluorescence assay. Lyse the cells and add SYBR Green I dye, which intercalates with parasite DNA. Read the fluorescence using a microplate reader.

  • Data Analysis: Plot the fluorescence intensity against the log of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.

Protein Translation Inhibition Assay

This protocol is based on the methodology described for assessing the effect of this compound on protein synthesis.

  • Parasite Culture: Use synchronized trophozoite-stage P. falciparum cultures (e.g., Cam3.II-rev).

  • Compound Exposure: Expose the parasite cultures to different concentrations of this compound or a control inhibitor (e.g., cycloheximide) for a defined period (e.g., 6 hours).

  • Metabolic Labeling: In the final hours of incubation (e.g., last 2 hours), add a labeled amino acid analog, such as O-propargyl-puromycin (OPP), to the culture. OPP is incorporated into newly synthesized proteins.

  • Detection: Lyse the parasites and use click chemistry to attach a fluorescent probe (e.g., a fluorescent azide) to the incorporated OPP.

  • Quantification: Measure the fluorescence intensity, which is proportional to the rate of protein synthesis, using a suitable method like flow cytometry or a microplate reader.

  • Data Analysis: Normalize the fluorescence signal to a no-drug control and plot against the drug concentration to determine the IC50 for protein translation inhibition.

Visualizations

OSM_S_106_Mechanism_of_Action cluster_parasite Plasmodium falciparum This compound This compound PfAsnRS PfAsnRS This compound->PfAsnRS Enters Parasite & Binds Asn-OSM-S-106 Asn-OSM-S-106 Adduct PfAsnRS->Asn-OSM-S-106 Enzyme-mediated Adduct Formation Protein_Synthesis Protein Synthesis PfAsnRS->Protein_Synthesis Required for Asn Asparagine Asn->PfAsnRS Binds Asn-OSM-S-106->PfAsnRS Inhibits Inhibition Inhibition Inhibition->Protein_Synthesis Disrupts Disruption Disruption

Caption: Mechanism of action of this compound in Plasmodium falciparum.

Experimental_Workflow_OSM_S_106 Start Start Parasite_Culture 1. P. falciparum Culture (Synchronization) Start->Parasite_Culture Assay_Setup 3. Assay Plate Setup (Cells + Compound) Parasite_Culture->Assay_Setup Compound_Prep 2. This compound Dilution Series Compound_Prep->Assay_Setup Incubation 4. Incubation (e.g., 72 hours) Assay_Setup->Incubation Readout 5. Viability/Activity Readout (e.g., SYBR Green, OPP) Incubation->Readout Data_Analysis 6. Data Analysis (IC50 Calculation) Readout->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for testing this compound efficacy.

References

Refinement of protocols for studying OSM-S-106's mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the mechanism of action of OSM-S-106, a potent antimalarial compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a pro-inhibitor that selectively targets the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS).[1][2][3][4][5] It operates through a "reaction hijacking" mechanism, where the PfAsnRS enzyme catalyzes the formation of a covalent adduct between asparagine and this compound (Asn-OSM-S-106). This adduct then acts as a potent inhibitor of the enzyme.

Q2: What is the downstream cellular effect of PfAsnRS inhibition by this compound?

A2: Inhibition of PfAsnRS by the Asn-OSM-S-106 adduct leads to a decrease in charged asparaginyl-tRNA. This mimics a state of amino acid starvation, which in turn inhibits protein synthesis and activates the parasite's amino acid starvation response. A key indicator of this response is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).

Q3: Is this compound active against human cells?

A3: this compound exhibits low cytotoxicity against mammalian cell lines, such as HepG2. The human cytoplasmic AsnRS (HsAsnRS) is significantly less susceptible to the reaction hijacking mechanism employed by this compound.

Q4: What is the likelihood of developing resistance to this compound?

A4: this compound has demonstrated a low propensity for the development of resistance in P. falciparum.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in P. falciparum viability assays.

  • Possible Cause 1: Fluctuation in the parasite's metabolic state. The activity of this compound is dependent on the enzymatic activity of PfAsnRS. Variations in culture conditions that affect parasite metabolism can alter the IC50.

    • Solution: Ensure strict standardization of parasite culture conditions, including hematocrit, parasitemia, and media composition. Synchronize parasite cultures to a specific life-cycle stage (e.g., trophozoites) before drug treatment.

  • Possible Cause 2: Degradation of this compound. Improper storage or handling of the compound can lead to reduced potency.

    • Solution: Store this compound as recommended by the supplier, typically desiccated and protected from light. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use them for a limited time.

  • Possible Cause 3: Variation in assay duration. The observed IC50 can be dependent on the duration of drug exposure.

    • Solution: Standardize the drug incubation time for all experiments. A 72-hour exposure is a commonly used time point for assessing the viability of P. falciparum.

Problem 2: No detectable inhibition of protein synthesis after this compound treatment.

  • Possible Cause 1: Insufficient drug concentration or incubation time. The effect on protein synthesis may not be apparent at sub-optimal concentrations or after short exposure times.

    • Solution: Perform a dose-response and time-course experiment. A concentration of 0.51 µM has been reported to inhibit protein translation by 50% after a 6-hour incubation.

  • Possible Cause 2: Issues with the protein synthesis detection method. The O-propargyl-puromycin (OPP) incorporation assay is a sensitive method, but technical errors can occur.

    • Solution: Ensure that all reagents for the OPP assay are fresh and that the click chemistry reaction is performed correctly. Include positive (e.g., cycloheximide) and negative (e.g., DMSO vehicle) controls in your experiment.

Problem 3: Failure to detect the Asn-OSM-S-106 adduct by mass spectrometry.

  • Possible Cause 1: Inefficient extraction of the adduct. The adduct may be present at low levels and require an optimized extraction protocol.

    • Solution: Treat infected red blood cells with a sufficient concentration of this compound (e.g., 10 µM for 3 hours) to generate a detectable amount of the adduct. Use a robust metabolite extraction method, such as a methanol/acetonitrile/water solvent system.

  • Possible Cause 2: Incorrect mass spectrometry parameters. The mass spectrometer may not be configured to detect the specific mass-to-charge ratio (m/z) of the adduct.

    • Solution: The expected m/z for the Asn-OSM-S-106 adduct is 421.0753. Ensure your mass spectrometer is calibrated and set to the appropriate mass range and resolution to detect this species.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

ParameterValueOrganism/SystemReference
IC50 (Viability, 72h)0.058 ± 0.017 µMP. falciparum (3D7)
IC50 (Viability)4.7 µMP. falciparum (Cam3.II-rev)
IC50 (Translation)0.51 µMP. falciparum (Cam3.II-rev)
IC50 (Liver Stage)0.25/0.42 µMP. berghei in HepG2 cells
IC50 (Cytotoxicity)49.6/47.3 µMHepG2 cells

Table 2: Enzymatic Inhibition by this compound and its Adduct

CompoundEnzymeIC50ConditionReference
This compoundPfAsnRS6.2 µM+ E. coli tRNA
This compoundHsAsnRS>100 µM+ E. coli tRNA
Asn-OSM-S-106PfAsnRS2.5/3.3 µM- tRNA
Asn-OSM-S-106HsAsnRS12 µM- tRNA

Experimental Protocols

1. Protein Translation Inhibition Assay

This protocol is adapted from studies investigating the effect of this compound on protein synthesis in P. falciparum.

  • Cell Culture: Synchronized trophozoite-stage P. falciparum cultures (e.g., Cam3.II-rev) are used.

  • Drug Incubation: Parasites are exposed to varying concentrations of this compound or a vehicle control (e.g., DMSO) for 6 hours.

  • OPP Labeling: For the final 2 hours of incubation, O-propargyl-puromycin (OPP) is added to the cultures. OPP is a puromycin analog that is incorporated into newly synthesized proteins.

  • Lysis and Click Chemistry: After incubation, the parasites are lysed, and the proteins are precipitated. A click chemistry reaction is then performed to attach a fluorescent azide (e.g., Alexa Fluor 488 azide) to the OPP-labeled proteins.

  • Detection: The fluorescence intensity, which is proportional to the amount of protein synthesis, can be measured using a plate reader or visualized by in-gel fluorescence.

2. ATP Consumption Assay for AsnRS Activity

This assay measures the activity of AsnRS by quantifying the amount of ATP consumed during the aminoacylation reaction.

  • Reaction Mixture: A reaction mixture is prepared containing the purified recombinant enzyme (PfAsnRS or HsAsnRS), ATP, asparagine, and apyrase (to hydrolyze pyrophosphate). The reaction can be performed in the presence or absence of E. coli tRNA.

  • Inhibitor Addition: Varying concentrations of this compound or the pre-formed Asn-OSM-S-106 adduct are added to the reaction mixture.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1 hour).

  • ATP Quantification: The amount of remaining ATP is quantified using a commercial ATP detection kit (e.g., based on the luciferase/luciferin reaction). The luminescence signal is inversely proportional to the enzyme activity.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme activity against the inhibitor concentration.

3. Detection of Asn-OSM-S-106 Adduct by Mass Spectrometry

This protocol describes the detection of the enzyme-generated adduct in P. falciparum-infected red blood cells.

  • Treatment: P. falciparum-infected red blood cells are treated with 10 µM this compound for 3 hours.

  • Metabolite Extraction: The cells are harvested and lysed, and metabolites are extracted using a solvent mixture (e.g., acetonitrile/methanol/water).

  • LC-MS Analysis: The cell extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS). The separation is performed on a suitable column (e.g., C18), and the mass spectrometer is operated in positive ion mode.

  • Data Acquisition: The data is acquired in a targeted manner, looking for the extracted ion chromatogram corresponding to the m/z of the Asn-OSM-S-106 adduct (421.0753).

  • Confirmation: The identity of the adduct can be further confirmed by comparing its retention time and fragmentation pattern (MS/MS) to a synthetic standard.

Visualizations

OSM_S_106_Mechanism_of_Action cluster_parasite Plasmodium falciparum This compound This compound PfAsnRS PfAsnRS (Asparaginyl-tRNA Synthetase) This compound->PfAsnRS Enters Parasite Asn-OSM-S-106_Adduct Asn-OSM-S-106 Adduct (Inhibitory) PfAsnRS->Asn-OSM-S-106_Adduct Reaction Hijacking Protein_Synthesis Protein Synthesis PfAsnRS->Protein_Synthesis Enables Asn-OSM-S-106_Adduct->PfAsnRS Inhibits Asn-OSM-S-106_Adduct->Protein_Synthesis Inhibits Amino_Acid_Starvation Amino Acid Starvation Response Protein_Synthesis->Amino_Acid_Starvation Inhibition leads to Parasite_Death Parasite Death Amino_Acid_Starvation->Parasite_Death Induces

Caption: Mechanism of action of this compound in P. falciparum.

Experimental_Workflow_Protein_Synthesis Start Synchronized P. falciparum Culture Drug_Treatment Incubate with this compound (6 hours) Start->Drug_Treatment OPP_Labeling Add OPP (Final 2 hours) Drug_Treatment->OPP_Labeling Lysis Lyse Parasites OPP_Labeling->Lysis Click_Chemistry Click Chemistry with Fluorescent Azide Lysis->Click_Chemistry Detection Measure Fluorescence Click_Chemistry->Detection

Caption: Workflow for protein synthesis inhibition assay.

Troubleshooting_Logic Problem Inconsistent IC50 Values Cause1 Variable Parasite Metabolism Problem->Cause1 Possible Cause Cause2 Compound Degradation Problem->Cause2 Possible Cause Cause3 Assay Duration Variation Problem->Cause3 Possible Cause Solution1 Standardize Culture Conditions Cause1->Solution1 Solution Solution2 Proper Compound Storage & Handling Cause2->Solution2 Solution Solution3 Standardize Incubation Time Cause3->Solution3 Solution

Caption: Troubleshooting logic for inconsistent IC50 results.

References

Technical Support Center: Investigating Altered Activity in Experimental Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs) & Troubleshooting

This guide addresses potential reasons for observing reduced activity in methylated derivatives of experimental compounds, using the query about "OSM-E-32" as a case study.

Question: Why did the methylated derivative of our compound, OSM-E-32, show reduced activity?

Answer:

Based on extensive searches of publicly available scientific literature, there is no specific chemical compound identified as "OSM-E-32." The acronym "OSM" is consistently associated with Oncostatin M , a cytokine protein belonging to the interleukin-6 family. It is possible that "OSM-E-32" is an internal project name or a nomenclature not present in the public domain.

However, we can address the core of your question: why methylation of a compound can lead to reduced biological activity. This is a common observation in drug discovery and chemical biology, and several key principles of medicinal chemistry and pharmacology can provide an explanation.

Troubleshooting Guide: Understanding Reduced Activity After Methylation

When a methylated derivative of a biologically active compound shows reduced or abolished activity, it is crucial to investigate the underlying structure-activity relationships (SAR). Methylation, the addition of a methyl group (-CH3), can profoundly alter a molecule's physicochemical properties, which in turn dictates its interaction with its biological target.

Here are the primary factors to consider and investigate:

Steric Hindrance:
  • Concept: The addition of a methyl group, even though small, increases the size and alters the shape of the molecule. This can physically block the compound from fitting into the binding site of its target protein (e.g., an enzyme's active site or a receptor's binding pocket).

  • Troubleshooting:

    • Computational Modeling: If the structure of the target protein is known, perform molecular docking studies with both the original compound and its methylated derivative. This can visualize potential steric clashes.

    • Structural Biology: Co-crystallize the parent compound with its target to understand the key binding interactions. This can provide a clear rationale for why the bulkier methylated version might not bind.

Disruption of Key Hydrogen Bonds:
  • Concept: Functional groups like hydroxyl (-OH) and amine (-NH2) are often crucial for activity because they can act as hydrogen bond donors. Methylating these groups (to -OCH3 or -N(CH3)2) eliminates their ability to donate hydrogen bonds. If this hydrogen bond is critical for target recognition and binding, the activity will be significantly reduced.

  • Troubleshooting:

    • Analyze the Structure: Identify all potential hydrogen bond donors and acceptors in your parent compound that were modified by methylation.

    • Site-Directed Mutagenesis: If the target is known, mutating the corresponding amino acid residues in the binding pocket that are predicted to interact with the methylated group can confirm the importance of that specific interaction.

Altered Electronics and Lipophilicity:
  • Concept: Methylation can change the electron distribution and the lipophilicity (fat-solubility) of a molecule.

    • Electronics: A methyl group is weakly electron-donating, which can alter the acidity or basicity of nearby functional groups, potentially affecting their ionization state and ability to interact with the target.

    • Lipophilicity: The addition of a methyl group generally increases a compound's lipophilicity. While this can sometimes improve cell permeability, an excessive increase can lead to poor aqueous solubility, increased non-specific binding to lipids and other proteins, or sequestration in fatty tissues, preventing it from reaching its target.

  • Troubleshooting:

    • Measure Physicochemical Properties: Experimentally determine the LogP (a measure of lipophilicity) and pKa of both the parent and methylated compounds.

    • Solubility and Permeability Assays: Conduct assays to compare the aqueous solubility and cell permeability (e.g., PAMPA or Caco-2 assays) of the two molecules.

Metabolic Instability:
  • Concept: While methylation can sometimes block a site of metabolism and increase a compound's half-life, certain methyl groups can also be metabolically labile. For example, O-demethylation by cytochrome P450 enzymes is a common metabolic pathway. If the methylated form is rapidly converted to an inactive metabolite, this will present as reduced activity.

  • Troubleshooting:

    • Metabolic Stability Assays: Incubate the methylated derivative with liver microsomes or hepatocytes and analyze the rate of its disappearance and the formation of metabolites over time.

Logical Workflow for Investigating Reduced Activity

To systematically troubleshoot the reduced activity of a methylated derivative, consider the following experimental workflow:

Challenges in studying the pharmacokinetic properties of OSM-S-106 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vivo pharmacokinetic profiling of OSM-S-106, a promising antimalarial candidate. Given the known challenges associated with this compound, this guide offers practical advice and detailed protocols to navigate potential experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an aminothienopyrimidine benzenesulfonamide that acts as a pro-inhibitor with potent activity against Plasmodium falciparum.[1][2] Its novel mechanism of action involves "reaction hijacking," where it is converted by the parasite's asparaginyl-tRNA synthetase (PfAsnRS) into an inhibitory Asn-OSM-S-106 adduct.[1][2][3] This adduct tightly binds to the enzyme, inhibiting protein translation and leading to parasite death. Human AsnRS is significantly less susceptible to this mechanism, providing a basis for its selective toxicity.

Q2: What are the primary challenges in studying the in vivo pharmacokinetics of this compound?

The principal challenge identified for this compound is its rapid intrinsic clearance in mouse liver microsomes. This suggests a high first-pass metabolism in mice, which can lead to low systemic exposure and a short half-life after oral administration, complicating the interpretation of efficacy studies. While stable in human microsomes and rat hepatocytes, the rapid clearance in the common murine model requires specific strategies to obtain reliable pharmacokinetic data.

Q3: Are there any available in vivo pharmacokinetic data for this compound?

Publicly available in vivo pharmacokinetic data for this compound is limited. The rapid clearance observed in mouse microsomes has made in vivo studies in this species challenging, leading researchers to focus on in vitro analyses. However, in vitro metabolism data provides valuable insights for designing in vivo experiments.

Q4: What are the key considerations for formulating this compound for in vivo studies?

As a sulfonamide-based compound, this compound may have limited aqueous solubility. Therefore, appropriate formulation is critical for achieving adequate absorption. Strategies to consider include:

  • pH adjustment: For acidic or basic compounds, altering the pH of the vehicle can enhance solubility.

  • Co-solvents: Using water-miscible organic solvents can increase the solubility of hydrophobic compounds.

  • Suspending agents: For compounds that cannot be fully dissolved, creating a uniform suspension is necessary for consistent dosing.

  • Lipid-based formulations: For highly lipophilic compounds, lipid-based systems can improve absorption.

Troubleshooting Guides

Issue 1: Low or No Detectable Plasma Concentration of this compound

Possible Causes & Troubleshooting Steps

Possible Cause Troubleshooting Steps
Poor Aqueous Solubility & Dissolution 1. Characterize Solubility: Determine the aqueous solubility of this compound at different pH values (e.g., 2.0, 4.5, 6.8, 7.4) to simulate the gastrointestinal tract. 2. Optimize Formulation: If solubility is low, explore formulation strategies such as using co-solvents (e.g., PEG400, DMSO), surfactants (e.g., Tween 80), or creating a micronized suspension to increase surface area and dissolution rate.
Rapid First-Pass Metabolism 1. Consider Intravenous (IV) Administration: An initial IV dose will bypass first-pass metabolism and provide a baseline for systemic exposure and clearance. 2. Use a Different Preclinical Species: Given the rapid clearance in mouse microsomes, consider using a species where this compound is more stable, such as rats, if ethically and practically feasible. 3. Co-administration with a Metabolic Inhibitor: In a research setting, co-dosing with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) can help to understand the contribution of metabolic clearance to the overall pharmacokinetics.
Issues with Dose Administration 1. Verify Gavage Technique: For oral studies, ensure proper oral gavage technique to avoid accidental tracheal administration. 2. Check Formulation Stability: Confirm that this compound is stable in the dosing vehicle for the duration of the experiment.
Inadequate Bioanalytical Sensitivity 1. Optimize LC-MS/MS Method: Ensure the bioanalytical method has a sufficiently low limit of quantification (LLOQ) to detect the expected low concentrations of this compound. 2. Increase Sample Volume: If sensitivity is an issue, a larger plasma sample volume for extraction may be necessary.
Issue 2: High Variability in Pharmacokinetic Data

Possible Causes & Troubleshooting Steps

Possible Cause Troubleshooting Steps
Inconsistent Formulation 1. Ensure Homogeneity: If using a suspension, ensure it is thoroughly mixed before each animal is dosed to provide a consistent dose. 2. Monitor for Precipitation: Check for any precipitation of this compound in the formulation over time.
Biological Variability 1. Increase Group Size: A larger number of animals per time point can help to account for inter-animal variability in metabolism and absorption. 2. Fasting State: Ensure all animals are fasted for a consistent period before dosing, as food can affect drug absorption.
Inconsistent Sample Collection and Handling 1. Standardize Procedures: Use a consistent blood collection site and technique. 2. Prevent Clotting: Use appropriate anticoagulants and mix samples gently but thoroughly. 3. Control Storage Conditions: Process and freeze plasma samples promptly to prevent degradation of this compound.

Data Presentation

Table 1: In Vitro Microsomal Stability of this compound
Species System Half-life (t½, min) Reference
MouseLiver Microsomes19.7 / 20.4 (n=2)
HumanLiver Microsomes395 / 619 (n=2)

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Mice (Oral Gavage)
  • Animal Model: Female C57BL/6 mice (6-8 weeks old).

  • Acclimatization: Acclimatize animals for at least 3 days before the study.

  • Fasting: Fast animals for 4 hours before dosing (water ad libitum).

  • Formulation Preparation: Prepare a formulation of this compound (e.g., in 0.5% methylcellulose with 0.1% Tween 80 in water) at the desired concentration. Ensure the formulation is a homogenous suspension.

  • Dosing: Administer a single oral dose via gavage at a volume of 10 mL/kg.

  • Blood Sampling: Collect blood samples (approximately 50 µL) via tail vein or saphenous vein at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

Protocol 2: Bioanalytical Method for this compound in Plasma (LC-MS/MS)
  • Sample Preparation (Protein Precipitation): a. Thaw plasma samples on ice. b. To 20 µL of plasma, add 100 µL of ice-cold acetonitrile containing a suitable internal standard. c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at high speed for 10 minutes at 4°C. e. Transfer the supernatant to a clean 96-well plate for analysis.

  • LC-MS/MS Conditions (Example):

    • LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from matrix components.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (positive or negative, to be optimized).

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for this compound and the internal standard.

  • Method Validation: Validate the method for linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability according to regulatory guidelines.

Mandatory Visualizations

G cluster_0 Mechanism of Action of this compound OSM_S_106 This compound (Pro-inhibitor) PfAsnRS Plasmodium falciparum Asparaginyl-tRNA Synthetase (PfAsnRS) OSM_S_106->PfAsnRS Enters Active Site Adduct Asn-OSM-S-106 Adduct (Active Inhibitor) PfAsnRS->Adduct Catalyzes Adduct Formation ('Reaction Hijacking') Protein_Synthesis Protein Synthesis PfAsnRS->Protein_Synthesis Required for Adduct->PfAsnRS Tightly Binds & Inhibits Enzyme Adduct->Protein_Synthesis Blocks Parasite_Death Parasite Death Protein_Synthesis->Parasite_Death Essential for Survival

Caption: Mechanism of "Reaction Hijacking" by this compound.

G cluster_1 In Vivo Pharmacokinetic Experimental Workflow Formulation Formulation Development Dosing Animal Dosing (Oral or IV) Formulation->Dosing Sampling Blood Sampling (Time Course) Dosing->Sampling Plasma_Prep Plasma Preparation Sampling->Plasma_Prep Bioanalysis LC-MS/MS Bioanalysis Plasma_Prep->Bioanalysis PK_Analysis Pharmacokinetic Data Analysis Bioanalysis->PK_Analysis

Caption: Standard workflow for an in vivo pharmacokinetic study.

G cluster_2 Troubleshooting Low In Vivo Exposure of this compound start Low/No In Vivo Exposure Detected solubility Is aqueous solubility a limiting factor? start->solubility metabolism Is first-pass metabolism likely high? solubility->metabolism No solubility_yes Optimize Formulation: - Co-solvents - pH adjustment - Suspensions solubility->solubility_yes Yes bioanalysis Is the bioanalytical method sensitive enough? metabolism->bioanalysis No metabolism_yes Modify Study Design: - IV administration - Use alternative species (e.g., rat) metabolism->metabolism_yes Yes bioanalysis_yes Improve Assay: - Lower LLOQ - Increase sample volume bioanalysis->bioanalysis_yes No

Caption: Logical troubleshooting guide for low in vivo exposure.

References

How to handle potential stability issues of OSM-S-106 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling potential stability issues of OSM-S-106 in solution. The information is presented in a question-and-answer format to address common concerns and provide clear troubleshooting pathways.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve this compound?

A: this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a stock solution of 10 mM in DMSO. For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.

Q2: What are the recommended storage conditions for this compound?

A: Proper storage is crucial to maintain the integrity of this compound. Recommendations for both solid form and solutions are summarized below.

Storage Conditions for this compound

FormTemperatureDurationSpecial Conditions
Solid Powder4°C6 MonthsStored under nitrogen[2]
-20°C12 Months
In DMSO-20°C1-6 MonthsStored under nitrogen[1][2]
-80°C6 MonthsStored under nitrogen[2]

Q3: Is this compound stable in the solid state?

A: Yes, this compound appears to be stable in its solid form when stored under ambient conditions. For long-term storage, refer to the table above.

Q4: What is the known metabolic stability of this compound?

A: this compound shows differential metabolic stability. It is stable during incubation with human microsomes but demonstrates rapid intrinsic clearance in mouse microsomes. This is a critical consideration for in vivo studies.

Q5: Are there any known stability issues of this compound in aqueous solutions?

A: There is limited publicly available data on the stability of this compound in various aqueous buffers and experimental media. As a precautionary measure, it is recommended to prepare fresh dilutions from a DMSO stock solution for each experiment and to minimize the time the compound spends in aqueous solution before use.

Troubleshooting Guide

This guide addresses potential issues you might encounter when working with this compound in solution.

Problem: Precipitation or cloudiness observed in my final experimental solution.

  • Possible Cause 1: Poor Solubility in Aqueous Buffer.

    • Solution: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain the solubility of this compound. You may need to optimize the DMSO concentration, but be mindful of its potential effects on your experimental system. It is generally recommended to keep the final DMSO concentration below 0.5%.

  • Possible Cause 2: Compound Degradation.

    • Solution: Prepare fresh dilutions from your frozen DMSO stock solution immediately before each experiment. Avoid prolonged storage of this compound in aqueous buffers.

Problem: Inconsistent or lower-than-expected activity in my assay.

  • Possible Cause 1: Degradation of this compound Stock Solution.

    • Solution: Ensure your DMSO stock solution has been stored correctly at -20°C or -80°C and has not undergone an excessive number of freeze-thaw cycles. If in doubt, prepare a fresh stock solution from solid material.

  • Possible Cause 2: Instability in Experimental Media.

    • Solution: The pH, temperature, or components of your cell culture or assay buffer could be affecting the stability of this compound. Consider performing a stability study of this compound in your specific experimental media (see "Experimental Protocol for Assessing Solution Stability" below).

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

  • Weighing: Carefully weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortexing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Experimental Protocol for Assessing Solution Stability of this compound

This protocol provides a general framework for testing the stability of this compound in your specific experimental buffer.

  • Preparation of Test Solution: Dilute your this compound DMSO stock solution into your experimental buffer to the final working concentration.

  • Incubation: Incubate the test solution under your typical experimental conditions (e.g., 37°C, 5% CO2).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the test solution.

  • Storage of Aliquots: Immediately store the aliquots at -80°C until analysis to prevent further degradation.

  • Analysis: Analyze the concentration of intact this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation: Plot the concentration of this compound against time to determine its stability profile under your experimental conditions.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation and Use cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh Solid this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw For each experiment dilute Dilute in Experimental Buffer thaw->dilute assay Perform Assay dilute->assay

Caption: Workflow for preparing and using this compound solutions.

troubleshooting_flowchart Troubleshooting Inconsistent this compound Activity start Inconsistent/Low Activity Observed check_stock Is the stock solution old or frequently thawed? start->check_stock fresh_stock Prepare fresh stock solution check_stock->fresh_stock Yes check_dilution Was the dilution prepared fresh? check_stock->check_dilution No end Problem Resolved fresh_stock->end fresh_dilution Prepare fresh dilution before each experiment check_dilution->fresh_dilution No stability_study Perform stability study in your experimental media check_dilution->stability_study Yes fresh_dilution->end stability_study->end

Caption: A flowchart for troubleshooting inconsistent this compound activity.

signaling_pathway Mechanism of Action of this compound OSM This compound (Pro-inhibitor) PfAsnRS PfAsnRS Enzyme OSM->PfAsnRS Enzyme-mediated conversion Adduct Asn-OSM-S-106 Adduct PfAsnRS->Adduct Translation Protein Translation PfAsnRS->Translation Adduct->PfAsnRS Inhibits Adduct->Translation Blocks AASR Amino Acid Starvation Response Translation->AASR Inhibition leads to

References

Validation & Comparative

Unveiling the Potent and Selective Inhibition of Malaria Parasite Growth by OSM-S-106: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the mechanism and selectivity of OSM-S-106, a promising anti-malarial compound targeting the Plasmodium falciparum asparaginyl-tRNA synthetase (PfAsnRS), is presented here. This guide offers researchers, scientists, and drug development professionals a detailed comparison of this compound and its analogues, supported by experimental data and protocols, to illuminate its potential as a next-generation therapeutic.

Malaria, a devastating disease caused by Plasmodium parasites, continues to pose a significant global health challenge. The emergence of drug-resistant parasite strains necessitates the discovery of novel therapeutic agents with unique mechanisms of action. This compound, an aminothieno-pyrimidine benzenesulfonamide, has been identified as a potent inhibitor of P. falciparum growth by selectively targeting a crucial parasite enzyme, PfAsnRS. This guide provides a comprehensive overview of the experimental evidence confirming the selective inhibition of PfAsnRS by this compound and its derivatives.

Mechanism of Action: A "Reaction Hijacking" Strategy

This compound employs a sophisticated "reaction hijacking" mechanism to inhibit PfAsnRS.[1] Instead of directly blocking the enzyme's active site, this compound acts as a pro-inhibitor. The parasite enzyme itself catalyzes the formation of a stable covalent adduct between asparagine (Asn) and this compound.[1][2][3] This Asn-OSM-S-106 adduct is a potent inhibitor that binds tightly to PfAsnRS, ultimately halting protein synthesis and leading to parasite death.[2]

Reaction_Hijacking_Mechanism Mechanism of this compound Inhibition PfAsnRS PfAsnRS Asn_tRNA Asn-tRNAAsn PfAsnRS->Asn_tRNA binds Inhibition Inhibition of Protein Synthesis PfAsnRS->Inhibition leads to Asn_OSM_S_106_Adduct Asn-OSM-S-106 Adduct (Active Inhibitor) Asn_tRNA->Asn_OSM_S_106_Adduct reacts with OSM_S_106 This compound (Pro-inhibitor) OSM_S_106->Asn_OSM_S_106_Adduct Asn_OSM_S_106_Adduct->PfAsnRS binds tightly Antimalarial_Susceptibility_Workflow Workflow for In Vitro Anti-malarial Assay start Start culture Culture P. falciparum in human RBCs start->culture prepare_plates Prepare 96-well plates with compound dilutions culture->prepare_plates add_parasites Add synchronized ring-stage parasites prepare_plates->add_parasites incubate Incubate for 72 hours add_parasites->incubate measure_growth Measure parasite growth (e.g., SYBR Green I assay) incubate->measure_growth calculate_ic50 Calculate IC50 values measure_growth->calculate_ic50 end End calculate_ic50->end Mass_Spectrometry_Workflow Workflow for Adduct Detection by Mass Spec start Start incubate Incubate PfAsnRS with Asn, ATP, tRNA, and this compound start->incubate quench Quench the reaction incubate->quench lc_separation Separate components by Liquid Chromatography (LC) quench->lc_separation ms_analysis Analyze eluate by Mass Spectrometry (MS) lc_separation->ms_analysis detect_adduct Detect mass corresponding to Asn-OSM-S-106 adduct ms_analysis->detect_adduct end End detect_adduct->end

References

Comparative Analysis of OSM-S-106 Inhibition on Human and Plasmodium falciparum Asparaginyl-tRNA Synthetase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the inhibitor OSM-S-106 on human asparaginyl-tRNA synthetase (HsAsnRS) and its primary target, the Plasmodium falciparum AsnRS (PfAsnRS). The data presented herein is compiled from recent studies to facilitate an objective evaluation of the compound's selectivity and mechanism of action.

Executive Summary

This compound is a pyrimidine-based sulfonamide that demonstrates potent and selective inhibition of PfAsnRS, the causative agent of malaria.[1][2][3][4] Its mechanism of action, termed "reaction hijacking," involves the enzymatic formation of an Asn-OSM-S-106 adduct, which acts as the true inhibitor.[1] Crucially, human AsnRS is significantly less susceptible to this mechanism, highlighting the compound's potential as a selective antimalarial agent with a favorable therapeutic window.

Quantitative Data Comparison

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Enzymatic Inhibition

Target EnzymeIC50 (µM)Notes
Human AsnRS (HsAsnRS)>100In the presence of E. coli tRNA.
P. falciparum AsnRS (PfAsnRS)6.2 - 7.3In the presence of E. coli tRNA.

Table 2: Cellular Activity and Cytotoxicity

Cell Line / OrganismIC50 (µM)Notes
P. falciparum (3D7 line)0.058 ± 0.01772-hour assay.
P. berghei (liver stage)0.25 / 0.42In HepG2-A16-CD81-EGF cells.
Human HepG2 Cells47.3 / 49.6Cytotoxicity assay.

Table 3: Microsomal Stability

SpeciesHalf-life (t½, minutes)
Human395 / 619
Mouse19.7 / 20.4

Note: Data presented as two values from duplicate experiments where available.

Mechanism of Action: Reaction Hijacking

This compound acts as a pro-inhibitor. The AsnRS enzyme itself catalyzes the formation of the inhibitory adduct. This "reaction hijacking" mechanism is central to its function.

Reaction_Hijacking_Mechanism cluster_AsnRS AsnRS Active Site Asn Asparagine (Asn) Asn_AMP Asn-AMP Intermediate Asn->Asn_AMP + ATP ATP ATP ATP->Asn_AMP OSM This compound (Pro-inhibitor) Adduct Asn-OSM-S-106 Adduct (Inhibitor) OSM->Adduct Asn_AMP->Adduct + this compound (Reaction Hijacking) Inhibition Inhibition of Protein Synthesis Adduct->Inhibition ATP_Consumption_Assay cluster_workflow Experimental Workflow Start Start: Prepare Reaction Mixture (Buffer, Asn, ATP, tRNA, AsnRS) Add_Inhibitor Add this compound (Varying Concentrations) Start->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Measure_ATP Measure Remaining ATP (e.g., Luminescence-based Assay) Incubate->Measure_ATP Analyze Calculate % Inhibition and Determine IC50 Measure_ATP->Analyze End End Analyze->End

References

A Comparative Analysis of OSM-S-106 and Chloroquine for Antimalarial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing battle against malaria, the emergence of drug-resistant parasite strains necessitates the development of novel therapeutics with distinct mechanisms of action. This guide provides a comparative overview of OSM-S-106, a promising preclinical candidate, and chloroquine, a long-standing standard antimalarial. The comparison focuses on their mechanisms of action, in vitro efficacy, and resistance profiles, supported by available experimental data.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and chloroquine lies in their molecular targets within the Plasmodium falciparum parasite.

This compound: Hijacking Protein Synthesis

This compound represents a new class of antimalarials that act by inhibiting protein synthesis.[1] Its novel mechanism involves the "reaction hijacking" of the parasite's cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS).[2][3][4] this compound acts as a pro-inhibitor; it is converted by PfAsnRS into an Asn-OSM-S-106 adduct. This adduct is a highly potent inhibitor of the enzyme, effectively shutting down the production of asparaginyl-tRNA and thereby halting protein synthesis, which is essential for parasite survival. A key advantage of this mechanism is its high selectivity for the parasite's enzyme over the human equivalent, suggesting a lower potential for host toxicity.

Chloroquine: Disrupting Heme Detoxification

Chloroquine, a 4-aminoquinoline, has a well-established mechanism of action that targets the parasite's food vacuole. It interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite. Chloroquine prevents the polymerization of heme into hemozoin, leading to the accumulation of toxic free heme, which ultimately kills the parasite. However, the emergence of resistance, primarily through mutations in the P. falciparum chloroquine resistance transporter (PfCRT), has significantly limited its efficacy. Resistant parasites are capable of actively pumping chloroquine out of the food vacuole, preventing it from reaching its target.

Signaling Pathway Diagrams

OSM_S_106_Pathway cluster_parasite Plasmodium falciparum Cytoplasm This compound This compound PfAsnRS PfAsnRS This compound->PfAsnRS Binds to Asn-OSM-S-106 Adduct Asn-OSM-S-106 Adduct PfAsnRS->Asn-OSM-S-106 Adduct Catalyzes formation of Asparaginyl-tRNA Asparaginyl-tRNA PfAsnRS->Asparaginyl-tRNA Synthesis Blocked Asn-OSM-S-106 Adduct->PfAsnRS Inhibits Protein Synthesis Protein Synthesis Asparaginyl-tRNA->Protein Synthesis Essential for

Caption: Mechanism of action of this compound.

Chloroquine_Pathway cluster_food_vacuole Parasite Food Vacuole Chloroquine Chloroquine Heme Polymerase Heme Polymerase Chloroquine->Heme Polymerase Inhibits Heme Heme Heme->Heme Polymerase Substrate for Parasite Death Parasite Death Heme->Parasite Death Accumulation leads to Hemozoin Hemozoin Heme Polymerase->Hemozoin Catalyzes polymerization to

Caption: Mechanism of action of Chloroquine.

In Vitro Efficacy

While direct head-to-head comparative studies are not yet published, the available data for this compound demonstrates potent activity against P. falciparum.

CompoundP. falciparum StrainIC50 (µM)Cytotoxicity (HepG2 cells) IC50 (µM)Selectivity Index (HepG2/Pf)Reference
This compound 3D70.058 ± 0.01749.6 / 47.3>140
Dd2-B23 x IC90 (508 nM) used in resistance studyNot reported in this contextNot applicable
Chloroquine 3D7 (sensitive)~0.021 - 0.060 (range from various studies)Not applicableNot applicable
Dd2 (resistant)~0.178 - 1.0 (range from various studies)Not applicableNot applicable

Note: The IC50 values for Chloroquine are aggregated from multiple studies and are presented as a range to reflect the variability in experimental conditions. They are not from a direct comparative study with this compound.

Resistance Profile

A critical aspect of any new antimalarial is its potential for resistance development.

This compound: Preclinical studies indicate a low propensity for the development of resistance to this compound. In in vitro evolution studies, no recrudescent parasites were observed over a 60-day selection period at a concentration of 3 x IC90. This suggests that the novel mechanism of action may be less susceptible to the rapid evolution of resistance mechanisms.

Chloroquine: Widespread resistance to chloroquine in P. falciparum is a major public health concern. Resistance is primarily associated with mutations in the PfCRT gene, which leads to the active efflux of the drug from the parasite's food vacuole. This well-established resistance mechanism renders chloroquine ineffective in many malaria-endemic regions.

Experimental Protocols

The following are generalized protocols for the in vitro and in vivo evaluation of antimalarial compounds, based on standard methodologies used in the field.

In Vitro Susceptibility Testing (P. falciparum)

This protocol is based on the SYBR Green I-based fluorescence assay, a common method for determining the 50% inhibitory concentration (IC50) of antimalarial drugs.

  • Parasite Culture: Asynchronous cultures of P. falciparum (e.g., 3D7 or Dd2 strains) are maintained in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: Test compounds (this compound, chloroquine) are serially diluted in complete culture medium in a 96-well plate.

  • Assay Setup: Synchronized ring-stage parasites are added to the drug-containing wells to achieve a final parasitemia of ~0.5% and a hematocrit of 2%.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye is added. The plate is incubated in the dark for 1 hour.

  • Data Acquisition: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: The fluorescence intensity is plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression model.

In Vivo Efficacy Testing (Murine Malaria Model)

The 4-day suppressive test in Plasmodium berghei-infected mice is a standard model for evaluating the in vivo efficacy of antimalarial compounds.

  • Animal Model: Female Swiss albino mice (6-8 weeks old) are used.

  • Infection: Mice are inoculated intraperitoneally with P. berghei-infected red blood cells.

  • Drug Administration: The test compounds are administered orally or intraperitoneally once daily for four consecutive days, starting 2-4 hours post-infection. A control group receives the vehicle only.

  • Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Data Analysis: The average parasitemia of the treated group is compared to the control group, and the percentage of parasite growth inhibition is calculated.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Parasite_Culture P. falciparum Culture (e.g., 3D7, Dd2) Assay 72h Incubation with Synchronized Parasites Parasite_Culture->Assay Drug_Plates Serial Dilution of This compound & Chloroquine Drug_Plates->Assay SYBR_Green Lysis & SYBR Green I Staining Assay->SYBR_Green IC50_Calc Fluorescence Reading & IC50 Calculation SYBR_Green->IC50_Calc Final_Report Comparative Efficacy Report IC50_Calc->Final_Report Informs Mouse_Infection Inoculate Mice with P. berghei Drug_Treatment 4-Day Treatment with This compound or Chloroquine Mouse_Infection->Drug_Treatment Parasitemia_Check Monitor Parasitemia (Giemsa Stained Smears) Drug_Treatment->Parasitemia_Check Efficacy_Det Determine Percent Parasite Inhibition Parasitemia_Check->Efficacy_Det Efficacy_Det->Final_Report Informs Start Start Start->Parasite_Culture Start->Mouse_Infection

Caption: General workflow for antimalarial drug evaluation.

Conclusion

This compound presents a promising new approach to antimalarial therapy with its novel mechanism of action targeting parasite protein synthesis. Its potent in vitro activity and low propensity for resistance development stand in stark contrast to chloroquine, which, despite its historical importance, is severely hampered by widespread resistance. While direct comparative efficacy data is needed to fully assess the potential of this compound, its distinct molecular target and preclinical profile make it a valuable candidate for further development in the fight against drug-resistant malaria. The detailed experimental protocols provided herein offer a framework for the continued evaluation of this and other novel antimalarial compounds.

References

Lack of Cross-Resistance of Novel Antimalarial Candidate OSM-S-106 with Existing Antimalarials

Author: BenchChem Technical Support Team. Date: November 2025

A comparison guide for researchers, scientists, and drug development professionals.

The novel antimalarial compound OSM-S-106, a pyrimidine-based sulfonamide, demonstrates a unique mechanism of action that suggests a low probability of cross-resistance with currently used antimalarial drugs. This compound acts by inhibiting the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS), an essential enzyme for parasite protein synthesis.[1][2][3][4] This mode of action is distinct from that of established antimalarials, which target pathways such as heme detoxification (e.g., chloroquine) or have less defined mechanisms (e.g., artemisinin). The low propensity for resistance development is a key feature of this compound.[1]

This guide provides a comparative overview of the in vitro activity of this compound against drug-sensitive and drug-resistant strains of P. falciparum, alongside the experimental protocols used for these assessments.

Quantitative Comparison of In Vitro Antimalarial Activity

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against various P. falciparum strains. For comparison, typical IC50 ranges for conventional antimalarials against sensitive and resistant strains are provided.

DrugP. falciparum StrainResistance PhenotypeThis compound IC50 (µM)Reference Drug IC50 (µM)
This compound3D7Drug-Sensitive0.058 ± 0.017Chloroquine: ~0.02Artemisinin: ~0.001
This compoundDd2Chloroquine-R, Pyrimethamine-RNot explicitly stated, but resistance selection studies were performed on Dd2-B2, a derivative of Dd2, implying activity.Chloroquine: >0.1Pyrimethamine: >1.0
This compoundArtemisinin-Resistant (e.g., K13 mutants)Artemisinin-RData not available in the reviewed literatureArtemisinin: Elevated RSA survival
This compoundMulti-drug Resistant (e.g., K1, W2)MultipleData not available in the reviewed literatureVaries depending on the specific drug

Note: The Dd2 strain is known to be resistant to chloroquine and pyrimethamine. While specific IC50 values for this compound against Dd2 were not found in the primary literature, the use of a Dd2-derived line for resistance selection studies implies that this compound is active against this multi-drug resistant strain. Data on the activity of this compound against well-characterized artemisinin-resistant strains with K13 mutations were not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the cross-resistance studies of this compound.

In Vitro Asexual Blood-Stage Antimalarial Susceptibility Assay

This protocol is used to determine the 50% inhibitory concentration (IC50) of antimalarial compounds against P. falciparum.

  • P. falciparum Culture: Asexual stages of P. falciparum strains (e.g., 3D7, Dd2) are maintained in continuous culture in human erythrocytes (O+ blood type) at a 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, and 50 µg/mL hypoxanthine. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: The test compound (this compound) and reference antimalarials are prepared as stock solutions in 100% dimethyl sulfoxide (DMSO). Serial two-fold dilutions are made in culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells, including drug-free controls, is maintained at or below 0.2%.

  • Assay Plate Preparation: The assays are performed in 96-well microtiter plates. Each well receives 100 µL of the parasite culture (1% parasitemia, 2% hematocrit). A range of concentrations of the test drug is added to the wells in triplicate.

  • Incubation: The plates are incubated for 72 hours under the standard culture conditions described above.

  • Measurement of Parasite Growth Inhibition: Parasite growth is determined using the SYBR Green I-based fluorescence assay. After the 72-hour incubation, 100 µL of SYBR Green I lysis buffer (containing 0.2 µL of SYBR Green I dye per mL of lysis buffer: 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, and 0.08% Triton X-100) is added to each well. The plates are incubated in the dark at room temperature for 1 hour.

  • Data Analysis: The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using a non-linear regression analysis program (e.g., GraphPad Prism).

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the "reaction hijacking" mechanism of this compound, which leads to the inhibition of PfAsnRS.

OSM_S_106_Mechanism cluster_PfAsnRS PfAsnRS Active Site PfAsnRS PfAsnRS Asn_AMP Asparaginyl-AMP (Activated Asparagine) PfAsnRS->Asn_AMP activates Asparagine Asparagine Asparagine->Asn_AMP ATP ATP ATP->Asn_AMP Asn_OSM_S_106_adduct Asn-OSM-S-106 Adduct (Inhibitory Complex) Asn_AMP->Asn_OSM_S_106_adduct tRNA_Asn tRNA-Asn Asn_AMP->tRNA_Asn charges OSM_S_106 This compound (Pro-inhibitor) OSM_S_106->Asn_OSM_S_106_adduct hijacks reaction Asn_OSM_S_106_adduct->Inhibition inhibits Protein_Synthesis Protein Synthesis tRNA_Asn->Protein_Synthesis Experimental_Workflow Start Start: P. falciparum Culture Drug_Prep Prepare Drug Dilutions (this compound & Controls) Start->Drug_Prep Assay_Setup Set up 96-well plate: Parasite Culture + Drugs Start->Assay_Setup Drug_Prep->Assay_Setup Incubation Incubate for 72 hours (37°C, gas mixture) Assay_Setup->Incubation SYBR_Green Add SYBR Green I Lysis Buffer Incubation->SYBR_Green Fluorescence Measure Fluorescence SYBR_Green->Fluorescence Data_Analysis Analyze Data & Calculate IC50 Fluorescence->Data_Analysis End End: Determine Drug Potency Data_Analysis->End

References

Comparing the antimalarial profiles of OSM-S-106, ML901, and ML471

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Antimalarial Profiles of OSM-S-106, ML901, and ML471

This guide provides a detailed comparison of three novel antimalarial compounds: this compound, ML901, and ML471. These compounds represent a promising new class of therapeutics that operate via a "reaction hijacking" mechanism, targeting essential parasite enzymes. This document is intended for researchers, scientists, and drug development professionals interested in the forefront of antimalarial drug discovery.

All three compounds are pro-inhibitors that leverage a "reaction hijacking" mechanism to selectively target and inhibit parasitic aminoacyl-tRNA synthetases (aaRSs), enzymes crucial for protein synthesis.[1][2] Unlike conventional inhibitors that directly bind to and block an enzyme's active site, these compounds are initially non-inhibitory. They bind to the aaRS and are then "activated" by the enzyme's own catalytic machinery, which forms a stable, inhibitory adduct with the cognate amino acid.[2][3] This adduct remains tightly bound to the active site, effectively shutting down the enzyme and leading to parasite death.[3]

The key difference between these compounds lies in their specific aaRS targets:

  • This compound : This aminothienopyrimidine benzene sulfonamide selectively targets the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS).

  • ML901 and ML471 : These pyrazolopyrimidine ribose sulfamates target the P. falciparum cytoplasmic tyrosyl-tRNA synthetase (PfTyrRS). ML471 is an analogue of ML901, developed to improve upon its potency and selectivity.

This targeted approach offers a high degree of selectivity for the parasite enzymes over their human counterparts, a critical factor for minimizing host toxicity.

G cluster_enzyme Aminoacyl-tRNA Synthetase (aaRS) Active Site cluster_reaction Reaction Hijacking Pathway Enzyme PfTyrRS or PfAsnRS Activated_AA Activated Amino Acid (Aminoacyl-AMP) Enzyme->Activated_AA Catalyzes activation AminoAcid Tyrosine or Asparagine AminoAcid->Enzyme ATP ATP ATP->Enzyme Inhibitor Pro-inhibitor (ML901, ML471, or this compound) Inhibitor->Enzyme Binds to active site Adduct Inhibitory Adduct (Aminoacyl-Inhibitor) Activated_AA->Adduct Inhibitor attacks Blocked_Enzyme Inhibited Enzyme Adduct->Blocked_Enzyme Forms stable complex Blocked_Enzyme->Blocked_Enzyme G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Pf_Culture P. falciparum Culture Incubation_72h 72h Incubation Pf_Culture->Incubation_72h HepG2_Culture Human Cell Line (HepG2) HepG2_Culture->Incubation_72h Serial_Dilution Serial Dilution of Compounds Serial_Dilution->Pf_Culture Serial_Dilution->HepG2_Culture Viability_Assay Viability Assay (SYBR Green I / Resazurin) Incubation_72h->Viability_Assay IC50_Calc IC50 Calculation Viability_Assay->IC50_Calc Selectivity_Index Selectivity Index Calculation IC50_Calc->Selectivity_Index SCID_Mouse SCID Mouse Model Infection Infection with P. falciparum SCID_Mouse->Infection Treatment Compound Administration Infection->Treatment Monitoring Parasitemia Monitoring Treatment->Monitoring Efficacy_Eval Efficacy Evaluation Monitoring->Efficacy_Eval

References

Selectivity profiling of OSM-S-106 against a panel of human enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the selectivity of a compound is paramount. This guide provides a comprehensive analysis of the selectivity profile of OSM-S-106, an antimalarial candidate, against human enzymes based on available public data.

This compound has emerged as a promising antimalarial compound due to its potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. A critical aspect of its drug development profile is its selectivity for the parasite's molecular machinery over that of its human host. This guide summarizes the key quantitative data, details the experimental methodologies used to determine selectivity, and visualizes the underlying mechanisms and workflows.

At a Glance: Selectivity Against Human Enzymes

The primary mechanism of action of this compound is the inhibition of the Plasmodium falciparum asparaginyl-tRNA synthetase (PfAsnRS), an enzyme crucial for protein synthesis in the parasite.[1] The selectivity of this compound stems from its ability to exploit differences between the parasite's enzyme and its human counterpart, human asparaginyl-tRNA synthetase (HsAsnRS).

Target Enzyme/Cell LineOrganismIC50 (µM)Selectivity Index
Asparaginyl-tRNA Synthetase (PfAsnRS) Plasmodium falciparum~0.058>800-fold vs. HepG2
HepG2 Cell Line (Cytotoxicity) Human47.3 - 49.6-
Asparaginyl-tRNA Synthetase (HsAsnRS) HumanSignificantly less susceptible than PfAsnRSHigh (exact IC50 not specified in reviewed literature)

Note: A broad-panel screening of this compound against a wide range of human enzymes (e.g., kinases, proteases, phosphatases) is not publicly available in the reviewed scientific literature. The data presented here focuses on its on-target selectivity and general cytotoxicity.

The "Reaction Hijacking" Mechanism: A Basis for Selectivity

The remarkable selectivity of this compound is attributed to a novel mechanism known as "reaction hijacking".[1][2] Instead of directly inhibiting the enzyme, this compound acts as a pro-inhibitor. The parasite enzyme, PfAsnRS, mistakenly recognizes this compound and catalyzes its covalent linkage to asparagine, forming a stable Asn-OSM-S-106 adduct.[1] This adduct is a potent inhibitor that remains tightly bound to the enzyme's active site, effectively shutting down protein synthesis. The human ortholog, HsAsnRS, is significantly less susceptible to this reaction, forming the basis for the compound's selectivity.[1]

G cluster_PfAsnRS Plasmodium falciparum AsnRS (PfAsnRS) cluster_HsAsnRS Human AsnRS (HsAsnRS) PfAsnRS PfAsnRS Active Site Adduct Asn-OSM-S-106 Adduct (Potent Inhibitor) PfAsnRS->Adduct 'Reaction Hijacking' Asn_tRNA Asparagine + tRNA Asn_tRNA->PfAsnRS OSM This compound (Pro-inhibitor) OSM->PfAsnRS Inhibition Inhibition of Protein Synthesis Adduct->Inhibition HsAsnRS HsAsnRS Active Site NoAdduct Minimal Adduct Formation HsAsnRS->NoAdduct Low Susceptibility Asn_tRNA_human Asparagine + tRNA Asn_tRNA_human->HsAsnRS OSM_human This compound OSM_human->HsAsnRS G start Start: Culture P. falciparum-infected red blood cells step1 Add serial dilutions of this compound to the cultures start->step1 step2 Incubate for 72 hours under standard culture conditions step1->step2 step3 Lyse the cells and add SYBR Green I dye step2->step3 step4 Measure fluorescence intensity (proportional to parasite DNA content) step3->step4 end Calculate IC50 value from dose-response curve step4->end

References

OSM-S-106: Investigating Synergistic Potential with Other Antimalarials

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers on the novel antimalarial OSM-S-106 and the imperative for combination studies.

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents with unique mechanisms of action. This compound, a pyrimidine-based sulfonamide, represents a promising new class of antimalarials. This guide provides an overview of this compound and outlines the critical need and methodology for investigating its synergistic potential when combined with existing antimalarial drugs. To date, no studies have been published that specifically evaluate the synergistic effects of this compound with other antimalarials. This document serves as a resource for researchers to initiate and conduct such crucial investigations.

The Novel Mechanism of Action of this compound

This compound exhibits a novel mechanism of action known as "reaction hijacking". It acts as a pro-inhibitor that targets the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS). The parasite's own enzyme mediates the formation of an Asn-OSM-S-106 adduct, which then inhibits PfAsnRS. This inhibition disrupts protein synthesis and triggers an amino acid starvation response within the parasite.[1][2] Notably, the human AsnRS is significantly less susceptible to this reaction hijacking, indicating a potential for selective toxicity against the parasite.[1][2]

The unique mode of action of this compound makes it an attractive candidate for combination therapy. Combining drugs with different targets can enhance efficacy, reduce the likelihood of resistance development, and potentially lower required doses, thereby minimizing toxicity.

The Importance of Synergy in Antimalarial Therapy

The history of antimalarial treatment has demonstrated that monotherapy often leads to the rapid selection of resistant parasites. Artemisinin-based combination therapies (ACTs) are the current standard of care for uncomplicated falciparum malaria, and their success is largely attributed to the synergistic or additive effects of the partner drugs. Synergism occurs when the combined effect of two drugs is greater than the sum of their individual effects.

Investigating the potential synergistic interactions between this compound and other antimalarials, such as artemisinin derivatives, chloroquine, or atovaquone, is a critical next step in its development. Such studies will determine its potential role in future combination therapies aimed at overcoming existing and preventing future drug resistance.

Quantitative Data on Synergistic Effects

As of this publication, there is no available quantitative data from in vitro or in vivo studies assessing the synergistic effects of this compound with other antimalarial drugs. The following table is provided as a template for researchers to present their findings from future synergy studies.

Table 1: Template for In Vitro Synergy Analysis of this compound with Partner Antimalarials against P. falciparum

Partner DrugP. falciparum StrainIC50 of this compound Alone (nM)IC50 of Partner Drug Alone (nM)Combination Ratio (this compound:Partner)Fractional Inhibitory Concentration (FIC) IndexInteraction Type (Synergistic, Additive, Antagonistic)
Artemisinin3D71:1
K11:1
Chloroquine3D71:1
K11:1
Atovaquone3D71:1
K11:1
Mefloquine3D71:1
K11:1

Note: The Fractional Inhibitory Concentration (FIC) Index is calculated as follows: FIC = (IC50 of drug A in combination / IC50 of drug A alone) + (IC50 of drug B in combination / IC50 of drug B alone). An FIC index of ≤ 0.5 typically indicates synergy, > 0.5 to < 2 indicates an additive effect, and ≥ 2 indicates antagonism.

Experimental Protocols

To ensure robust and comparable results, standardized methodologies for assessing drug synergy are essential. The following is a detailed protocol for in vitro synergy testing using the fixed-ratio isobologram method.

In Vitro Synergy Testing: Fixed-Ratio Isobologram Method

This method is widely used to assess the interaction between two antimicrobial agents.

1. Parasite Culture:

  • P. falciparum strains (e.g., drug-sensitive 3D7 and drug-resistant K1) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • The culture medium should be RPMI-1640 supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.

  • Parasite synchronization is achieved by methods such as sorbitol treatment to obtain a culture predominantly at the ring stage.

2. Drug Preparation:

  • Stock solutions of this compound and the partner antimalarial drugs are prepared in dimethyl sulfoxide (DMSO) and stored at -20°C.

  • Serial dilutions of each drug are prepared in the culture medium on the day of the experiment.

3. Synergy Assay:

  • The 50% inhibitory concentrations (IC50) of this compound and each partner drug are determined individually.

  • For the combination assay, the drugs are mixed in fixed ratios based on their individual IC50 values (e.g., 4:1, 3:2, 2:3, 1:4 of their IC50s).

  • The drug mixtures are serially diluted in 96-well microplates.

  • Synchronized ring-stage parasites (0.5% parasitemia, 2.5% hematocrit) are added to each well.

  • The plates are incubated for 72 hours at 37°C.

4. Assessment of Parasite Growth:

  • Parasite growth inhibition is quantified using a SYBR Green I-based fluorescence assay.

  • After incubation, the plates are frozen and thawed to lyse the red blood cells.

  • SYBR Green I lysis buffer is added to each well, and the plates are incubated in the dark.

  • Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

5. Data Analysis:

  • The fluorescence data is analyzed to determine the IC50 values for each drug alone and for the combinations.

  • The Fractional Inhibitory Concentration (FIC) for each drug in the combination is calculated.

  • The sum of the FICs (ΣFIC) is determined to classify the interaction:

    • ΣFIC ≤ 0.5: Synergy

    • 0.5 < ΣFIC < 2: Additive

    • ΣFIC ≥ 2: Antagonism

  • An isobologram is constructed by plotting the concentrations of the two drugs that produce a 50% reduction in parasite growth. A concave curve indicates synergy, a straight line indicates an additive effect, and a convex curve indicates antagonism.

Visualizing the Pathways and Processes

To further aid researchers, the following diagrams illustrate the mechanism of action of this compound and the experimental workflow for synergy testing.

OSM_S_106_Mechanism cluster_parasite Plasmodium falciparum Cytoplasm OSM_S_106 This compound (Pro-inhibitor) PfAsnRS PfAsnRS (Asparaginyl-tRNA Synthetase) OSM_S_106->PfAsnRS Enters active site Adduct Asn-OSM-S-106 Adduct PfAsnRS->Adduct Reaction Hijacking Asparagine Asparagine Asparagine->PfAsnRS ATP ATP ATP->PfAsnRS Inhibition Inhibition of PfAsnRS Adduct->Inhibition Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis AASR Amino Acid Starvation Response Inhibition->AASR Triggers Parasite_Death Parasite Death Protein_Synthesis->Parasite_Death Leads to AASR->Parasite_Death Contributes to

Caption: Mechanism of action of this compound in P. falciparum.

Synergy_Testing_Workflow Start Start: Prepare Parasite Culture (Synchronized Ring Stage) Prepare_Drugs Prepare Drug Solutions (this compound & Partner Drug) Start->Prepare_Drugs Determine_IC50 Determine IC50 for each drug alone Prepare_Drugs->Determine_IC50 Fixed_Ratio Prepare Fixed-Ratio Combinations Determine_IC50->Fixed_Ratio Incubate Add Parasites and Incubate (72h) Fixed_Ratio->Incubate Assay Perform SYBR Green I Assay Incubate->Assay Analyze Analyze Data: Calculate FIC & Construct Isobologram Assay->Analyze Result Determine Interaction Type: Synergy, Additive, or Antagonism Analyze->Result

Caption: Experimental workflow for in vitro synergy testing.

Conclusion and Future Directions

This compound is a promising new antimalarial candidate with a novel mechanism of action. While its standalone efficacy is notable, its true potential may lie in its use as part of a combination therapy. The lack of data on its synergistic effects with other antimalarials represents a significant knowledge gap. It is imperative for the malaria research community to undertake comprehensive in vitro and in vivo studies to evaluate these interactions. The protocols and frameworks provided in this guide are intended to facilitate these crucial investigations. The discovery of synergistic combinations involving this compound would be a significant advancement in the fight against drug-resistant malaria.

References

OSM-S-106 Demonstrates a Superior Resistance Profile Compared to Artemisinin in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that the novel antimalarial candidate, OSM-S-106, exhibits a significantly lower propensity for resistance development compared to the frontline antimalarial drug, artemisinin. This finding, based on in vitro resistance selection studies, suggests that this compound could offer a more durable therapeutic option in the fight against multidrug-resistant malaria.

The emergence and spread of artemisinin resistance, primarily mediated by mutations in the Plasmodium falciparum Kelch13 (K13) protein, poses a significant threat to global malaria control efforts. This guide provides a detailed comparison of the resistance profiles of this compound and artemisinin, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary of Comparative Resistance Profiles

FeatureThis compoundArtemisinin
Primary Resistance Mechanism Mutations in the target enzyme, Plasmodium falciparum asparaginyl-tRNA synthetase (PfAsnRS).[1]Mutations in the Kelch13 (K13) protein.[2]
Propensity for Resistance Low; single-step high-pressure selection failed to induce resistance.[1]High; resistance has emerged and spread in multiple regions.[2]
Level of In Vitro Resistance Low to moderate; 2.7 to 4-fold increase in EC50 observed in resistant mutants.[1]High; >25-fold increase in IC50 and >1% survival in Ring-stage Survival Assays (RSA) for resistant strains.
Rate of Resistance Development Slow; requires prolonged, gradual drug pressure over several months to select for resistant parasites.Can be selected for in vitro and has emerged clinically over years of use.

In Vitro Resistance Selection Data

This compound

Studies on this compound have demonstrated its robust resistance profile. In a single-step, high-concentration selection experiment, no resistant parasites were observed over a 60-day period. Resistance could only be induced through a slow, ramp-up method over two months, resulting in parasites with a modest increase in the effective concentration required to inhibit parasite growth.

P. falciparum StrainSelection MethodResulting MutationFold Increase in EC50Reference
Dd2Slow ramp-up (IC50 to 4x IC50 over 2 months)Multiple mutations in PfAsnRS4-fold
Dd2CRISPR-editedPfAsnRSR487S2.7-fold
Artemisinin

In contrast, artemisinin resistance is well-documented and can be readily selected for in vitro. The standard measure of artemisinin resistance is the Ring-stage Survival Assay (RSA), where resistant parasites exhibit significantly higher survival rates after a short drug pulse.

P. falciparum StrainK13 MutationRSA Survival Rate (%)Fold Increase in IC50 (in vitro selected)Reference
3D7 (Wild-type)None< 2%-
3D7R561H6.6%>25-fold (DHA1 clone)
3D7C580Y4.8%>25-fold (DHA2 clone)
3D7M579I4.8%-
Dd2C580Y4.7%-
Dd2P553L4.6%-
Dd2R561H4.3%-

Experimental Protocols

In Vitro Resistance Selection for this compound

1. Single-Step High-Pressure Selection:

  • P. falciparum Dd2-B2 parasites (10^7) were cultured in 24-well plates.

  • Parasites were exposed to a constant concentration of this compound at 3 times its 90% inhibitory concentration (IC90), which was 508 nM.

  • Cultures were monitored for recrudescence (reappearance of parasites) for 60 days.

2. Slow Ramp-Up Selection:

  • P. falciparum Dd2 parasites (10^9) were initially exposed to this compound at its 50% inhibitory concentration (IC50) for 72 hours.

  • The drug concentration was gradually increased over a period of two months up to four times the initial IC50 value.

  • Parasite populations that survived were cloned and their genomes were sequenced to identify mutations.

In Vitro Ring-stage Survival Assay (RSA) for Artemisinin Resistance
  • Highly synchronized P. falciparum parasites at the early ring stage (0-3 hours post-invasion) are used.

  • These parasites are exposed to a high concentration (700 nM) of dihydroartemisinin (DHA), the active metabolite of artemisinin, for 6 hours.

  • The drug is then washed out, and the parasites are cultured for an additional 66 hours.

  • The percentage of viable parasites is determined at 72 hours, typically by microscopy or flow cytometry, and compared to a control culture treated with the drug vehicle (DMSO).

  • A survival rate of greater than 1% is considered indicative of artemisinin resistance.

Signaling Pathways and Mechanisms of Resistance

This compound: Hijacking Protein Synthesis

This compound acts as a pro-inhibitor. Inside the parasite, it is activated by the P. falciparum asparaginyl-tRNA synthetase (PfAsnRS) to form an Asn-OSM-S-106 adduct. This adduct tightly binds to the enzyme, inhibiting its function and leading to a halt in protein synthesis. This triggers the amino acid starvation response, ultimately causing parasite death. Resistance to this compound arises from mutations in the pfAsnRS gene, which likely reduce the binding affinity of the inhibitor or the efficiency of adduct formation.

OSM_S_106_Pathway This compound Mechanism of Action and Resistance cluster_parasite Plasmodium falciparum This compound This compound PfAsnRS PfAsnRS (Asparaginyl-tRNA Synthetase) This compound->PfAsnRS Enters parasite & binds Asn-OSM-S-106 Adduct Asn-OSM-S-106 Adduct PfAsnRS->Asn-OSM-S-106 Adduct Enzyme-mediated activation Protein Synthesis Protein Synthesis PfAsnRS->Protein Synthesis Required for Asn-OSM-S-106 Adduct->PfAsnRS Inhibits Amino Acid Starvation Response Amino Acid Starvation Response Protein Synthesis->Amino Acid Starvation Response Inhibition triggers Parasite Death Parasite Death Amino Acid Starvation Response->Parasite Death PfAsnRS Mutant Mutant PfAsnRS PfAsnRS Mutant->Asn-OSM-S-106 Adduct Reduced formation

Caption: this compound mechanism of action and resistance pathway.

Artemisinin: K13-Mediated Resistance

Artemisinin is activated by heme, a product of hemoglobin degradation in the parasite's food vacuole. Activated artemisinin generates reactive oxygen species, leading to widespread damage to parasite proteins and other macromolecules, ultimately causing cell death. Mutations in the K13 protein are the primary driver of artemisinin resistance. These mutations are thought to reduce the endocytosis of hemoglobin, leading to less heme production and consequently, reduced artemisinin activation. Additionally, K13 mutations have been linked to an enhanced unfolded protein response (UPR), which helps the parasite cope with the protein damage induced by activated artemisinin.

Artemisinin_Pathway Artemisinin Mechanism of Action and K13-Mediated Resistance cluster_parasite Plasmodium falciparum Artemisinin Artemisinin Activated Artemisinin Activated Artemisinin Artemisinin->Activated Artemisinin Activated by Heme Hemoglobin Hemoglobin Hemoglobin Endocytosis Hemoglobin Endocytosis Hemoglobin->Hemoglobin Endocytosis Heme Heme Protein Damage (ROS) Protein & Macromolecule Damage (Reactive Oxygen Species) Activated Artemisinin->Protein Damage (ROS) Parasite Death Parasite Death Protein Damage (ROS)->Parasite Death Unfolded Protein Response Unfolded Protein Response (UPR) Protein Damage (ROS)->Unfolded Protein Response Induces K13 Wild-type Wild-type K13 K13 Wild-type->Hemoglobin Endocytosis Promotes K13 Mutant Mutant K13 K13 Mutant->Hemoglobin Endocytosis Reduces K13 Mutant->Unfolded Protein Response Enhances Hemoglobin Endocytosis->Heme Leads to Unfolded Protein Response->Parasite Death Promotes Survival

Caption: Artemisinin action and K13-mediated resistance pathway.

Conclusion

The available preclinical data strongly indicate that this compound possesses a more favorable resistance profile than artemisinin. Its novel mechanism of action, targeting PfAsnRS, and the difficulty in selecting for high-level resistance in vitro, position this compound as a promising candidate for the next generation of antimalarial drugs. Further clinical investigation is warranted to confirm these advantageous characteristics in human populations and to assess its potential role in future combination therapies to combat the growing threat of antimalarial drug resistance.

References

Safety Operating Guide

Essential Safety and Disposal Guide for OSM-S-106

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in drug development and scientific research, the proper handling and disposal of novel chemical compounds are paramount to ensuring a safe working environment and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of OSM-S-106, a PfAsnRS inhibitor.

Chemical Identification and Hazard Summary

Identifier Information
Chemical Name This compound
Synonyms TCMDC-135294
CAS Number 2650846-59-4
Chemical Class Aminothieno pyrimidine benzene sulfonamide
Known Activity Inhibitor of Plasmodium falciparum asparagine tRNA synthetase (PfAsnRS)[1][2]
Assumed Hazards Harmful if swallowed, inhaled, or in contact with skin

Experimental Protocols: Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Small Spills:

  • Restrict Access: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collection: Carefully collect the absorbed material and place it into a designated, sealable waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: Label the waste container as "Hazardous Waste: this compound" and dispose of it according to your institution's hazardous waste management guidelines.

Large Spills:

  • Evacuate: Evacuate the immediate area.

  • Alert Authorities: Notify your institution's Environmental Health and Safety (EH&S) department and, if necessary, emergency services.

  • Ventilation: If it is safe to do so, increase ventilation in the area.

  • Professional Cleanup: Do not attempt to clean up a large spill without proper training and equipment. Await the arrival of trained emergency responders.

Proper Disposal Procedures

The disposal of this compound must adhere to all local, state, and federal regulations for hazardous waste.

  • Waste Identification: All waste containing this compound, including neat compound, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, must be classified as hazardous waste.

  • Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed.

  • Container Selection: Use a chemically resistant and sealable container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: Clearly label the waste container with "Hazardous Waste: this compound" and any other information required by your institution's waste management program.

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

  • Pickup and Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EH&S department or a licensed hazardous waste disposal contractor.

Logical Workflow for this compound Disposal

cluster_0 Waste Generation cluster_1 Waste Handling & Segregation cluster_2 Storage & Disposal Identify Waste Identify this compound Waste (neat, contaminated items) Segregate Segregate from Other Waste Streams Identify Waste->Segregate Isolate Select Container Select Appropriate Waste Container (e.g., HDPE, Glass) Segregate->Select Container Label Container Label as 'Hazardous Waste: This compound' Select Container->Label Container Store Store in Designated Satellite Accumulation Area Label Container->Store Request Pickup Request Waste Pickup via Institutional EH&S Store->Request Pickup Final Disposal Disposal by Licensed Facility Request Pickup->Final Disposal

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.